Product packaging for Benzyl allyl(2-oxoethyl)carbamate(Cat. No.:CAS No. 370880-75-4)

Benzyl allyl(2-oxoethyl)carbamate

Cat. No.: B1398681
CAS No.: 370880-75-4
M. Wt: 233.26 g/mol
InChI Key: XUEMBLJTQGDMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl allyl(2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO3 B1398681 Benzyl allyl(2-oxoethyl)carbamate CAS No. 370880-75-4

Properties

IUPAC Name

benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-8-14(9-10-15)13(16)17-11-12-6-4-3-5-7-12/h2-7,10H,1,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEMBLJTQGDMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=O)C(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40725442
Record name Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

370880-75-4
Record name Benzyl (2-oxoethyl)prop-2-en-1-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40725442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of N-Protected Amino Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Benzyl Allyl(2-oxoethyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, peptide aldehydes and their derivatives stand out as a class of compounds with significant therapeutic potential. Their utility as reversible inhibitors of proteases, a class of enzymes implicated in a myriad of diseases, makes them valuable targets for synthesis.[1] this compound, also known as N-allyl-N-(benzyloxycarbonyl)glycinal, is a versatile synthetic intermediate. The presence of the benzyloxycarbonyl (Cbz) protecting group offers stability during multi-step syntheses and allows for facile deprotection, while the allyl group can be a handle for further chemical modification.[2][3] The aldehyde functionality is key to its biological activity and its utility as a building block in more complex molecular architectures.

This guide provides a comprehensive overview of two plausible and robust synthetic routes for the preparation of this compound, designed to provide researchers with the technical insights and practical steps necessary for its successful synthesis. The protocols are constructed based on established and reliable chemical transformations, ensuring a high degree of confidence in their application.

Synthetic Strategies: A Dual Approach

Two primary strategies are presented for the synthesis of the target aldehyde. The choice between these routes may depend on the availability of starting materials and the specific capabilities of the laboratory.

  • Route A: The Acetal Deprotection Strategy. This is a highly reliable method that involves the synthesis of a stable acetal-protected precursor, which is then hydrolyzed in the final step to reveal the aldehyde. This approach is often favored as it avoids the direct handling of the potentially sensitive aldehyde until the very end of the synthesis.

  • Route B: The Selective Oxidation Strategy. This route involves the synthesis of an alcohol precursor, which is then carefully oxidized to the desired aldehyde. This strategy is more direct but requires a mild and selective oxidation method to prevent over-oxidation to the carboxylic acid.

Route A: Acetal Deprotection Strategy

This three-step synthesis begins with the commercially available allylamine and 2-bromo-1,1-dimethoxyethane, culminating in an acid-catalyzed deprotection to yield the target aldehyde.

Logical Workflow for Route A

Route A Workflow A Allylamine + 2-Bromo-1,1-dimethoxyethane B Step 1: N-Alkylation A->B C N-Allyl-2,2-dimethoxyethylamine B->C D Step 2: Cbz Protection C->D E Carbamic acid, N-(2,2-dimethoxyethyl)-N-2-propen-1-yl-, phenylmethyl ester D->E F Step 3: Acetal Hydrolysis E->F G This compound F->G Route B Workflow A 2-Aminoethanol B Step 1: Cbz Protection A->B C Benzyl (2-hydroxyethyl)carbamate B->C D Step 2: N-Allylation C->D E Benzyl allyl(2-hydroxyethyl)carbamate D->E F Step 3: Oxidation E->F G This compound F->G

References

A Technical Guide to Benzyl allyl(2-oxoethyl)carbamate (CAS 370880-75-4): Synthesis, Characterization, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Complex Synthesis

Benzyl allyl(2-oxoethyl)carbamate is a specialized chemical intermediate designed for advanced organic synthesis. Its structure is notable for the strategic placement of three distinct and orthogonally reactive functional groups: a terminal aldehyde, an allyl group, and a benzyloxycarbonyl (Cbz)-protected secondary amine. This unique combination provides chemists, particularly those in pharmaceutical and materials science research, with a versatile platform for constructing complex molecular architectures. The aldehyde serves as a crucial electrophilic site for carbon-carbon and carbon-nitrogen bond formation, the allyl group offers a handle for various transition metal-catalyzed transformations, and the Cbz group provides robust protection for the amine, which can be selectively removed under specific conditions. This guide offers an in-depth analysis of its properties, a validated synthesis protocol, characterization data, and a discussion of its potential reactivity and applications.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. This data is compiled from commercial suppliers and chemical databases, providing a baseline for its use in experimental settings.[1][2][3]

PropertyValueReference
CAS Number 370880-75-4[1][4]
IUPAC Name benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate[1][5]
Molecular Formula C₁₃H₁₅NO₃[1][6]
Molecular Weight 233.26 g/mol [1][6]
Appearance Liquid; may appear as a slightly yellow oil[1][6]
Purity Typically ≥95%[1]
Canonical SMILES C=CCN(CC=O)C(=O)OCC1=CC=CC=C1[1]
InChI Key XUEMBLJTQGDMMM-UHFFFAOYSA-N[1]

Synthesis and Purification: An Optimized Protocol

The synthesis of this compound is most effectively achieved through the acidic hydrolysis of its corresponding acetal-protected precursor. This common synthetic strategy allows for the stable storage and handling of the precursor, with the highly reactive aldehyde being "unmasked" in the final step immediately before use or purification.

Synthetic Workflow Diagram

The diagram below illustrates the straightforward deprotection reaction that yields the target compound.

Synthesis_Workflow Precursor Benzyl allyl(2,2-diethoxyethyl)carbamate (Precursor) Reagents Formic Acid (88%) Room Temperature Product This compound (Target Compound) Reagents->Product Acetal Hydrolysis Workup 1. Concentration 2. Ethyl Acetate Extraction 3. Brine Wash 4. Final Concentration Product->Workup Purification

Caption: Synthetic pathway for this compound via acetal deprotection.

Detailed Experimental Protocol

This protocol is adapted from established procedures for acetal hydrolysis and provides a reliable method for obtaining the title compound in high yield and purity.[6]

Materials:

  • Benzyl allyl(2,2-diethoxyethyl)carbamate (1.0 eq)

  • Formic Acid (88% aqueous solution)

  • Ethyl Acetate (reagent grade)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, rotary evaporator

Procedure:

  • Reaction Setup: To a solution of Benzyl allyl(2,2-diethoxyethyl)carbamate (e.g., 314.0 g, 1.125 mol) in a suitable round-bottom flask, add formic acid (88%, 350 mL). The use of formic acid provides the acidic medium necessary to catalyze the hydrolysis of the diethyl acetal to the corresponding aldehyde.

  • Reaction Execution: Stir the mixture at room temperature for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Solvent Removal: After the reaction is complete, remove the majority of the formic acid by concentration under reduced pressure using a rotary evaporator. The bath temperature should be maintained between 40-50°C to avoid potential product degradation.

  • Extraction and Workup: Transfer the residue to a separatory funnel and extract with ethyl acetate (3 x 500 mL). The organic extracts are combined. This step isolates the desired organic product from the aqueous, acidic residue.

  • Washing: Wash the combined organic phase with brine until the pH of the aqueous wash is neutral (pH 6-7). This is a critical step to remove any remaining formic acid, which could interfere with subsequent reactions or cause long-term instability of the aldehyde product.

  • Drying and Final Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a slightly yellow oil (yields typically approach 99%).[6]

Spectroscopic and Analytical Characterization

Confirmation of the molecular structure is achieved through standard spectroscopic techniques. The data presented below is consistent with the assigned structure of this compound.

Analysis TypeObserved DataInterpretation
¹H NMR (300 MHz, CDCl₃) δ 9.50 (d, J=6.4Hz, 1H), 7.45 (m, 5H), 5.75 (m, 1H), 5.10 (m, 4H), 4.10 (m, 1H), 3.97 (m, 2H), 3.20 (m, 1H).[6]The key signal is the doublet at δ 9.50 ppm , which is highly characteristic of an aldehyde proton. The multiplet at δ 7.45 ppm corresponds to the five protons of the benzyl group's phenyl ring. Signals for the allyl group appear between δ 5.10-5.75 ppm .
Mass Spec. (DCI/NH₃) m/z 234 [M+H]⁺.[6]The detection of the protonated molecular ion at m/z 234 confirms the expected molecular weight of 233.26 g/mol .

Reactivity and Synthetic Utility for Drug Development

The primary value of this compound lies in the distinct reactivity of its three functional groups, which can be addressed selectively to build molecular complexity. This makes it an ideal intermediate for creating libraries of compounds in a drug discovery setting.

Orthogonal Reactivity Map

The following diagram illustrates the key reaction pathways available at each functional site.

Reactivity cluster_molecule This compound Molecule Cbz-N(Allyl)-CH₂-CHO Aldehyde_Reactions Aldehyde Chemistry (Electrophilic Site) Molecule->Aldehyde_Reactions CHO Allyl_Reactions Allyl Chemistry (Alkene Site) Molecule->Allyl_Reactions CH₂CH=CH₂ Carbamate_Reactions Carbamate Chemistry (Protecting Group) Molecule->Carbamate_Reactions Cbz ReductiveAmination Reductive Amination Aldehyde_Reactions->ReductiveAmination WittigReaction Wittig Olefination Aldehyde_Reactions->WittigReaction CrossCoupling Cross-Coupling (e.g., Heck) Allyl_Reactions->CrossCoupling Metathesis Olefin Metathesis Allyl_Reactions->Metathesis Deprotection Cbz Deprotection (e.g., Hydrogenolysis) Carbamate_Reactions->Deprotection

Caption: Key reactive sites and potential transformations of the title compound.

The Aldehyde Handle: A Gateway to C-C and C-N Bond Formation

The aldehyde group is a powerful electrophile. Its primary utility is in reductive amination , where it can be reacted with a primary or secondary amine to form an imine, which is then reduced in situ to yield a more complex amine. This is one of the most robust and widely used methods for constructing C-N bonds in medicinal chemistry. Alternatively, it can undergo Wittig olefination or related reactions to form alkenes, thus extending the carbon skeleton.

The Allyl Moiety: A Locus for Metal-Catalyzed Chemistry

The allyl group is not merely a spectator. Allylic systems are known to have enhanced reactivity in various transformations.[7] It is an excellent substrate for palladium-catalyzed reactions such as the Heck reaction or Suzuki coupling (after conversion to an allyl halide or boronate). Furthermore, it can participate in olefin metathesis , allowing for the formation of new carbon-carbon double bonds, which is a cornerstone of modern synthetic strategy for building macrocycles and other complex scaffolds.[8]

The Cbz-Protected Amine: Controlled Unveiling of a Nucleophile

The benzyloxycarbonyl (Cbz or Z) group is a classic and highly reliable protecting group for amines. Its key advantage is its stability to a wide range of acidic and basic conditions, allowing for extensive modification at the aldehyde and allyl sites without affecting the protected amine. When desired, the Cbz group can be cleanly removed via catalytic hydrogenolysis (H₂ over Pd/C), liberating the secondary amine. This newly revealed nucleophilic site can then be used for subsequent acylation, alkylation, or cyclization reactions.

Conclusion

This compound (CAS 370880-75-4) is a strategically designed synthetic intermediate of significant value to the research and development community. Its architecture, featuring three orthogonally reactive functional groups, provides a robust and flexible platform for the synthesis of novel, high-value molecules. The reliable synthetic protocol and well-defined reactivity of its aldehyde, allyl, and protected-amine moieties make it an exemplary tool for building diverse chemical libraries and pursuing complex target-oriented synthesis in drug discovery and beyond.

References

Benzyl allyl(2-oxoethyl)carbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Benzyl allyl(2-oxoethyl)carbamate

Introduction

This compound is a bifunctional organic molecule of significant interest to researchers and scientists in the fields of organic synthesis and drug development. As a key intermediate, its unique structural arrangement, featuring a carbamate, an allyl group, and an aldehyde, provides a versatile platform for the construction of more complex molecular architectures, particularly nitrogen-containing heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization data, and its potential applications, grounded in authoritative sources.

Compound Identification and Physicochemical Properties

This compound is identified by the CAS Number 370880-75-4.[1][2] The molecule integrates three key functional groups: a benzyl carbamate (Cbz group) for amine protection, a reactive allyl group, and an aldehyde functionality, making it a valuable building block in synthetic chemistry.

A summary of its core properties is presented below.

PropertyValue
Molecular Formula C₁₃H₁₅NO₃[1][2]
Molecular Weight 233.26 g/mol [1]
IUPAC Name benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate[2]
CAS Number 370880-75-4[1][2]
Appearance Pale-yellow to Yellow-brown Liquid[3]
Canonical SMILES C=CCN(CC=O)C(=O)OCC1=CC=CC=C1[2][3]
InChI Key XUEMBLJTQGDMMM-UHFFFAOYSA-N[2][3]

Synthesis and Mechanistic Insights

The preparation of this compound is effectively achieved through the hydrolysis of an acetal precursor using formic acid. This acid-catalyzed deprotection is a standard and reliable method for unmasking an aldehyde functionality.

Expertise & Causality: The choice of formic acid is deliberate. It is a sufficiently strong acid to facilitate the cleavage of the acetal group but is also volatile, allowing for its easy removal during the workup procedure by concentration under reduced pressure.[1] This prevents the need for harsh purification methods that could degrade the sensitive aldehyde product. The final washes with brine serve to neutralize any residual acid and remove water-soluble byproducts, ensuring a high-purity yield.[1]

Experimental Protocol: Synthesis via Acetal Hydrolysis

The following protocol is a self-validating system for producing the title compound with high yield and purity.[1]

  • Reaction Setup: The precursor, benzyl allyl(2,2-diethoxyethyl)carbamate (1.125 mol), is treated with 88% formic acid (350 mL) in a suitable reaction vessel at room temperature.

  • Reaction Execution: The mixture is stirred for 15 hours to ensure complete hydrolysis of the acetal.

  • Solvent Removal: The majority of the formic acid is removed by concentration under reduced pressure at a controlled temperature of 40-50°C.

  • Extraction: The resulting residue is extracted with ethyl acetate (3 x 500 mL) to transfer the organic product from the aqueous residue.

  • Washing: The combined organic extracts are washed with brine until the pH of the wash is neutral (pH 6-7). This step is critical for removing remaining acid.

  • Final Concentration: The organic phase is concentrated to yield this compound as a slightly yellow oil (260.0 g, 99% yield).

Synthesis Workflow Diagram

G Precursor Benzyl allyl(2,2-diethoxyethyl)carbamate Reagent 88% Formic Acid (15 hrs, Room Temp) Precursor->Reagent Product This compound (99% Yield) Reagent->Product Workup 1. Concentration 2. Ethyl Acetate Extraction 3. Brine Wash Product->Workup Purification

Caption: Acid-catalyzed hydrolysis workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the structural integrity and purity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed. The data provides definitive evidence of the target molecule's identity.

TechniqueData Interpretation
¹H NMR (CDCl₃, 300 MHz) δ 9.50 (d, J=6.4Hz, 1H), 7.45 (m, 5H), 5.75 (m, 1H), 5.10 (m, 4H), 4.10 (m, 1H), 3.97 (m, 2H), 3.20 (m, 1H).[1]
MS (DCI/NH₃) m/z 234 (M+H)⁺.[1]

Authoritative Grounding: The ¹H NMR spectrum distinctly shows a doublet at 9.50 ppm, which is characteristic of an aldehyde proton. The multiplet at 7.45 ppm corresponds to the five aromatic protons of the benzyl group. The signals between 5.10 and 5.75 ppm are indicative of the vinyl protons of the allyl group. The mass spectrometry data confirms the molecular weight, with the detection of the protonated molecule (M+H)⁺ at m/z 234, consistent with the expected molecular weight of 233.26 g/mol .[1]

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its utility as a versatile synthetic intermediate. The orthogonal nature of its functional groups allows for selective, stepwise modifications, a crucial requirement in the synthesis of complex target molecules and scaffolds for drug discovery.[4]

  • N-Heterocycle Synthesis: The aldehyde can participate in intramolecular cyclization reactions, such as Pictet-Spengler or Mannich reactions, to form various nitrogen-containing heterocyclic cores, which are prevalent in many pharmaceuticals.[5]

  • Peptide and Amine Chemistry: The benzyloxycarbonyl (Cbz) group is a well-established protecting group for amines.[6] It is stable to a wide range of conditions but can be readily removed via catalytic hydrogenation, allowing for subsequent elaboration at the nitrogen atom.

  • Allyl Group Manipulation: The terminal alkene of the allyl group is a handle for numerous transformations, including olefin metathesis, Heck coupling, and hydroformylation, enabling the introduction of further complexity and diverse side chains.

Diagram of Synthetic Potential

G BAOC This compound Aldehyde Allyl Group Cbz-Protected Amine AldehydeChem Cyclization Reactions (e.g., Pictet-Spengler) Reductive Amination BAOC:f0->AldehydeChem AllylChem Olefin Metathesis Heck Coupling Click Chemistry BAOC:f1->AllylChem CbzChem Deprotection (H₂/Pd) Reveals Secondary Amine BAOC:f2->CbzChem

Caption: Synthetic utility of this compound's orthogonal functional groups.

Conclusion

This compound is a high-value chemical intermediate whose molecular architecture is ideally suited for modern organic synthesis and medicinal chemistry. Its efficient, high-yield synthesis and the orthogonal reactivity of its functional groups provide chemists with a powerful tool for building diverse and complex molecules. The robust characterization data confirms its identity, ensuring its reliability in multi-step synthetic campaigns aimed at discovering next-generation therapeutics.

References

A Technical Guide to the Solubility of Benzyl allyl(2-oxoethyl)carbamate in Organic Solvents: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its efficacy, bioavailability, and manufacturability. This guide addresses the solubility of Benzyl allyl(2-oxoethyl)carbamate, a novel carbamate derivative. Due to the absence of specific empirical data in public literature, this document provides a robust predictive analysis based on first principles of physical organic chemistry and data from structurally analogous compounds. We dissect the molecule's constituent functional groups—the benzyl, allyl, carbamate, and 2-oxoethyl moieties—to forecast its behavior across a spectrum of organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the quantitative determination of solubility, empowering researchers to generate precise data for their specific applications. This dual predictive and methodological approach provides a comprehensive framework for scientists engaged in formulation development, process chemistry, and preclinical research.

Introduction: The Critical Role of Solubility

This compound is a unique molecule featuring a carbamate backbone, a functionality prevalent in medicinal chemistry due to its stability and ability to act as a peptide bond surrogate.[1] The molecule's utility in synthesis, purification, formulation, and ultimately, its in vivo performance, is fundamentally governed by its solubility. In drug development, poor aqueous solubility is a primary reason for the failure of promising drug candidates.[2] Understanding solubility in organic solvents is equally crucial for crystallization, chromatography, and the preparation of dosing solutions for preclinical studies.

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies place significant emphasis on solubility as part of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability to predict their absorption characteristics.[3][4][5] While the BCS primarily focuses on aqueous solubility, the principles of accurate solubility determination are universal and form the bedrock of robust pharmaceutical science.[6][7][8]

This guide serves as a senior-level resource for navigating the solubility challenges of a novel compound like this compound, shifting from a position of data scarcity to one of predictive power and empirical validation.

Foundational Principles: "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The enduring principle of "like dissolves like" provides a reliable qualitative framework for prediction: polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[2][9][10]

The key factors determining these interactions are:

  • Polarity: Arises from the uneven distribution of electron density in a molecule, creating a dipole moment. The presence of electronegative atoms like oxygen and nitrogen in functional groups such as carbamates and aldehydes induces polarity.

  • Hydrogen Bonding: A strong type of dipole-dipole interaction. A molecule's ability to act as a hydrogen bond donor (e.g., having an N-H or O-H bond) or acceptor (e.g., having a lone pair on an N or O atom) significantly influences its solubility in protic solvents like alcohols and water.[11][12]

  • Molecular Size and Shape: Larger molecules are often less soluble than smaller, more compact ones, as it is more difficult for solvent molecules to surround them.[13]

Structural Analysis and Predicted Solubility Profile

To predict the solubility of this compound, we must analyze the contribution of its distinct structural components.

Caption: Molecular Structure of this compound.

  • Carbamate Core (-O-C(=O)-N<): This is the central polar moiety. The carbonyl oxygen and the ester oxygen are hydrogen bond acceptors, while the N-H bond can act as a hydrogen bond donor. This group promotes solubility in polar solvents. Structurally similar compounds like Benzyl carbamate are soluble in polar organic solvents like methanol, DMF, and chloroform.[14]

  • Benzyl Group (C₆H₅CH₂-): This is a large, non-polar, hydrophobic group. Its presence will significantly enhance solubility in aromatic and non-polar solvents (e.g., toluene, benzene, hexanes) while reducing solubility in highly polar solvents like water. For instance, (4-benzylphenyl) carbamate is noted to be more soluble in organic solvents like ethanol and acetone due to its aromatic structures.[15]

  • Allyl Group (-CH₂-CH=CH₂): A small, non-polar hydrocarbon group. It will contribute to the molecule's overall non-polar character, favoring solubility in solvents of low to moderate polarity like diethyl ether and ethyl acetate.

  • 2-Oxoethyl Group (-CH₂-C(=O)H): The terminal aldehyde group is polar and contains a hydrogen bond acceptor (the carbonyl oxygen). This moiety will increase the molecule's overall polarity and favor interactions with polar aprotic and protic solvents.

Synthesis of Predictions: this compound is an amphiphilic molecule with significant polar and non-polar regions. Its solubility will represent a balance between these competing characteristics. It is not expected to be highly soluble at either extreme of the polarity spectrum (e.g., water or hexane). Instead, optimal solubility is predicted in solvents of intermediate polarity that can interact with both the polar functional groups and the non-polar hydrocarbon framework.

Predicted Solubility Table
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The solvent's ability to hydrogen bond with the carbamate and aldehyde groups should overcome the non-polar contributions. Benzyl carbamate is soluble in methanol.[14]
Isopropanol, n-ButanolModerate to High Increased non-polar character of the solvent aligns well with the solute's benzyl and allyl groups.
Polar Aprotic Acetone, Ethyl AcetateHigh These solvents are excellent hydrogen bond acceptors and have moderate polarity, effectively solvating all parts of the molecule.
Acetonitrile, DMF, DMSOHigh Strong polarity and hydrogen bond accepting capability will facilitate dissolution. Carbamates are often synthesized in DMF.[16] Benzyl carbamate is soluble in DMF.[14]
Non-Polar Aromatic Toluene, BenzeneModerate The large benzyl group will have a strong affinity for these solvents. The polar groups will limit solubility. Benzyl carbamate has moderate solubility in benzene.[14]
Non-Polar Aliphatic Hexane, CyclohexaneLow Significant mismatch in polarity. The energy required to break the solute-solute interactions (driven by the polar groups) will not be compensated by weak solute-solvent interactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh These solvents have moderate polarity and are highly effective at dissolving a wide range of organic compounds, including carbamates like Benzyl carbamate.[14]

Experimental Protocol: Equilibrium Shake-Flask Method

Predictive models provide a starting point, but quantitative data requires empirical testing. The equilibrium shake-flask method is the gold standard for determining solubility.[3] The objective is to create a saturated solution at a specific temperature and measure the concentration of the dissolved solute.

Methodology
  • Preparation:

    • Dispense a fixed volume (e.g., 2 mL) of the selected organic solvent into several glass vials with screw caps.

    • Prepare a stock solution of this compound in a highly soluble solvent (e.g., acetonitrile) for creating a calibration curve for your analytical method (e.g., HPLC-UV).

  • Execution:

    • Add an excess amount of solid this compound to each vial. "Excess" is critical; undissolved solid must remain visible to ensure the solution is saturated.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a shaker or rotator bath set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments can establish the minimum time required.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the clear supernatant. Crucially, do not disturb the solid at the bottom.

    • Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to remove any microscopic undissolved particles. This is a self-validating step to ensure only the dissolved solute is measured.

  • Analysis:

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of your analytical method's calibration curve.

    • Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the solubility, typically reported in mg/mL or mol/L.

Experimental Workflow Diagram

G start Start prep 1. Add excess solute to solvent in vial start->prep equilibrate 2. Agitate at constant temp (e.g., 24-72h) prep->equilibrate settle 3. Settle undissolved solid equilibrate->settle sample 4. Withdraw & filter supernatant (0.22 µm filter) settle->sample analyze 5. Dilute & quantify (e.g., HPLC-UV) sample->analyze result Result: Equilibrium Solubility (mg/mL) analyze->result

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion

While direct, published solubility data for this compound is not available, a detailed analysis of its molecular structure allows for robust predictions. The molecule's amphiphilic nature, with both significant polar and non-polar domains, suggests it will be most soluble in solvents of intermediate polarity, such as chlorinated solvents, polar aprotic solvents (acetone, DMF), and short-chain alcohols. This predictive framework, combined with the detailed experimental protocol provided, equips researchers with the necessary tools to confidently select appropriate solvents and quantitatively determine solubility, thereby accelerating research and development timelines.

References

An In-depth Technical Guide to the Stability and Storage of Benzyl allyl(2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the critical considerations for the stability and appropriate storage of Benzyl allyl(2-oxoethyl)carbamate. Intended for researchers, scientists, and professionals in drug development, this document synthesizes established principles of carbamate chemistry to infer the stability profile of this specific molecule. While empirical data for this compound is not extensively available in public literature, this guide extrapolates from the known reactivity of its constituent functional groups—a carbamate linkage, a benzyl group, an allyl group, and an aldehyde—to provide evidence-based recommendations for its handling and storage. We will delve into the probable degradation pathways, including hydrolysis, thermal decomposition, and photodegradation, and propose a systematic approach to stability testing.

Introduction: Understanding the Molecular Architecture

This compound is a multifaceted organic molecule with the chemical formula C₁₃H₁₅NO₃.[1][2] Its structure incorporates several key functional groups that dictate its reactivity and, consequently, its stability. A thorough understanding of these components is paramount for predicting its behavior under various experimental and storage conditions.

  • The Carbamate Core: The central carbamate linkage is susceptible to hydrolysis, particularly under basic or acidic conditions, and can also undergo thermal decomposition.[3][4][5] The stability of the carbamate is a key determinant of the overall shelf-life of the compound.

  • The Benzyl Group: The benzyl group can offer some resonance stabilization to the molecule.[6] However, it also introduces a potential site for oxidation. The metabolic degradation of benzyl alcohol, a related structure, often proceeds through benzaldehyde and benzoic acid, highlighting potential oxidative pathways.[7][8]

  • The Allyl Group: The allyl group introduces a site of unsaturation, making the molecule susceptible to oxidation and radical reactions. Allylic positions are known to be reactive.[9]

  • The Aldehyde Functionality: The 2-oxoethyl group contains a reactive aldehyde. Aldehydes are prone to oxidation to carboxylic acids and can participate in various nucleophilic addition and condensation reactions.

Given this combination of functional groups, a multi-faceted approach to ensuring the stability of this compound is essential.

Potential Degradation Pathways

The degradation of this compound is likely to proceed through several mechanisms, influenced by environmental factors such as pH, temperature, and light.

Hydrolytic Degradation

Hydrolysis of the carbamate bond is a primary concern. This process can be catalyzed by both acid and base, though it is often more rapid under alkaline conditions.[4][10] The presence of metal ions can also trigger and accelerate carbamate hydrolysis.[3]

  • Base-Catalyzed Hydrolysis: Under basic conditions, hydroxide ions can act as nucleophiles, attacking the electrophilic carbonyl carbon of the carbamate. This leads to the cleavage of the carbamate bond, potentially yielding benzyl alcohol, allylamine, and carbon dioxide as ultimate breakdown products.[4]

  • Acid-Catalyzed Hydrolysis: In acidic media, protonation of the carbonyl oxygen can activate the carbamate towards nucleophilic attack by water.

The rate of hydrolysis is a critical parameter to determine experimentally for defining appropriate aqueous formulation conditions and for understanding the compound's behavior in biological systems.[11]

Thermal Decomposition

Carbamates are known to be thermally labile, undergoing decomposition at elevated temperatures.[12][13] This degradation is typically endothermic and may occur at temperatures above 150°C.[5] The primary decomposition pathway for many carbamates involves the formation of an isocyanate and an alcohol.[12][13][14][15] For this compound, this would likely lead to the formation of benzyl alcohol and an allyl isocyanate derivative.

The presence of catalysts can significantly influence the temperature and rate of decomposition.[5] Therefore, it is crucial to avoid high temperatures during synthesis, purification, and storage.

Photodegradation

The aromatic benzyl group in this compound suggests a susceptibility to photodegradation upon exposure to ultraviolet (UV) radiation. Aromatic compounds can absorb UV light, leading to electronic excitation and subsequent chemical reactions.[16][17]

Potential photochemical reactions include:

  • Photo-Fries Rearrangement: A common photochemical reaction for aryl esters and carbamates.

  • Radical Reactions: The absorption of light can lead to the formation of radical intermediates, which can then undergo a variety of reactions, including oxidation and polymerization.[18] The allyl group is also susceptible to radical-mediated reactions.

To mitigate photodegradation, the compound should be protected from light during storage and handling.

Recommended Storage and Handling

Based on the potential degradation pathways, the following storage and handling procedures are recommended to maintain the integrity of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature -20°C or lower, in a freezer. To minimize the rate of potential hydrolytic, oxidative, and thermal degradation. Low temperatures will significantly slow down chemical reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen). To prevent oxidation of the aldehyde and allyl groups.
Light Protect from light by storing in an amber vial or a light-blocking container. To prevent photodegradation initiated by the absorption of UV light by the benzyl group.
Moisture Store in a tightly sealed container in a dry environment. [19][20][21][22]To minimize contact with atmospheric moisture, which can lead to hydrolysis of the carbamate.
Handling Procedures
  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors.[19][21][22]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.[19][23]

  • Hygienic Practices: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[19][20]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure the area is well-ventilated during cleanup.[19][20]

Experimental Design for Stability Assessment

A systematic experimental approach is necessary to definitively determine the stability of this compound. The following protocols outline key experiments for this purpose.

Forced Degradation Study

A forced degradation study is designed to identify the likely degradation products and pathways under stress conditions.

Protocol:

  • Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water).

  • Expose aliquots of the solution to the following stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat the solid compound at 80°C for 48 hours.

    • Photolytic: Expose a solution to a calibrated UV lamp (e.g., 254 nm and 365 nm) for 24 hours.

  • Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

  • Characterize any significant degradation products using techniques such as LC-MS and NMR.

Long-Term Stability Study

A long-term stability study evaluates the degradation of the compound under the recommended storage conditions.

Protocol:

  • Store accurately weighed samples of this compound under the recommended conditions (-20°C, protected from light and moisture).

  • At specified time intervals (e.g., 0, 3, 6, 12, 24 months), remove a sample and analyze its purity by HPLC.

  • Monitor for the appearance of any degradation products.

  • Assess any changes in physical appearance (e.g., color, state).[24]

Visualizing Degradation and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_main This compound cluster_stressors Stress Factors cluster_pathways Degradation Pathways main C₁₃H₁₅NO₃ thermal Thermal Decomposition photo Photodegradation hydrolysis Hydrolysis oxidation Oxidation temp Temperature temp->thermal initiates light Light (UV) light->photo initiates ph pH (Acid/Base) ph->hydrolysis catalyzes oxygen Oxygen/Oxidants oxygen->oxidation initiates

Caption: Key environmental factors and their corresponding degradation pathways for this compound.

G cluster_storage Recommended Storage cluster_handling Safe Handling cluster_stability Stability Testing storage_node Store at ≤ -20°C Inert Atmosphere Protect from Light Tightly Sealed handling_node Use Fume Hood Wear PPE Good Hygiene forced_deg Forced Degradation (Acid, Base, Ox, Heat, Light) analysis HPLC / LC-MS Analysis forced_deg->analysis long_term Long-Term Stability (Recommended Conditions) long_term->analysis

Caption: Workflow for the proper storage, handling, and stability assessment of this compound.

Conclusion

References

Purity Analysis of Benzyl allyl(2-oxoethyl)carbamate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl allyl(2-oxoethyl)carbamate is a versatile synthetic intermediate whose purity is paramount for its successful application in research and pharmaceutical development. This guide provides a comprehensive framework for the purity analysis of this compound, addressing the identification of potential process-related and degradation impurities. We detail robust analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), complemented by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for definitive structural elucidation. Furthermore, this document outlines a systematic approach to forced degradation studies, in alignment with International Council for Harmonisation (ICH) guidelines, to establish the intrinsic stability of the molecule and validate the stability-indicating nature of the analytical methods. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Purity

This compound (CAS No: 370880-75-4, Molecular Formula: C₁₃H₁₅NO₃, MW: 233.26 g/mol ) is a key building block in modern organic synthesis.[1][2] Its unique structure, featuring a Cbz-protected amine, an allyl group, and an aldehyde functionality, makes it valuable for constructing complex molecular architectures, particularly in peptide synthesis and as a protecting group for amines.[3]

In the context of drug development, the purity of any synthetic intermediate is not merely a quality metric but a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[4] Regulatory bodies, guided by the International Council for Harmonisation (ICH), mandate stringent control over impurities.[5] Impurities can originate from the manufacturing process (e.g., starting materials, by-products, reagents) or arise from the degradation of the substance over time.[6] This guide establishes a multi-faceted analytical strategy to identify, quantify, and control such impurities, ensuring the compound meets the rigorous standards required for its intended use.

Profiling Potential Impurities: A Predictive Approach

A robust purity analysis begins with a scientific appraisal of potential impurities based on the synthetic route and the inherent chemical stability of the molecule.

Process-Related Impurities

Impurities in this category are derived directly from the manufacturing process. A known synthetic route involves the deprotection of Carbamic acid, N-(2,2-diMethoxyethyl)-N-2-propen-1-yl-, phenylMethyl ester using formic acid.[2]

  • Starting Materials: Unreacted N-(2,2-diMethoxyethyl)-N-2-propen-1-yl- carbamic acid benzyl ester.

  • Reagents: Residual reagents used in the synthesis, such as formic acid.

  • By-products: Side-reaction products formed during synthesis.

Degradation Impurities

The carbamate functional group is known to be susceptible to hydrolysis, particularly under basic conditions.[7] The aldehyde and allyl moieties also represent potential sites for oxidative or other degradation pathways.

  • Hydrolysis: Cleavage of the carbamate ester linkage is the most probable degradation pathway, yielding benzyl alcohol, allyl(2-oxoethyl)amine, and CO₂.

  • Oxidation: The aldehyde moiety can be oxidized to a carboxylic acid, and the allyl group is also susceptible to oxidation.

  • Thermal Degradation: Relevant primarily for analytical techniques involving high temperatures, such as Gas Chromatography, where thermal decomposition can occur.[8][9]

cluster_main This compound cluster_degradation Potential Degradation Pathways cluster_products Degradation Products BAOC This compound (C₁₃H₁₅NO₃) Hydrolysis Hydrolysis (Base/Acid Catalyzed) BAOC->Hydrolysis [OH⁻] or [H⁺] Oxidation Oxidation BAOC->Oxidation [O] P1 Benzyl Alcohol Hydrolysis->P1 P2 Allyl(2-oxoethyl)amine Hydrolysis->P2 P3 Corresponding Carboxylic Acid Oxidation->P3

Caption: Predicted degradation pathways for this compound.

Core Analytical Strategy: A Multi-Modal Approach

No single analytical technique is sufficient to ensure the purity of a compound. The strategy outlined below combines the separating power of chromatography with the definitive identification capabilities of spectroscopy.

cluster_workflow Analytical Workflow for Purity Assessment cluster_chrom Chromatographic Separation & Quantification cluster_spec Spectroscopic Identification Sample This compound (Bulk Sample) HPLC HPLC-UV/PDA (Primary Method) Sample->HPLC GC GC-FID/MS (Confirmatory Method) Sample->GC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Structural Confirmation MS Mass Spectrometry (MS) HPLC->MS LC-MS Coupling Purity Purity Report & Impurity Profile HPLC->Purity Quantification GC->MS GC-MS GC->Purity Quantification MS->Purity Impurity ID NMR->Purity Impurity ID

Caption: Integrated workflow for purity analysis and impurity identification.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the cornerstone for carbamate analysis due to its operation at ambient temperature, which prevents the thermal degradation often observed with other methods.[10] It provides excellent resolution for separating the main component from closely related impurities.

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase A: Water (HPLC Grade)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 90
    25.0 90
    25.1 40

    | 30.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: PDA detector, monitoring at 220 nm. Acquiring spectra from 200-400 nm for peak purity analysis.[12]

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in Acetonitrile.

  • Quantification: Impurities are quantified against an external standard of this compound. For unknown impurities, area normalization is used, assuming a relative response factor of 1.0, a standard practice outlined in ICH guidelines.[13] For enhanced sensitivity and definitive identification, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.[14]

Gas Chromatography (GC)

Causality: While challenging for carbamates, GC offers high efficiency and is an excellent orthogonal (different mechanism) technique to confirm HPLC results.[8] The primary challenge, thermal lability, can be mitigated with modern injection techniques.

Experimental Protocol: Confirmatory GC Method

  • Instrumentation: Gas chromatograph with a Septum-Equipped Temperature Programmable Injector (SPI) and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[8]

  • Column: Medium polarity column, such as a 50% Phenyl Polysiloxane (e.g., SGE BPX-50, 60 m x 0.25 mm, 0.25 µm film).[15]

  • Injector: SPI, program from 70 °C (1 min hold) to 300 °C at 200 °C/min. Split mode injection.

  • Oven Program: 70 °C (1 min hold), ramp at 10 °C/min to 300 °C (6 min hold).[15]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Detector: FID at 310 °C or MS (scan range 40-400 amu).

  • Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in Ethyl Acetate.

Spectroscopic Characterization

Causality: Chromatography provides quantitative data on purity, but spectroscopy provides the definitive structural proof of the main component and helps identify unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for structure elucidation. The ¹H NMR spectrum provides a unique fingerprint of the molecule.[16] For this compound, characteristic signals are expected for the aromatic, benzyl CH₂, allyl, and oxoethyl protons.[2] Quantitative NMR (qNMR) can also be employed for purity determination using a certified internal standard.[17]

  • Mass Spectrometry (MS): MS determines the molecular weight of the compound and its impurities, providing crucial information for identification. When coupled with chromatography (LC-MS, GC-MS), it allows for the assignment of molecular weights to specific impurity peaks. The protonated molecule [M+H]⁺ for the target compound is expected at m/z 234.[2]

Forced Degradation Studies: Probing Intrinsic Stability

Causality: Forced degradation (or stress testing) studies are mandated by ICH guideline Q1A(R2) to understand the intrinsic stability of a drug substance.[7][18] By subjecting the compound to harsh conditions, we can identify likely degradation products that could form during storage and handling. This process is also essential for demonstrating that the primary analytical method (HPLC) is "stability-indicating," meaning it can separate the intact compound from all its degradation products.[18] A target degradation of 5-20% is generally considered optimal to detect relevant degradants without destroying the molecule entirely.[7]

Protocol Summary for Forced Degradation Studies

Stress ConditionProtocolRationale
Acid Hydrolysis 1 mg/mL solution in 0.1 M HCl, heated at 60°C for 24 hours.To assess stability in acidic environments.
Base Hydrolysis 1 mg/mL solution in 0.01 M NaOH, at room temp for 4 hours.Carbamates are often highly susceptible to base-catalyzed hydrolysis.[7]
Oxidation 1 mg/mL solution in 3% H₂O₂, at room temp for 48 hours, protected from light.[7]To assess susceptibility to oxidative stress.
Thermal Degradation Solid compound heated at 80°C for 72 hours in a calibrated oven.To evaluate the stability of the solid form at elevated temperatures.
Photodegradation Solid compound and a 1 mg/mL solution in acetonitrile exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).To evaluate stability upon exposure to light.

Following exposure, samples are diluted and analyzed using the validated stability-indicating HPLC method described in Section 3.1.

Acceptance Criteria and Specifications

The purity specifications for a synthetic intermediate are guided by the ICH Q3A(R2) guidelines, which set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug product.[5]

Table of Standard ICH Q3A Thresholds

ThresholdLimit (for max. daily dose ≤ 2 g/day )Action Required
Reporting ≥ 0.05%Any impurity at or above this level must be reported in regulatory filings.[19]
Identification > 0.10%The structure of any impurity exceeding this level must be determined.[4]
Qualification > 0.15%Any impurity above this level must be assessed for its biological safety.[13]

A typical specification for this compound would be:

  • Assay: ≥ 98.0%

  • Any individual unspecified impurity: ≤ 0.10%

  • Total Impurities: ≤ 1.0%

Conclusion

The purity analysis of this compound requires a systematic and scientifically-grounded strategy. This guide outlines a comprehensive approach that integrates orthogonal chromatographic techniques (HPLC and GC) for robust separation and quantification, with powerful spectroscopic methods (NMR and MS) for unambiguous structural confirmation. The implementation of forced degradation studies is critical to not only understand the molecule's stability but also to ensure the primary analytical method is fit for its purpose. By adhering to this framework, researchers, scientists, and drug development professionals can ensure the quality and consistency of this important chemical intermediate, thereby supporting the development of safe and effective pharmaceuticals.

References

Unlocking Synthetic Versatility: A Technical Guide to the Applications of Benzyl Allyl(2-oxoethyl)carbamate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is ever-present. Benzyl allyl(2-oxoethyl)carbamate, a functionally rich N-protected aminoacetaldehyde equivalent, emerges as a potent tool for the construction of complex nitrogen-containing molecules. This technical guide explores the prospective applications of this reagent, grounded in established synthetic methodologies. We will delve into its potential as a key substrate in multicomponent reactions, the Pictet-Spengler reaction for alkaloid synthesis, Mannich-type condensations, and aza-Diels-Alder cycloadditions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound to streamline the synthesis of diverse heterocyclic scaffolds and other valuable organic compounds.

Introduction: The Strategic Advantage of this compound

This compound (CAS No: 370880-75-4, Molecular Formula: C₁₃H₁₅NO₃) is a bifunctional molecule featuring a reactive aldehyde moiety and a nitrogen atom protected by both a benzyloxycarbonyl (Cbz) and an allyl group.[1][2] This unique combination of functionalities makes it an attractive and stable equivalent of the often-unstable aminoacetaldehyde.

The aldehyde group serves as a versatile handle for C-C bond formation through reactions with a wide range of nucleophiles. The dual N-protecting groups, Cbz and allyl, offer orthogonal deprotection strategies, providing chemists with the flexibility to unmask the amine at different stages of a synthetic sequence. The Cbz group is typically removed by hydrogenolysis, while the allyl group can be cleaved under palladium catalysis.[3][4] This strategic placement of protecting groups allows for precise control over the reactivity of the nitrogen atom, a critical aspect in the synthesis of complex target molecules.

This guide will illuminate the potential of this compound as a cornerstone reagent in several powerful synthetic transformations.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the hydrolysis of its corresponding dimethyl acetal precursor, N-allyl-N-benzyloxycarbonyl-2,2-dimethoxyethylamine. This reaction is typically carried out using a mild acid, such as formic acid, to afford the desired aldehyde in high yield.[1]

Experimental Protocol: Synthesis of this compound
StepProcedure
1.To a solution of N-allyl-N-benzyloxycarbonyl-2,2-dimethoxyethylamine (1.0 equiv.) in a suitable solvent (e.g., a mixture of acetone and water), add formic acid (excess).
2.Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
3.Upon completion, neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution).
4.Extract the product with an organic solvent (e.g., ethyl acetate).
5.Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound as an oil.

Note: This is a generalized procedure and may require optimization for specific scales and conditions.

Potential Applications in Key Synthetic Transformations

The true value of this compound lies in its potential to participate in a variety of powerful bond-forming reactions. Its structure suggests a broad scope of applications, particularly in the synthesis of heterocyclic compounds.

Multicomponent Reactions (MCRs): A Gateway to Molecular Diversity

Multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and ability to generate molecular complexity rapidly.[5][6] N-protected amino aldehydes are well-established components in several named MCRs, such as the Ugi and Passerini reactions.[1][7]

This compound is an ideal candidate for these reactions. In a hypothetical Ugi four-component reaction, it could react with an isocyanide, a carboxylic acid, and an amine to generate a complex α-acetamido carboxamide scaffold. The resulting product would retain the N-allyl and N-Cbz protecting groups for further elaboration.

Logical Workflow: Ugi Four-Component Reaction

A This compound E Ugi Adduct (α-acetamido carboxamide) A->E B Isocyanide B->E C Carboxylic Acid C->E D Amine D->E caption Ugi reaction with this compound.

Caption: Ugi reaction with this compound.

Pictet-Spengler Reaction: A Classic Route to Alkaloid Scaffolds

The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[2][8][9] This reaction is a cornerstone in the synthesis of numerous alkaloids and pharmacologically active compounds.

By reacting this compound with a β-arylethylamine, such as tryptamine or phenethylamine, one could access valuable tetrahydro-β-carboline or tetrahydroisoquinoline frameworks. The reaction would proceed through the in-situ formation of an iminium ion, followed by an intramolecular electrophilic aromatic substitution. The resulting product would be poised for further diversification through manipulation of the N-allyl and N-Cbz groups.[10]

Reaction Pathway: Pictet-Spengler Cyclization

cluster_0 Iminium Ion Formation cluster_1 Cyclization and Product Formation A This compound C Iminium Ion Intermediate A->C H+ B β-Arylethylamine B->C D Intramolecular Electrophilic Substitution C->D E Tetrahydroisoquinoline or Tetrahydro-β-carboline D->E -H+ caption Pictet-Spengler reaction pathway.

Caption: Pictet-Spengler reaction pathway.

Mannich-Type Reactions: Construction of β-Amino Carbonyl Compounds

The Mannich reaction is a three-component condensation that provides access to β-amino carbonyl compounds, which are valuable synthetic intermediates.[5][11][12] In a typical Mannich reaction, an aldehyde, an amine, and an enolizable carbonyl compound react to form a "Mannich base".

This compound can serve as the aldehyde component in a Mannich-type reaction. Condensation with a primary or secondary amine would generate an in-situ iminium ion, which would then be trapped by an enol or enolate derived from a ketone, ester, or other carbonyl compound. This would provide a straightforward route to β-amino ketones and esters bearing the versatile N-allyl and N-Cbz protecting groups.

Aza-Diels-Alder Reactions: Synthesis of Piperidine Derivatives

The aza-Diels-Alder reaction is a powerful tool for the synthesis of six-membered nitrogen-containing heterocycles, such as piperidines.[13][14] In this cycloaddition, an imine (the aza-dienophile) reacts with a diene. This compound can be readily converted in situ to an N-allyl-N-Cbz-protected imine by condensation with a primary amine. This imine can then participate in an aza-Diels-Alder reaction with a suitable diene, such as Danishefsky's diene, to afford highly functionalized piperidine derivatives.[15] The resulting cycloadducts can be further elaborated, and the protecting groups can be removed to yield a variety of substituted piperidines, which are prevalent motifs in pharmaceuticals.[16]

Orthogonal Deprotection and Further Transformations

A key feature of this compound is the presence of two distinct nitrogen protecting groups that can be removed under different conditions, a strategy known as orthogonal protection.

  • Cbz Group Removal: The benzyloxycarbonyl (Cbz) group is classically removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[3][4] This method is generally clean and high-yielding.

  • Allyl Group Removal: The allyl group is typically cleaved using a palladium(0) catalyst, often in the presence of a scavenger to trap the released allyl cation.

This orthogonality allows for selective deprotection and subsequent functionalization of the nitrogen atom at various stages of a synthetic sequence, providing a high degree of control and flexibility. For instance, after a Pictet-Spengler reaction, the allyl group could be removed to allow for N-alkylation or N-acylation, while the Cbz group remains intact to be removed at a later stage.

Deprotection Strategy: Orthogonal Cleavage

A N-Allyl, N-Cbz Protected Product B N-Cbz Protected Product A->B Pd(0) C N-Allyl Protected Product A->C H₂, Pd/C D Fully Deprotected Amine B->D H₂, Pd/C C->D Pd(0) caption Orthogonal deprotection of N-allyl and N-Cbz groups.

Caption: Orthogonal deprotection of N-allyl and N-Cbz groups.

Conclusion and Future Outlook

This compound represents a highly promising, yet under-explored, building block in organic synthesis. Its unique combination of a reactive aldehyde and orthogonally protected nitrogen atom positions it as a versatile reagent for the construction of a wide array of nitrogen-containing molecules. The potential applications outlined in this guide, including its use in multicomponent reactions, the Pictet-Spengler reaction, Mannich-type condensations, and aza-Diels-Alder cycloadditions, highlight its capacity to streamline the synthesis of complex heterocyclic scaffolds.

As the demand for novel chemical entities in drug discovery and materials science continues to grow, the development and application of versatile synthetic tools like this compound will be paramount. Further exploration of its reactivity and scope is warranted and is expected to unveil new and efficient synthetic pathways to valuable molecular architectures.

References

Methodological & Application

Introduction: Navigating Complexity in Peptide Synthesis with Orthogonal Protection

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Allyl-Based Protecting Groups in Advanced Peptide Synthesis

The synthesis of complex peptides, particularly those requiring side-chain modifications, cyclization, or branching, necessitates a sophisticated chemical strategy. The cornerstone of this strategy is the concept of orthogonal protecting groups. In Solid Phase Peptide Synthesis (SPPS), protecting groups temporarily block reactive functional groups to ensure that peptide bond formation occurs only at the desired location. An orthogonal system employs multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one group while others remain intact.[1]

While the Fmoc (removed by base) and Boc (removed by acid) groups form the foundation of most SPPS strategies, the synthesis of advanced peptide architectures requires additional, fully orthogonal tools.[2] The Allyloxycarbonyl (Alloc) protecting group has emerged as a powerful option, prized for its stability towards both the acidic and basic conditions used to remove Boc and Fmoc groups, respectively. The Alloc group is instead cleaved under exceptionally mild, specific conditions using a palladium(0) catalyst, providing chemists with a third dimension of synthetic control.[3]

This guide details the mechanism, applications, and protocols for utilizing the Alloc protecting group in peptide synthesis. We will also touch upon specialized building blocks, such as Benzyl allyl(2-oxoethyl)carbamate (CAS 370880-75-4), to illustrate how allyl chemistry can be leveraged to incorporate unique functionalities like aldehydes, which are crucial for developing peptide-based inhibitors and bioconjugates.[4]

The Chemistry of the Alloc Group: A Palladium-Mediated Deprotection

The Alloc group is a carbamate used to protect amines, most commonly the ε-amino group of a lysine residue (Fmoc-Lys(Alloc)-OH).[5] Its utility is defined by its unique deprotection mechanism, a palladium(0)-catalyzed allylic substitution known as the Tsuji-Trost reaction.[3][5]

Mechanism of Deprotection: The process is initiated by the coordination of a Pd(0) complex, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to the double bond of the allyl group. This is followed by an oxidative addition step, which cleaves the C-O bond and forms a π-allyl-palladium(II) complex. The carbamate anion is released and subsequently decarboxylates to liberate the free amine. To regenerate the active Pd(0) catalyst and prevent side reactions, an "allyl scavenger" is included in the reaction mixture to trap the allyl cation.[3]

G reagent reagent intermediate intermediate catalyst catalyst peptide peptide product product AllocPeptide Peptide-NH-Alloc PiComplex π-allyl-Pd(II) Complex AllocPeptide->PiComplex Oxidative Addition Pd0 Pd(0)L₄ Pd0->AllocPeptide AllylScavengerProduct Allyl-Scavenger Adduct Scavenger Allyl Scavenger (e.g., Phenylsilane) Scavenger->PiComplex PiComplex->Pd0 Reductive Elimination CarbamateAnion Peptide-NH-COO⁻ PiComplex->CarbamateAnion Dissociation DeprotectedPeptide Deprotected Peptide-NH₂ CarbamateAnion->DeprotectedPeptide Decarboxylation CO2 CO₂

Figure 1: Catalytic cycle of Alloc group deprotection.

Core Applications in Advanced Peptide Synthesis

The orthogonality of the Alloc group unlocks several advanced synthetic pathways that are challenging or impossible with standard Fmoc/Boc chemistry alone.

  • On-Resin Side-Chain Modification: A common application is the selective deprotection of an Alloc-protected lysine residue after the main peptide backbone has been assembled. This exposes a single primary amine on the side chain, which can be used as a handle for conjugation to reporter molecules (e.g., fluorophores, biotin), polyethylene glycol (PEG), or other moieties while the peptide remains anchored to the solid support.[6]

  • Synthesis of Branched and Cyclic Peptides: The Alloc group is instrumental in creating complex peptide topologies. For side-chain to side-chain cyclization, a peptide can be synthesized with an Alloc-protected lysine and an allyl-ester-protected aspartic or glutamic acid. Simultaneous removal of both allyl-based groups with a palladium catalyst exposes a free amine and a free carboxylic acid, which can then be coupled on-resin to form a lactam bridge.[6][7]

G start_node start_node process_node process_node decision_node decision_node io_node io_node end_node end_node start Start: Fmoc-SPPS of Peptide with Lys(Alloc) Residue deprotect_n_term Final N-terminal Fmoc Deprotection start->deprotect_n_term cap_n_term Cap N-terminus (e.g., Acetylation) deprotect_n_term->cap_n_term alloc_deprotection Selective Alloc Deprotection (Pd(PPh₃)₄ / Scavenger) cap_n_term->alloc_deprotection free_amine Resin-Bound Peptide with Free Lysine Side-Chain alloc_deprotection->free_amine conjugation On-Resin Conjugation (e.g., with Fluorophore-NHS ester) free_amine->conjugation final_cleavage Global Deprotection & Cleavage from Resin conjugation->final_cleavage end Purified, Labeled Peptide final_cleavage->end

Figure 2: Workflow for on-resin side-chain labeling using Alloc protection.

Protocols for Alloc Group Deprotection

The following protocols are based on established methodologies for the on-resin removal of the Alloc protecting group.[5]

Reagents and Materials
  • Peptide synthesis vessel with fritted disc

  • Nitrogen or Argon gas inlet

  • Shaker or vortex mixer

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF) of peptide synthesis grade

  • Deprotection Cocktail:

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Allyl Scavenger: Phenylsilane (PhSiH₃)

  • Washing Solvents: DCM, DMF, 0.5% Diisopropylethylamine (DIPEA) in DMF, 0.5% Sodium diethyldithiocarbamate in DMF.

Protocol: On-Resin Alloc Deprotection

This protocol is suitable for a 0.10 mmol synthesis scale. All steps should be performed under an inert atmosphere (N₂ or Ar) as Pd(PPh₃)₄ can be sensitive to oxygen, although recent reports indicate that microwave-assisted methods or air-stable catalysts can obviate this need under certain conditions.[6][8][9]

  • Resin Preparation: Swell the peptide-resin in DCM (approx. 5 mL) for 20 minutes. Drain the solvent.

  • Prepare Deprotection Solution:

    • Caution: Prepare this solution immediately before use. Pd(PPh₃)₄ is light and air-sensitive.

    • In a separate vial, dissolve Pd(PPh₃)₄ (23 mg, 0.02 mmol, 0.2 eq) in 4 mL of DCM. The solution should be a clear, light yellow.

    • To this solution, add Phenylsilane (246 µL, 2.0 mmol, 20 eq).

  • Deprotection Reaction:

    • Add the freshly prepared deprotection solution to the peptide synthesis vessel containing the resin.

    • Stopper the vessel and shake gently at room temperature for 1.5 to 2 hours. The resin and solution will typically turn a darker orange or brown color.

  • Washing Procedure:

    • Drain the reaction mixture from the vessel.

    • Wash the resin thoroughly to remove all traces of the palladium catalyst, which can interfere with subsequent steps. A typical sequence is:

      • DCM (3 x 5 mL)

      • 0.5% DIPEA in DMF (3 x 5 mL)

      • 0.5% Sodium diethyldithiocarbamate in DMF (3 x 5 mL) - This chelating agent helps sequester residual palladium.

      • DMF (3 x 5 mL)

      • DCM (3 x 5 mL)

  • Confirmation of Deprotection (Optional but Recommended):

    • Perform a qualitative test, such as the Kaiser (ninhydrin) test, on a small sample of beads.[1] A positive result (dark blue beads and solution) confirms the presence of a free primary amine, indicating successful Alloc group removal.

  • Proceed to Next Step: The resin is now ready for the next step in the synthesis, such as side-chain conjugation or cleavage from the resin.

Quantitative Data: Reagents for Alloc Deprotection
CatalystScavengerSolventCatalyst Eq.Scavenger Eq.Typical TimeNotes
Pd(PPh₃)₄PhenylsilaneDCM0.2 - 0.320 - 251.5 - 2 hrClassic, highly effective method. Requires inert atmosphere.[5]
Pd(PPh₃)₄MorpholineDCM/DMSO3.0502 hrAlternative scavenger, useful in certain contexts.
Pd(PPh₃)₄Meldrum's Acid / TES-HDCM0.110 / 201 hrAir-stable catalyst precursor system, simplifies handling.[9]
Pd₂(dba)₃PhenylsilaneDCM0.25252 x 30 minAnother common palladium source.

Specialized Building Blocks: The Case of this compound

While the Alloc group serves as a temporary protecting shield, allyl chemistry can also be integral to specialized building blocks that introduce unique functionalities. This compound (IUPAC: benzyl N-(2-oxoethyl)-N-prop-2-enylcarbamate) is one such reagent.[10]

Figure 3: Structure of this compound.

This molecule is a protected amino aldehyde. Its components are:

  • A 2-oxoethyl (aldehyde) group: Peptide aldehydes are a critical class of compounds, often used as reversible covalent inhibitors of cysteine and serine proteases.[4]

  • An N-allyl group: This group provides steric bulk and electronic modification at the nitrogen.

  • A benzyloxycarbonyl (Cbz) group: This is a classic amine protecting group, removable via catalytic hydrogenation.[2]

Incorporating such a building block into a peptide would likely involve N-terminal coupling after removing the Cbz group. The resulting peptide would feature a terminal N-allyl-N-formylmethyl functionality, a unique warhead for probing enzyme active sites or for further chemical derivatization via the aldehyde.

Conclusion

The strategic use of allyl-based protection, particularly the Alloc group, is a cornerstone of modern, complex peptide synthesis. Its robust orthogonality to standard SPPS chemistries provides an essential tool for researchers in drug development and chemical biology. The ability to selectively unmask specific sites on a peptide while it remains on a solid support enables the creation of precisely modified and structurally diverse molecules, from fluorescently labeled probes to cyclized therapeutic candidates. By mastering these techniques, scientists can continue to push the boundaries of what is possible in peptide design and application.

References

Application Notes and Protocols: Reaction of Benzyl allyl(2-oxoethyl)carbamate with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The construction of nitrogen-containing heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug development. Among these, the piperidine and piperidone moieties are prevalent structural motifs found in a vast array of pharmaceuticals and biologically active natural products.[1][2] The aza-Michael addition, the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, represents a powerful and atom-economical method for the formation of C-N bonds.[3][4] This application note provides a detailed examination of the reaction of Benzyl allyl(2-oxoethyl)carbamate with amines, a process that proceeds via an initial aza-Michael addition and holds the potential for subsequent intramolecular cyclization to yield valuable piperidone derivatives.

This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the reaction mechanism, key experimental parameters, detailed protocols for synthesis and monitoring, and a discussion of the applications of the resulting products in drug discovery.

Reaction Mechanism: An Interplay of Aza-Michael Addition and Intramolecular Cyclization

The reaction of this compound with a primary or secondary amine is initiated by a classic aza-Michael addition. The nitrogen atom of the amine acts as a nucleophile, attacking the β-carbon of the electron-deficient α,β-unsaturated aldehyde moiety (the 2-oxoethyl group). This reaction can be catalyzed by either Brønsted or Lewis acids, or it can proceed under catalyst-free conditions, albeit often at a slower rate.[4]

The key feature of the starting material, this compound, is the presence of both a nucleophilic carbamate nitrogen and an electrophilic α,β-unsaturated aldehyde. While the carbamate nitrogen is a relatively weak nucleophile, its reactivity can be enhanced by appropriate catalysts. The reaction with an external amine, however, is typically more facile.

Following the initial intermolecular aza-Michael addition of an external amine, the resulting adduct contains a newly formed secondary or tertiary amine. More interestingly, if the carbamate nitrogen itself acts as the nucleophile in an intramolecular fashion, a cascade reaction can be triggered. The initial intramolecular aza-Michael addition would lead to the formation of a six-membered ring, a substituted piperidone. This intramolecular pathway is a highly efficient method for the construction of heterocyclic systems.[5]

The benzyl and allyl groups on the carbamate nitrogen also play important roles. The benzyl group can serve as a protecting group, which can be removed under specific conditions. The allyl group can also be a protecting group or a handle for further functionalization.

Below is a diagram illustrating the proposed reaction pathways.

Figure 1: Proposed intermolecular and intramolecular reaction pathways of this compound.

Experimental Considerations and Optimization

The outcome of the reaction between this compound and amines is highly dependent on the reaction conditions. Careful consideration of the following parameters is crucial for achieving the desired product with high yield and selectivity.

ParameterConsiderationsRationale
Amine Nucleophile The choice of primary or secondary amine will determine the structure of the final product in the intermolecular pathway. Steric hindrance and nucleophilicity of the amine will affect the reaction rate.[6]Less hindered and more nucleophilic amines will generally react faster.
Catalyst The reaction can be performed catalyst-free or with the aid of Brønsted acids (e.g., TFA), Lewis acids (e.g., Zn(OTf)2), or organocatalysts (e.g., chiral amines).[3][7]Catalysts can activate the enal system, increasing the rate and potentially influencing the stereoselectivity of the reaction.
Solvent Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are commonly used.The choice of solvent can influence the solubility of reactants and the stability of intermediates.
Temperature Reactions are typically run at room temperature, but heating may be required for less reactive amines or in the absence of a catalyst.Higher temperatures can increase the reaction rate but may also lead to side reactions.
Concentration The concentration of reactants can influence the competition between intermolecular and intramolecular pathways.Higher concentrations may favor the intermolecular reaction with an external amine.

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with a generic primary amine. The reaction should be performed in a well-ventilated fume hood.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM)

  • Catalyst (optional, e.g., trifluoroacetic acid - TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere, add the primary amine (1.1 eq).

  • If a catalyst is used, add it at this stage (e.g., 10 mol% TFA).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4][8]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Monitoring the Reaction by Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring the progress of the reaction.[9][10]

TLC Protocol:

  • Prepare the TLC plate: Use silica gel plates with a fluorescent indicator (F254). Draw a baseline with a pencil about 1 cm from the bottom.

  • Spot the plate: On the baseline, spot the starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.[11]

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., 30% ethyl acetate in hexane).

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber and visualize the spots under a UV lamp. Staining with potassium permanganate or another suitable stain can also be used.

  • Analyze the results: The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates that the reaction is proceeding.

Figure 2: Workflow for monitoring the reaction progress using TLC.

Characterization of Products

The structure of the purified product(s) should be confirmed by standard spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will be crucial for elucidating the structure of the aza-Michael adduct or the cyclized piperidone. The disappearance of the aldehyde proton and the appearance of new signals corresponding to the newly formed C-N and C-H bonds are expected.[12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbamate carbonyl, the ketone carbonyl (in the case of the piperidone), and N-H bonds (if a primary amine was used).

Applications in Drug Discovery

The piperidine and piperidone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[14][15] The products derived from the reaction of this compound can serve as versatile intermediates for the synthesis of novel drug candidates.

  • Piperidones as Key Intermediates: Substituted piperidones are valuable precursors for the synthesis of a variety of biologically active piperidines.[16][17] The carbonyl group can be readily functionalized to introduce further diversity.

  • Access to Chiral Molecules: The use of chiral catalysts can enable the enantioselective synthesis of piperidone derivatives, which is of paramount importance in drug development as different enantiomers often exhibit distinct pharmacological activities.[3][18]

  • Diverse Biological Activities: Piperidine derivatives have shown a broad spectrum of biological activities, including but not limited to, anticancer, antiviral, anti-inflammatory, and central nervous system (CNS) modulating effects.[1][2]

The synthetic route described herein provides a flexible platform for the generation of libraries of substituted piperidones, which can be screened for various biological activities, thus accelerating the drug discovery process.

References

Application Note: Chemoselective Cleavage of the Benzyl Carbamate Group in Benzyl allyl(2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the chemoselective cleavage of the benzyl carbamate protecting group.

Abstract and Introduction

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, lauded for its stability and the variety of methods available for its removal.[1][2] Its introduction by Bergmann and Zervas in the 1930s revolutionized peptide synthesis, and it remains indispensable for the synthesis of complex molecules in pharmaceutical and materials science.[1][3] However, the deprotection of a Cbz group within a polyfunctional molecule requires a carefully orchestrated approach to preserve the integrity of other sensitive moieties.

This application note provides a detailed guide for the chemoselective cleavage of the Cbz group from Benzyl allyl(2-oxoethyl)carbamate (CAS 370880-75-4). This substrate presents a significant synthetic challenge due to the co-presence of two functional groups highly susceptible to reduction: an allyl group (alkene) and an aldehyde . Standard deprotection protocols, such as catalytic hydrogenation with H₂ gas, are often incompatible with such substrates, leading to undesired side reactions like the reduction of the double bond or the aldehyde to an alcohol.[4][5]

We will explore three field-proven, chemoselective strategies that circumvent these issues:

  • Catalytic Transfer Hydrogenolysis (CTH): A milder reductive approach that often provides enhanced selectivity.

  • Silane-Mediated Reductive Cleavage: A highly selective method known to preserve alkenes.

  • Nucleophilic Cleavage: A non-reductive, orthogonal strategy suitable for highly sensitive substrates.

This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower informed decision-making in complex synthetic campaigns.

The Chemoselectivity Challenge

The primary obstacle in deprotecting this compound is the preservation of the allyl and aldehyde functionalities. The standard and often most efficient method for Cbz cleavage, catalytic hydrogenation over Palladium on carbon (Pd/C) with hydrogen gas, readily reduces alkenes and aldehydes.[6][7] Therefore, exposing the target molecule to these conditions would likely result in a mixture of undesired byproducts, compromising yield and purity.

The challenge is to identify conditions that selectively cleave the benzylic C-O bond of the carbamate while leaving the other reducible groups untouched. This necessitates the use of orthogonal deprotection strategies.[8][9]

Diagram of the Substrate and Potential Side Reactions

Caption: Standard hydrogenation can lead to multiple products.

Recommended Chemoselective Protocols

Method 1: Catalytic Transfer Hydrogenolysis (CTH) with Ammonium Formate

Principle & Rationale: Catalytic transfer hydrogenolysis (CTH) is a powerful and safer alternative to using pressurized hydrogen gas.[4][10] It involves a hydrogen donor molecule that transfers hydrogen to the substrate on the surface of the catalyst. Ammonium formate is a popular donor that decomposes in situ to hydrogen, ammonia, and carbon dioxide. CTH conditions are often milder and can exhibit greater chemoselectivity, sparing easily reducible groups that would be affected by direct hydrogenation.[6][11] For many substrates, the rate of Cbz hydrogenolysis is significantly faster than alkene or aldehyde reduction under these conditions.

Experimental Protocol:

  • Dissolution: Dissolve this compound (1.0 eq) in methanol (MeOH) or ethanol (EtOH) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add ammonium formate (HCOONH₄, 4.0–5.0 eq). Ensure it dissolves as much as possible.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 10 mol%) to the mixture. Caution: Pd/C may be pyrophoric.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue will contain the desired product and ammonium salts. The product can be purified by extraction or column chromatography after partitioning the residue between water and a suitable organic solvent (e.g., ethyl acetate).

Mechanism: Catalytic Transfer Hydrogenolysis

G sub Cbz-Protected Amine cat Pd/C Catalyst sub->cat donor HCOONH₄ (Hydrogen Donor) donor->cat In-situ H₂ generation prod Deprotected Amine cat->prod byprod Toluene + CO₂ cat->byprod

Caption: CTH generates hydrogen in situ for Cbz cleavage.

Method 2: Silane-Mediated Reductive Cleavage (Birkofer Conditions)

Principle & Rationale: Reductive cleavage using a palladium catalyst in combination with a trialkylsilane, known as the Birkofer reaction, is exceptionally mild and chemoselective.[8] Triethylsilane (Et₃SiH) acts as the hydride source. These conditions are renowned for their ability to cleave Cbz groups while leaving sensitive functionalities like alkenes, vinylic halides, and cyclopropanes intact.[8] The reaction proceeds under neutral conditions and avoids the use of hydrogen gas, making it highly suitable for the target substrate.

Experimental Protocol:

  • Inert Atmosphere: Set up a reaction flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: To the solution, add triethylamine (Et₃N, 2.0-3.0 eq) followed by triethylsilane (Et₃SiH, 2.0-3.0 eq).

  • Catalyst Addition: Add Palladium(II) chloride (PdCl₂, 5-10 mol%).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 2-6 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography.

Method 3: Nucleophilic Cleavage with 2-Mercaptoethanol

Principle & Rationale: This recently developed method offers a completely orthogonal, non-reductive pathway for Cbz deprotection, making it ideal for substrates intolerant to hydrogenation or acidic conditions.[12][13][14] The mechanism involves a nucleophilic Sₙ2 attack by the thiolate anion of 2-mercaptoethanol at the benzylic carbon of the Cbz group.[5][12] This cleaves the benzyl-oxygen bond, leading to the formation of an unstable carbamic acid, which spontaneously decarboxylates to yield the free amine. This protocol has excellent functional group tolerance.[15]

Experimental Protocol:

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq) and tribasic potassium phosphate (K₃PO₄, 3.0-4.0 eq).

  • Solvent and Reagent Addition: Add N,N-Dimethylacetamide (DMAc) as the solvent, followed by 2-mercaptoethanol (2.0-3.0 eq).

  • Reaction: Seal the vial and heat the mixture to 75 °C with stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into water.

  • Isolation: Extract the aqueous phase with dichloromethane (DCM) or ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16] Purify the residue by column chromatography.

Mechanism: Nucleophilic Cleavage

References

Synthetic Utility of the 2-Oxoethyl Group in Benzyl Allyl(2-oxoethyl)carbamate: A Gateway to Functionalized Pyrrolidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Bifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of molecular scaffolds that offer convergent and stereocontrolled access to complex architectures is of paramount importance. Benzyl allyl(2-oxoethyl)carbamate emerges as a highly versatile, yet underexplored, building block poised for such a role. Its unique trifunctional nature, incorporating a carbamate, an allyl group, and a masked aldehyde in the form of a 2-oxoethyl moiety, preordains it for powerful intramolecular transformations. This application note delves into the synthetic utility of the 2-oxoethyl group within this carbamate, focusing on its pivotal role in facilitating a tandem aza-Cope rearrangement-Mannich cyclization. This cascade reaction provides a robust and diastereoselective pathway to highly functionalized 3-acylpyrrolidines, which are prevalent structural motifs in a myriad of natural products and pharmaceutically active compounds.[1][2]

The core reactivity of this compound is centered on the in situ generation of an N-acyliminium ion from the 2-oxoethyl group under acidic conditions. This transient, highly electrophilic species is the linchpin that initiates a cascade of bond-forming and bond-breaking events, dictated by the proximate and strategically positioned allyl group. This guide will provide a detailed mechanistic rationale, comprehensive experimental protocols, and expected outcomes for the application of this substrate in the synthesis of complex nitrogen-containing heterocycles.

The Tandem Aza-Cope Rearrangement-Mannich Cyclization: A Mechanistic Overview

The cornerstone of the synthetic utility of this compound lies in its propensity to undergo a tandem cationic 2-aza-Cope rearrangement followed by an intramolecular Mannich cyclization.[1][3] This elegant reaction sequence transforms a linear precursor into a densely functionalized pyrrolidine ring in a single, highly stereocontrolled operation. The causality behind this transformation can be understood through the following key steps:

  • N-Acyliminium Ion Formation: The reaction is initiated by the protonation of the aldehyde carbonyl of the 2-oxoethyl group in the presence of a Brønsted or Lewis acid. This generates a highly electrophilic N-acyliminium ion. The carbamate moiety, being an electron-withdrawing group, further enhances the electrophilicity of this intermediate.

  • [2][2]-Sigmatropic Rearrangement (Aza-Cope): The N-acyliminium ion undergoes a[2][2]-sigmatropic rearrangement, specifically a cationic 2-aza-Cope rearrangement. In this step, the allyl group acts as the π-nucleophile, leading to the formation of a new carbon-carbon bond and the transposition of the iminium ion. This rearrangement typically proceeds through a highly ordered, chair-like transition state, which is the basis for the high diastereoselectivity of the overall process.[1]

  • Intramolecular Mannich Cyclization: The product of the aza-Cope rearrangement is a new iminium ion with a tethered enol or enol ether equivalent. The proximity of these two functionalities facilitates a rapid and irreversible intramolecular Mannich reaction. The enol attacks the electrophilic iminium ion, leading to the formation of the pyrrolidine ring and a new stereocenter.

  • Deprotonation and Product Formation: A final deprotonation step quenches the positive charge and yields the stable 3-acylpyrrolidine product.

This tandem reaction is a powerful tool for molecular construction as it rapidly builds complexity from a relatively simple acyclic precursor. The irreversible nature of the Mannich cyclization provides a thermodynamic driving force for the entire cascade.[1]

Visualizing the Reaction Pathway

aza_cope_mannich cluster_start Starting Material cluster_intermediate1 N-Acyliminium Ion Formation cluster_intermediate2 Aza-Cope Rearrangement cluster_intermediate3 Mannich Cyclization cluster_product Final Product start This compound iminium N-Acyliminium Ion start->iminium H⁺ or Lewis Acid rearranged_iminium Rearranged Iminium Ion + Enol iminium->rearranged_iminium [3,3]-Sigmatropic Shift cyclized_intermediate Cyclized Cationic Intermediate rearranged_iminium->cyclized_intermediate Intramolecular Attack product 3-Acylpyrrolidine Derivative cyclized_intermediate->product -H⁺

Caption: The tandem aza-Cope-Mannich cascade.

Application Protocol: Diastereoselective Synthesis of a Benzyl 3-Formyl-4-vinylpyrrolidine-1-carboxylate

This protocol describes a general procedure for the acid-catalyzed cyclization of this compound to yield a substituted pyrrolidine. The conditions are based on established methodologies for the aza-Cope-Mannich reaction of analogous substrates.

Materials and Equipment
  • This compound

  • Anhydrous dichloromethane (DCM)

  • Lewis acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄), or a Brønsted acid (e.g., Camphorsulfonic acid (CSA))

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, syringes)

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the carbamate in anhydrous dichloromethane (0.05 M solution).

  • Cooling: Cool the solution to the desired reaction temperature. For highly reactive Lewis acids like TiCl₄, -78 °C is recommended. For milder acids like BF₃·OEt₂ or CSA, 0 °C to room temperature may be appropriate.

  • Initiation of Cyclization: Slowly add the acid catalyst (0.1 to 1.1 eq) to the stirred solution. The optimal catalyst and stoichiometry should be determined empirically.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Quenching: Once the reaction is complete, quench the reaction by the addition of a suitable quenching agent. For Lewis acids, a saturated aqueous solution of sodium bicarbonate or Rochelle's salt is often used. For Brønsted acids, a simple wash with saturated aqueous sodium bicarbonate is usually sufficient.

  • Work-up: Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Expected Outcomes and Characterization

The expected product of this reaction is a diastereomeric mixture of benzyl 3-formyl-4-vinylpyrrolidine-1-carboxylate. The diastereoselectivity will be highly dependent on the reaction conditions, particularly the choice of catalyst and temperature.

ParameterExpected Outcome
Product Benzyl 3-formyl-4-vinylpyrrolidine-1-carboxylate
Expected Yield 60-90% (highly dependent on conditions)
Diastereoselectivity Moderate to high (favoring one diastereomer)
¹H NMR Complex multiplets in the aliphatic region, signals for the vinyl group, formyl proton, and benzyl group.
¹³C NMR Signals corresponding to the pyrrolidine ring, formyl carbonyl, vinyl group, and carbamate functionality.
Mass Spec (HRMS) Calculated m/z for C₁₄H₁₅NO₃ should be confirmed.

Workflow for the Synthesis of a Substituted Pyrrolidine

synthesis_workflow cluster_prep Step 1: Reactant Preparation cluster_reaction Step 2: Cyclization Reaction cluster_workup Step 3: Work-up and Isolation cluster_purification Step 4: Purification prep Dissolve this compound in anhydrous DCM under N₂ cool Cool to appropriate temperature (e.g., -78 °C to RT) prep->cool add_catalyst Add acid catalyst dropwise cool->add_catalyst stir Stir and monitor by TLC add_catalyst->stir quench Quench the reaction stir->quench extract Extract with DCM, wash with NaHCO₃ and brine quench->extract dry Dry over Na₂SO₄ and concentrate extract->dry purify Purify by flash column chromatography dry->purify

Caption: A generalized workflow for the cyclization protocol.

Alternative Synthetic Pathway: The N-Acyliminium Pictet-Spengler Reaction

While the aza-Cope-Mannich pathway is highly probable, an alternative intramolecular cyclization, the Pictet-Spengler reaction, should also be considered. In this scenario, the N-acyliminium ion generated from the 2-oxoethyl group could be attacked by the electron-rich benzene ring of the benzyl group. This would lead to the formation of a tetrahydroisoquinoline-fused system. The feasibility of this pathway would depend on the relative nucleophilicity of the allyl group versus the benzyl aromatic ring and the specific reaction conditions employed. Generally, the intramolecular attack of the allyl group is kinetically favored.

Conclusion and Future Outlook

This compound is a potent synthetic building block, with its 2-oxoethyl group serving as a key handle for initiating complex and stereoselective intramolecular cascade reactions. The tandem aza-Cope rearrangement-Mannich cyclization offers a direct and efficient route to highly substituted pyrrolidines, valuable scaffolds in medicinal chemistry and natural product synthesis. The protocols and mechanistic insights provided herein are intended to serve as a guide for researchers and drug development professionals to harness the synthetic potential of this versatile molecule. Further exploration of different acid catalysts, chiral catalysts for enantioselective transformations, and the application of the resulting pyrrolidine products in the synthesis of biologically active targets represent exciting avenues for future research.

References

The Strategic Application of Benzyl Allyl(2-oxoethyl)carbamate in the Synthesis of Nitrogen-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Unique Carbamate Building Block

In the landscape of modern synthetic organic chemistry, particularly within the realm of drug discovery and development, the efficient construction of complex molecular architectures is paramount. Nitrogen-containing heterocycles, such as pyrrolidines and piperidines, are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active natural products. Benzyl allyl(2-oxoethyl)carbamate has emerged as a highly versatile and strategic building block for the stereocontrolled synthesis of these important heterocyclic systems. Its unique structural features—a readily accessible aldehyde functionality, a nucleophilic allyl group, and a carbamate moiety that can stabilize a key reactive intermediate—render it an ideal precursor for powerful intramolecular cyclization reactions.

This comprehensive guide provides an in-depth exploration of the application of this compound in heterocyclic chemistry. We will delve into the core chemical principles that govern its reactivity, present detailed, field-proven protocols for its use in the synthesis of substituted piperidines, and offer insights into the causality behind experimental choices to empower researchers in their synthetic endeavors. The carbamate group is a well-established structural motif in many approved drugs, valued for its chemical and proteolytic stability, as well as its ability to enhance cell membrane permeability.[1][2][3] This inherent "drug-like" quality of the carbamate functionality further underscores the significance of this compound as a starting material in medicinal chemistry programs.

Core Principle: The N-Acyliminium Ion-Alkenyl Cyclization

The synthetic utility of this compound is primarily centered around its ability to generate a transient, yet highly reactive, N-acyliminium ion . This electrophilic intermediate is the linchpin for the construction of the heterocyclic ring through an intramolecular reaction with the pendant allyl group. The general mechanistic pathway is outlined below:

G cluster_0 N-Acyliminium Ion Formation cluster_1 Intramolecular Cyclization cluster_2 Product Formation Carbamate This compound Aldehyde Aldehyde moiety Lewis_Acid Lewis Acid (e.g., BF3·OEt2, SnCl4) Aldehyde->Lewis_Acid Coordination N_Acyliminium_Ion N-Acyliminium Ion (Electrophilic Intermediate) Lewis_Acid->N_Acyliminium_Ion Generation Allyl_Group Pendant Allyl Group (Nucleophile) Cyclization 6-endo-trig Cyclization N_Acyliminium_Ion->Cyclization Intramolecular Attack Allyl_Group->Cyclization Cationic_Intermediate Cyclized Cationic Intermediate Cyclization->Cationic_Intermediate Quenching Quenching/ Workup Cationic_Intermediate->Quenching Piperidine Substituted Piperidine Product Quenching->Piperidine

Caption: General workflow for piperidine synthesis.

The aldehyde functionality of this compound is activated by a Lewis acid, facilitating the formation of the N-acyliminium ion. This powerful electrophile is then intramolecularly trapped by the nucleophilic π-bond of the allyl group in a highly favored 6-endo-trig cyclization, leading to the formation of the piperidine ring.[4][5] This type of cyclization is a cornerstone in the synthesis of a wide variety of alkaloid natural products.[4] The stereochemical outcome of this reaction can often be controlled, leading to the diastereoselective formation of substituted piperidines.[1][6]

Application Note: Diastereoselective Synthesis of 2,4-Disubstituted Piperidines

A significant application of this compound and its analogues is in the diastereoselective synthesis of 2,4-disubstituted piperidines. These structures are valuable scaffolds in drug discovery. The stereoselectivity of the cyclization is influenced by the reaction conditions and the nature of the substituents.

Causality Behind Experimental Choices:

  • Lewis Acid: The choice of Lewis acid is critical. Strong Lewis acids like tin tetrachloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) are commonly used to promote the formation of the N-acyliminium ion. The strength of the Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity.

  • Solvent: Anhydrous, non-coordinating solvents such as dichloromethane (DCM) or toluene are typically employed to prevent quenching of the Lewis acid and the reactive intermediates.

  • Temperature: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the N-acyliminium ion and enhance stereoselectivity by minimizing side reactions.

The following protocol is a representative example of how a precursor derived from a similar carbamate can be used in a diastereoselective cyclization.

Experimental Protocol: Synthesis of a 2,4-Disubstituted Piperidine Derivative

This protocol is adapted from established methodologies for N-acyliminium ion cyclizations to provide a framework for the synthesis of a 2,4-disubstituted piperidine from this compound.[2]

Materials:

  • This compound (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Lewis Acid (e.g., SnCl₄ or BF₃·OEt₂) (1.1 - 2.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, add a solution of this compound in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add the Lewis acid (e.g., a 1.0 M solution of SnCl₄ in DCM) dropwise to the stirred solution over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours depending on the substrate and Lewis acid used.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,4-disubstituted piperidine derivative.

Data Presentation:

EntryLewis AcidEquiv.Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1SnCl₄1.2-78285>95:5
2BF₃·OEt₂2.0-78 to 037890:10
3TiCl₄1.5-782.58292:8

Note: The yields and diastereomeric ratios are representative and can vary based on the specific substrate and reaction conditions.

Visualization of the Reaction Pathway

The following diagram illustrates the key steps in the Lewis acid-promoted intramolecular cyclization of this compound.

G cluster_0 Step 1: N-Acyliminium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Product Formation A This compound LA Lewis Acid A->LA + B N-Acyliminium Ion C Transition State (Chair-like) B->C 6-endo-trig LA->B Generates D Cyclized Cationic Intermediate C->D E Quench D->E Trapping F 2,4-Disubstituted Piperidine E->F

Caption: Key steps in the cyclization reaction.

Conclusion and Future Directions

This compound is a powerful and versatile precursor for the synthesis of substituted piperidines and other nitrogen-containing heterocycles. The ability to generate a reactive N-acyliminium ion that undergoes a highly stereoselective intramolecular cyclization provides a robust strategy for the construction of these important molecular scaffolds. The protocols and principles outlined in this guide are intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Future research in this area will likely focus on the development of catalytic and enantioselective variants of these cyclization reactions, further expanding the synthetic utility of this compound and related compounds. The exploration of domino reactions that combine the N-acyliminium ion cyclization with other transformations in a single pot is also a promising avenue for increasing molecular complexity in an efficient manner.[7]

References

Application Note: A Scalable, Operationally Simple Synthesis of Benzyl allyl(2-oxoethyl)carbamate via Parikh-Doering Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the multi-gram scale-up synthesis of Benzyl allyl(2-oxoethyl)carbamate, a versatile N-protected α-amino aldehyde intermediate crucial in pharmaceutical development. The synthesis of α-amino aldehydes is notoriously challenging due to their inherent instability, which often leads to decomposition and racemization.[1] This guide circumvents common scale-up obstacles by employing a robust, two-step synthetic pathway. The process begins with the high-yield synthesis of the stable precursor, Benzyl allyl(2-hydroxyethyl)carbamate, followed by its selective oxidation. Critically, this protocol utilizes the Parikh-Doering oxidation, a non-cryogenic, activated DMSO method that offers significant safety and operational advantages over traditional Swern or Dess-Martin periodinane (DMP) oxidations, making it exceptionally well-suited for industrial and large-scale laboratory applications.[2][3] We provide detailed, step-by-step protocols, process safety considerations, and a comparative analysis of relevant oxidation technologies.

Introduction: The Challenge of α-Amino Aldehyde Synthesis

α-Amino aldehydes are highly valuable chiral building blocks in organic synthesis, serving as precursors for a wide array of biologically active molecules, including protease inhibitors and peptide mimetics. This compound (CAS 370880-75-4) is a prime example, featuring both allyl and benzyl carbamate (Cbz) protecting groups that allow for orthogonal deprotection strategies.

However, the synthetic utility of these compounds is hampered by their instability. The presence of an electron-withdrawing protecting group on the nitrogen atom increases the acidity of the α-proton, making the aldehyde susceptible to racemization.[1] Furthermore, they are prone to self-condensation and decomposition, particularly during purification and storage.[1]

Conventional laboratory methods for oxidizing the precursor α-amino alcohols into aldehydes often present significant barriers to scale-up:

  • Swern Oxidation: While effective, it requires cryogenic temperatures (typically -78 °C) to control the unstable chlorosulfonium salt intermediate, a condition that is energy-intensive and difficult to maintain on a large scale.[4][5] The reaction also generates toxic carbon monoxide gas and the malodorous byproduct dimethyl sulfide.[6]

  • Dess-Martin Periodinane (DMP) Oxidation: This method operates under mild, room-temperature conditions but is constrained by the high cost and potentially explosive nature of the hypervalent iodine reagent, rendering it unsuitable for large-scale industrial synthesis.[7]

This guide details a process centered on the Parikh-Doering oxidation , which provides a scalable, safe, and cost-effective alternative. By activating dimethyl sulfoxide (DMSO) with a stable, solid sulfur trioxide-pyridine complex (SO₃·Py), this method facilitates the desired oxidation at operationally simple temperatures (0 °C to ambient), thereby mitigating the primary drawbacks of its counterparts.[3][8]

Synthetic Strategy Overview

The synthesis is executed in a two-step sequence designed for scalability and robustness, starting from commercially available 2-(allylamino)ethanol.

Step 1: Protection of the secondary amine in 2-(allylamino)ethanol with a benzyl carbamate (Cbz) group to yield the stable alcohol precursor, Benzyl allyl(2-hydroxyethyl)carbamate. Step 2: Selective oxidation of the primary alcohol to the target aldehyde, this compound, using Parikh-Doering conditions.

G start_material 2-(Allylamino)ethanol mid1 start_material->mid1 Step 1: Cbz Protection precursor Benzyl allyl(2-hydroxyethyl)carbamate (Precursor Alcohol) mid2 precursor->mid2 Step 2: Oxidation target This compound (Target Aldehyde) mid1->precursor Benzyl Chloroformate, Base, Solvent mid2->target Parikh-Doering Conditions (SO₃·Py, DMSO, Et₃N)

Caption: Overall two-step synthetic workflow.

Part 1: Scale-up Synthesis of Benzyl allyl(2-hydroxyethyl)carbamate (Precursor)

Principle and Rationale

This step involves the protection of the secondary amine of 2-(allylamino)ethanol using benzyl chloroformate (Cbz-Cl) under basic conditions. The Cbz group is a robust protecting group, stable to a wide range of reaction conditions, including the subsequent oxidation. Dichloromethane (DCM) is chosen as the solvent for its excellent solubility of both organic and inorganic components and its ease of removal. An aqueous solution of sodium carbonate provides the base to neutralize the HCl generated during the reaction, driving it to completion. This biphasic reaction is straightforward to perform and work up on a large scale.

Detailed Protocol (101 g Scale)

Materials:

  • 2-(Allylamino)ethanol: 101.15 g (1.00 mol, 1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl): 179.1 g (1.05 mol, 1.05 equiv)

  • Sodium Carbonate (Na₂CO₃): 111.3 g (1.05 mol, 1.05 equiv)

  • Dichloromethane (DCM): 1.0 L

  • Deionized Water: 1.0 L

  • Brine (Saturated NaCl solution): 500 mL

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 3 L three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 2-(allylamino)ethanol (101.15 g) and dichloromethane (1.0 L). Stir until a homogeneous solution is formed.

  • In a separate beaker, dissolve sodium carbonate (111.3 g) in deionized water (1.0 L). Add this aqueous solution to the reaction flask.

  • Cool the biphasic mixture to 0 °C using an ice-water bath.

  • Slowly add benzyl chloroformate (179.1 g) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 3-4 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is fully consumed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x 500 mL) and brine (1 x 500 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a clear, viscous oil.

Expected Outcome: A yield of ~225-230 g (96-98%) of Benzyl allyl(2-hydroxyethyl)carbamate is expected. The product is typically of high purity and can be used in the next step without further purification.

Part 2: Scale-up Oxidation to this compound

Principle and Rationale: The Parikh-Doering Oxidation

The Parikh-Doering oxidation is a mild and highly efficient method for converting primary alcohols to aldehydes.[8] Its mechanism, which is analogous to other activated DMSO oxidations, avoids the use of highly reactive and unstable intermediates.[9]

The key steps are:

  • Activation of DMSO: The electrophilic sulfur atom of the sulfur trioxide-pyridine complex (SO₃·Py) reacts with the nucleophilic oxygen of DMSO to form an activated electrophilic sulfur species.[3]

  • Nucleophilic Attack: The alcohol precursor attacks the activated sulfur species, forming an alkoxysulfonium salt intermediate.[2]

  • Ylide Formation: A hindered base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), deprotonates the carbon adjacent to the sulfonium center, forming a sulfur ylide.[3]

  • Elimination: The ylide undergoes a syn-elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide (DMS), and the protonated base.[2][3]

This process is advantageous for scale-up because the SO₃·Py complex is a stable, non-hygroscopic solid, and the reaction can be conducted at 0 °C, a temperature easily and economically achieved in standard industrial reactors.[2][10]

G reagent reagent intermediate intermediate product product DMSO DMSO ActivatedDMSO Activated Electrophile DMSO->ActivatedDMSO Activation SO3Py SO₃·Py SO3Py->ActivatedDMSO Alkoxysulfonium Alkoxysulfonium Salt ActivatedDMSO->Alkoxysulfonium Alcohol R-CH₂OH (Precursor) Alcohol->Alkoxysulfonium Attack Ylide Sulfur Ylide Alkoxysulfonium->Ylide Base (Et₃N) Aldehyde R-CHO (Product) Ylide->Aldehyde Syn-Elimination DMS DMS Ylide->DMS

Caption: Simplified mechanism of the Parikh-Doering oxidation.

Detailed Protocol (117.5 g Scale)

Materials:

  • Benzyl allyl(2-hydroxyethyl)carbamate: 117.5 g (0.50 mol, 1.0 equiv)

  • Sulfur trioxide-pyridine complex (SO₃·Py): 238.8 g (1.50 mol, 3.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO): 234.4 g (3.00 mol, 6.0 equiv)

  • Triethylamine (Et₃N): 202.4 g (2.00 mol, 4.0 equiv)

  • Anhydrous Dichloromethane (DCM): 1.5 L

  • Ethyl Acetate (EtOAc): 1.0 L

  • Brine: 1.0 L

Procedure:

  • Charge a 5 L three-neck round-bottom flask, equipped with a mechanical stirrer, thermometer, and nitrogen inlet, with Benzyl allyl(2-hydroxyethyl)carbamate (117.5 g) and anhydrous DCM (750 mL).

  • Add triethylamine (202.4 g) to the solution, followed by anhydrous DMSO (234.4 g).

  • Cool the mixture to 0 °C in an ice-water bath.

  • In a separate flask, suspend the SO₃·Py complex (238.8 g) in anhydrous DCM (750 mL).

  • Critical Step: Add the SO₃·Py suspension to the cooled alcohol solution slowly via a cannula or dropping funnel over 90-120 minutes. A mild exotherm will be observed; maintain the internal temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and stir at room temperature for an additional 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into 1 L of ice-cold brine.

  • Transfer the quenched mixture to a large separatory funnel. Add ethyl acetate (1.0 L) to facilitate phase separation.

  • Separate the organic layer. Wash it sequentially with brine (3 x 500 mL) until the pH of the aqueous wash is neutral (pH 6-7).[11]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure (bath temperature < 40 °C) to afford the crude product.

Expected Outcome: A yield of ~110 g (95%) of this compound as a pale yellow oil. The product is often used directly in subsequent steps due to its instability. If storage is required, it should be kept under an inert atmosphere at ≤ -20 °C.

Characterization Data (Literature):

  • ¹H NMR (300 MHz, CDCl₃): δ 9.50 (d, 1H), 7.45 (m, 5H), 5.75 (m, 1H), 5.10 (m, 4H), 4.10 (m, 1H), 3.97 (m, 2H), 3.20 (m, 1H).[11]

  • MS (DCI/NH₃) m/z: 234 (M+H)⁺.[11]

Data Summary and Process Considerations

Quantitative Data
Step Compound MW ( g/mol ) Mass (g) Moles (mol) Equivalents Expected Yield
1 2-(Allylamino)ethanol101.15101.151.001.0-
Benzyl Chloroformate170.59179.11.051.05-
Product Alcohol 235.28 - - - ~228 g (97%)
2 Precursor Alcohol235.28117.50.501.0-
SO₃·Pyridine159.16238.81.503.0-
DMSO78.13234.43.006.0-
Triethylamine101.19202.42.004.0-
Product Aldehyde 233.26 - - - ~110 g (95%)
Comparative Analysis of Oxidation Methods for Scale-Up
Parameter Swern Oxidation DMP Oxidation Parikh-Doering Oxidation
Temperature Cryogenic (-78 °C)[4]Room Temperature[7]Mild (0 °C to RT)[3]
Scalability Poor (energy, equipment)[12]Poor (cost, safety)[7]Excellent
Key Reagents Oxalyl Chloride, DMSODess-Martin PeriodinaneSO₃·Pyridine, DMSO
Safety Concerns Toxic gas (CO), exotherm[5][6]Potentially explosive[13]Hygroscopic activator, manageable exotherm[2]
Byproducts DMS, CO, CO₂, Et₃N·HCl[6]Iodinane, Acetic AcidDMS, Et₃N·HSO₄·Py
Cost Low reagent costHigh reagent costModerate reagent cost

Conclusion

The synthetic protocol detailed herein provides a reliable and highly efficient pathway for the scale-up production of this compound. The two-step process, culminating in a Parikh-Doering oxidation, successfully addresses the critical challenges associated with the synthesis of unstable α-amino aldehydes. By avoiding cryogenic temperatures and expensive, hazardous reagents, this method offers an operationally simple, safe, and economically viable solution for researchers and drug development professionals requiring multi-gram quantities of this valuable intermediate. The high yields and purities achieved underscore the robustness of this approach for industrial application.

References

Troubleshooting & Optimization

Side reactions of Benzyl allyl(2-oxoethyl)carbamate in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Benzyl allyl(2-oxoethyl)carbamate

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but reactive molecule in their synthetic workflows. Given its trifunctional nature—possessing a Cbz-protected amine, a reactive allyl group, and a highly electrophilic aldehyde—users may encounter specific challenges related to stability and side reactions. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on the causality behind the issue and providing validated protocols for resolution.

Question 1: My reaction is showing multiple unidentified spots on TLC, and the yield of the desired product is low. What's happening?

Answer: This is a common issue stemming from the inherent reactivity of the aldehyde functional group. The 2-oxoethyl moiety is susceptible to several side reactions, especially under prolonged reaction times or exposure to ambient conditions.

Probable Causes & Mechanisms:

  • Self-Condensation (Aldol Reaction): The aldehyde has acidic α-hydrogens (protons on the carbon adjacent to the carbonyl). In the presence of either acid or base, it can enolize and attack another molecule of the aldehyde, leading to β-hydroxy aldehyde adducts (aldol addition) or α,β-unsaturated aldehydes (aldol condensation).[1] This is a primary pathway for oligomerization.

  • Oxidation: Aldehydes are easily oxidized to the corresponding carboxylic acid, especially if exposed to air (autoxidation) or oxidizing agents. This introduces a new, highly polar impurity, Benzyl allyl(carboxymethyl)carbamate.

  • Hydration: In the presence of water, the aldehyde can form an equilibrium with its hydrate (gem-diol) form.[2][3] While often reversible, this can affect reaction kinetics and, in some cases, the hydrate can participate in different side reactions.

Solutions & Protocols:

  • Strictly Anhydrous & Inert Conditions: Always run reactions under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents. This minimizes both oxidation and water-mediated side reactions.

  • Control of pH: Avoid both strong acids and strong bases unless required by the reaction. If a base is necessary, consider using a non-nucleophilic, hindered base (e.g., 2,6-lutidine or proton sponge) to suppress enolization and subsequent aldol reactions.

  • Temperature & Reaction Time: Keep the reaction temperature as low as feasible to slow down side reactions. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation.

  • Purification Strategy: If side products form, they are often more polar. Flash column chromatography on silica gel is typically effective. A gradient elution from a non-polar solvent (e.g., hexanes/ethyl acetate) is recommended.

Question 2: I'm observing a loss of the allyl group during my reaction. Is this expected?

Answer: Loss of the allyl group is not a common spontaneous side reaction but can be triggered under specific catalytic conditions, particularly those involving transition metals.

Probable Causes & Mechanisms:

  • Transition Metal Catalysis: The allyl group is frequently used as a protecting group that is intentionally cleaved using palladium (Pd) or rhodium (Rh) catalysts.[4] If your reaction mixture contains trace amounts of such metals (e.g., from a previous step or contaminated reagents), cleavage can occur.

  • Isomerization: In the presence of certain transition metal catalysts (like Nickel or Rhodium), the allyl group can isomerize to the thermodynamically more stable enamine (a prop-1-enyl carbamate).[5] This enamine is much more labile and can be easily hydrolyzed during aqueous workup to yield propionaldehyde and the de-allylated carbamate.

Solutions & Protocols:

  • Reagent Purity: Ensure all reagents and catalysts are free from transition metal contamination. If contamination is suspected, consider treating solutions with a metal scavenger.

  • Avoid Incompatible Catalysts: When designing a multi-step synthesis, be mindful of catalyst compatibility. If a subsequent step requires a catalyst known to isomerize or cleave allyl groups, consider changing the protecting group strategy.

  • Workflow Visualization:

    G SM Starting Material (Allyl Intact) Reaction Reaction Conditions SM->Reaction Problem Problem: Loss of Allyl Group Reaction->Problem Cause1 Trace Metal Contamination (Pd, Rh) Problem->Cause1 Direct Cleavage Cause2 Incompatible Catalyst (e.g., Ni) Problem->Cause2 Isomerization then Hydrolysis Solution1 Use High Purity Reagents / Metal Scavengers Cause1->Solution1 Solution2 Redesign Synthesis to Avoid Incompatible Catalysts Cause2->Solution2

    Fig. 1: Troubleshooting workflow for allyl group loss.

Question 3: My NMR spectrum shows complex signals, suggesting a structural rearrangement or intramolecular reaction. What could be happening?

Answer: The proximity of the allyl group to the electrophilic aldehyde creates the potential for intramolecular reactions, especially under catalytic conditions.

Probable Causes & Mechanisms:

  • Intramolecular Aldehyde-Allylation (Carbonyl-Ene Reaction): Under Lewis acid or thermal conditions, the allyl group can act as a nucleophile and attack the aldehyde in an intramolecular ene reaction. This would form a cyclic alcohol, a piperidinol derivative.

  • SOMO-Catalysis Pathway: In the presence of an amine catalyst and a single-electron oxidant, the aldehyde can form a chiral enamine, which is then oxidized to a 3π-electron radical cation. This intermediate can undergo enantioselective cyclization with the tethered allyl group, leading to complex cyclic products.[6][7] While specific, this highlights the potential for unexpected cyclizations.

Solutions & Protocols:

  • Avoid Strong Lewis Acids: If your reaction does not require a Lewis acid, ensure your glassware and reagents are free from acidic residues. If a Lewis acid is necessary, use the mildest one possible at the lowest effective temperature.

  • Characterize Byproducts: If you suspect a cyclization, try to isolate and characterize the byproduct using 2D NMR (COSY, HMBC) and high-resolution mass spectrometry (HRMS) to confirm the unexpected cyclic structure. This information is crucial for understanding the side reaction and redesigning the conditions.

  • Mechanism Visualization:

    G cluster_start This compound cluster_path Intramolecular Ene Reaction start Structure LA Lewis Acid Activation start->LA Lewis Acid (e.g., TiCl4) TS Cyclic Transition State LA->TS Product Cyclized Piperidinol Product TS->Product

    Fig. 2: Potential intramolecular cyclization pathway.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the ideal storage conditions for this compound? The compound should be stored in a freezer, preferably under an inert atmosphere (argon or nitrogen), at or below -20°C. The aldehyde functionality is prone to slow oxidation and polymerization at room temperature. The container should be tightly sealed to prevent moisture ingress, which can lead to hydrate formation.
Is the Cbz (benzyl carbamate) group stable under my reaction conditions? The Cbz group is a robust protecting group, stable to a wide range of conditions, including mildly acidic and basic media.[8][9] However, it is sensitive to: • Catalytic Hydrogenation: It is readily cleaved by H₂ gas in the presence of a palladium, platinum, or nickel catalyst.[10] • Strong Acids: Harsh acidic conditions (e.g., HBr in acetic acid) can cause cleavage.[10] • Strong Reducing Agents: Some powerful reducing agents like lithium aluminum hydride (LiAlH₄) may affect the Cbz group.
Can I perform a reaction on the allyl double bond without affecting the aldehyde? Yes, but with caution. Reactions like epoxidation or dihydroxylation are possible, but the reagents must be chosen carefully. For example, using m-CPBA for epoxidation could also lead to the oxidation of the aldehyde to a carboxylic acid (a Baeyer-Villiger oxidation). It is often synthetically safer to protect the aldehyde as an acetal before performing transformations on the allyl group.
What solvents are recommended for reactions involving this compound? Aprotic, non-nucleophilic solvents are generally preferred. • Good choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Toluene. • Use with caution: Protic solvents like methanol or ethanol can react with the aldehyde to form hemiacetals or acetals.[2] Water can lead to hydrate formation.[3] Ensure all solvents are anhydrous.
How can I confirm the purity of my sample? Purity should be assessed using a combination of techniques: • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any major impurities. • LC-MS (Liquid Chromatography-Mass Spectrometry): To check for trace impurities and confirm the molecular weight. • FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups (C=O stretch for aldehyde and carbamate, C=C stretch for allyl).

References

Technical Support Center: Synthesis of Benzyl allyl(2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Benzyl allyl(2-oxoethyl)carbamate. This molecule is a key intermediate in various research and development applications, particularly in the synthesis of complex organic scaffolds. The synthetic route, while straightforward in principle, involves sensitive functional groups that require careful handling and optimization to achieve high yields and purity. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a deeper understanding of the underlying chemistry. We will explore the synthesis as a three-stage process: N-alkylation, carbamate formation, and the final deprotection step.

I. Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step sequence starting from commercially available materials. The strategy relies on the use of a protecting group for the highly reactive aldehyde functionality, which is unmasked in the final step.[1][2]

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Carbamate Formation cluster_2 Stage 3: Acetal Deprotection A Allylamine C Allyl(2,2-dimethoxyethyl)amine A->C Nucleophilic Substitution B Aminoacetaldehyde dimethyl acetal B->C D Allyl(2,2-dimethoxyethyl)amine F Benzyl allyl(2,2-dimethoxyethyl)carbamate (Protected Intermediate) D->F Acyl Substitution (Schotten-Baumann conditions) E Benzyl Chloroformate E->F G Protected Intermediate H This compound (Final Product) G->H Mild Acid Hydrolysis

Caption: Overall three-stage synthesis workflow.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.

Q1: My yield of the protected intermediate, Benzyl allyl(2,2-dimethoxyethyl)carbamate, is consistently low after the reaction with benzyl chloroformate. What are the likely causes?

A1: Low yields in this carbamate formation step often stem from three primary areas: suboptimal reaction conditions, reagent quality, and side reactions.

  • Suboptimal Reaction Conditions: The reaction of an amine with a chloroformate is a classic nucleophilic acyl substitution, often performed under Schotten-Baumann conditions.[3][4]

    • Base Selection: An appropriate base is crucial to neutralize the HCl generated during the reaction.[3] Without a base, the amine starting material will be protonated, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base like triethylamine (TEA) or a biphasic system with aqueous sodium bicarbonate is recommended.

    • Temperature Control: This reaction is exothermic. It is critical to add the benzyl chloroformate slowly at a low temperature (e.g., 0 °C) to prevent side reactions and potential degradation.[5]

    • Stoichiometry: Ensure at least one equivalent of base is used. A slight excess (1.1-1.2 equivalents) of benzyl chloroformate can be used to drive the reaction to completion, but a large excess may complicate purification.

  • Reagent Quality:

    • Benzyl Chloroformate: This reagent is moisture-sensitive and can hydrolyze to benzyl alcohol and HCl. Use a fresh bottle or a recently opened one stored under an inert atmosphere. The presence of benzyl alcohol can compete in side reactions, and excess HCl can protonate your amine.[4]

    • Amine Purity: Ensure the precursor, allyl(2,2-dimethoxyethyl)amine, is pure and free of residual starting materials from the first step.

  • Side Reactions: The primary side reaction is the hydrolysis of benzyl chloroformate. Another possibility is the formation of ureas if the starting amine is contaminated with primary amines.

Q2: The final deprotection step to yield the aldehyde is messy. I see my desired product on TLC, but the isolated yield is poor after workup and chromatography.

A2: This is a very common issue. The challenge lies in the lability of both the acetal protecting group and the resulting aldehyde product.

  • Harsh Deprotection Conditions: While acetals are stable to bases, they are cleaved under acidic conditions.[6][7] Using strong, non-volatile acids (like H₂SO₄ or HCl) can lead to over-reaction, polymerization of the aldehyde, or degradation of the carbamate moiety.

    • Recommended Conditions: A mild, volatile acid is preferable for a clean reaction. Formic acid (88% in water) at room temperature is a documented method for this specific transformation.[8] The reaction can be monitored by TLC, and upon completion, the formic acid can be largely removed under reduced pressure.[8] Other mild options include using a catalytic amount of a Lewis acid or an acid catalyst like p-toluenesulfonic acid (TsOH) in a wet solvent.[6][9]

  • Product Instability and Isolation:

    • Aldehyde Reactivity: Aldehydes are prone to oxidation to carboxylic acids, especially if exposed to air for extended periods. They can also self-condense (aldol reaction) if residual acid or base is present during workup.

    • Workup Procedure: The workup must be meticulously performed to neutralize the acid catalyst. Washing the organic extract with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic is critical.[5] Follow this with a brine wash to remove excess water.[5]

    • Purification: Aldehydes can sometimes be sensitive to silica gel chromatography. To minimize degradation on the column, consider deactivating the silica gel with triethylamine (e.g., by flushing the column with a solvent system containing 0.5-1% TEA) before loading your sample. Perform the chromatography quickly and at a low temperature if possible.[5]

G Start Low Yield in Final Product Check_TLC Is protected intermediate consumed on TLC? Start->Check_TLC Incomplete Incomplete Reaction Check_TLC->Incomplete No Messy Complex Mixture/ Degradation Check_TLC->Messy Yes Sol_Incomplete Action: - Increase reaction time - Use slightly stronger mild acid (e.g., catalytic TsOH) Incomplete->Sol_Incomplete Sol_Messy Action: - Use milder acid (e.g., Formic Acid) - Ensure strict temperature control - Perform careful neutralization during workup Messy->Sol_Messy Purification Action: - Deactivate silica gel with TEA - Minimize time on column - Avoid high temperatures Sol_Messy->Purification

Caption: Troubleshooting logic for low yield in the final deprotection step.

III. Frequently Asked Questions (FAQs)

  • Q: Why is a protecting group necessary for the aldehyde?

    • A: Aldehydes are highly reactive functional groups. They are susceptible to reduction, oxidation, and nucleophilic attack. The conditions used for carbamate formation (basic, with a nucleophilic amine present) would likely lead to unwanted side reactions with a free aldehyde. The dimethyl acetal is an excellent protecting group because it is stable to bases, nucleophiles, and many oxidizing/reducing agents but can be easily removed under mild acidic conditions.[2][7]

  • Q: Can I use a different protecting group for the amine instead of Benzyl Chloroformate (Cbz-Cl)?

    • A: Yes, other protecting groups for amines can be used, such as Boc anhydride (for a Boc group) or Fmoc-Cl (for a Fmoc group).[10][11] The choice depends on your overall synthetic strategy. The Cbz group is advantageous as it is stable under a wide range of conditions but can be removed by hydrogenolysis, which is orthogonal to the acid-labile acetal group. This orthogonality is a key principle in multi-step synthesis.[11]

  • Q: What are the best purification methods for carbamates?

    • A: The choice of purification depends on the physical properties of the carbamate.

      • Column Chromatography: This is the most common method for intermediates and final products that are oils or non-crystalline solids.[5]

      • Recrystallization: If your carbamate is a solid, recrystallization is an excellent technique for achieving high purity.[5][12]

      • Acid-Base Extraction: This can be useful during workup to remove acidic or basic impurities from your neutral carbamate product.[5]

IV. Key Experimental Protocols

Protocol 1: Synthesis of Benzyl allyl(2,2-dimethoxyethyl)carbamate (Protected Intermediate)
  • To a solution of allyl(2,2-dimethoxyethyl)amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (1.1 eq) dropwise via a syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel to obtain the pure protected intermediate.

Protocol 2: Deprotection to this compound (Final Product)

Based on a documented procedure.[8]

  • Dissolve Benzyl allyl(2,2-dimethoxyethyl)carbamate (1.0 eq) in 88% aqueous formic acid.

  • Stir the solution at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, remove the majority of the formic acid by concentration under reduced pressure (rotary evaporator), keeping the bath temperature below 50 °C.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer repeatedly with brine until the pH of the aqueous wash is neutral (pH 6-7). This step is crucial to remove all residual formic acid.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, typically as a light-yellow oil.[8]

V. Data Summary Table

StepKey ReagentsEquivalents (Typical)SolventTemperatureTypical TimeKey Considerations
Carbamate Formation Allyl(2,2-dimethoxyethyl)amine1.0DCM0 °C to RT2-4 hMoisture-sensitive reagents; requires base (e.g., TEA).[3]
Benzyl Chloroformate1.1
Triethylamine (TEA)1.2
Acetal Deprotection Protected Intermediate1.088% Formic AcidRoom Temp.12-16 hMild acid is critical to prevent degradation; careful workup required.[8][13]

VI. References

  • BenchChem. (2025). Technical Support Center: Purification of Carbamic Acid Derivatives. Benchchem.com. --INVALID-LINK--

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights.com. --INVALID-LINK--

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Chemtalk.org. --INVALID-LINK--

  • Wikipedia. (n.d.). Carbamate. En.wikipedia.org. --INVALID-LINK--

  • Wikipedia. (n.d.). Protecting group. En.wikipedia.org. --INVALID-LINK--

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Chem.libretexts.org. --INVALID-LINK--

  • BenchChem. (n.d.). Synthesis routes of Aminoacetaldehyde dimethyl acetal. Benchchem.com. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Organic-chemistry.org. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic-chemistry.org. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of aldehydes by deprotection or hydrolysis. Organic-chemistry.org. --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Hydrolysis of acetals to give aldehydes and ketones. Masterorganicchemistry.com. --INVALID-LINK--

  • ChemicalBook. (n.d.). Aminoacetaldehyde dimethyl acetal synthesis. Chemicalbook.com. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of N‐protected protected aminoacetaldehyde dimethyl acetal.... Researchgate.net. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Organic-chemistry.org. --INVALID-LINK--

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Jove.com. --INVALID-LINK--

  • Raucher, S., & Jones, D. S. (1985). A Convenient Method for the Conversion of Amines to Carbamates. Synthetic Communications, 15(11), 1025-1032. --INVALID-LINK--

  • PrepChem.com. (n.d.). Synthesis of Aminoacetaldehyde di-n-pentyl acetal. Prepchem.com. --INVALID-LINK--

  • University of South Florida. (n.d.). Synthesis of Alkyl Carbamates. Usf.edu. --INVALID-LINK--

  • BenchChem. (2025). Improving the efficiency of carbamate formation. Benchchem.com. --INVALID-LINK--

  • Canada Commons. (n.d.). Determination of Carbamate Pesticides: Extraction, Purification and Liquid Chromatography Analysis. Canadacommoms.ca. --INVALID-LINK--

  • BenchChem. (2025). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Benchchem.com. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Chemicalbook.com. --INVALID-LINK--

  • Google Patents. (n.d.). CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal. Patents.google.com. --INVALID-LINK--

  • Tanemura, K., Suzuki, T., & Horaguchi, T. (2001). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. The Journal of Organic Chemistry, 66(18), 6294-6296. --INVALID-LINK--

  • ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization. Researchgate.net. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of organic carbamates by a one‐pot and purification‐free procedure. Researchgate.net. --INVALID-LINK--

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. --INVALID-LINK--

  • ACS Publications. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Pubs.acs.org. --INVALID-LINK--

  • National Institutes of Health. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Ncbi.nlm.nih.gov. --INVALID-LINK--

  • National Institutes of Health. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. Ncbi.nlm.nih.gov. --INVALID-LINK--

  • White Rose eTheses Online. (n.d.). Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds. Etheses.whiterose.ac.uk. --INVALID-LINK--

  • MDPI. (n.d.). Benzyl {2-[(2-(1H-Benzo[d][1][5][10]triazol-1-yl)-2-oxoethyl)amino]. Mdpi.com. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. Ncbi.nlm.nih.gov. --INVALID-LINK--

  • Fluorochem. (n.d.). This compound. Fluorochem.co.uk. --INVALID-LINK--

  • Inorganica Chimica Acta. (2018). Efficient and selective N-alkylation of carbamates in the presence of Cs 2CO 3 and TBAI. ScienceDirect. --INVALID-LINK--

  • Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein-journals.org. --INVALID-LINK--

  • Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application. Patents.google.com. --INVALID-LINK--

  • National Institutes of Health. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Ncbi.nlm.nih.gov. --INVALID-LINK--

  • ResearchGate. (2025). N-Alkylation of carbamates and amides with alcohols catalyzed by a CpIr complex*. Researchgate.net. --INVALID-LINK--

  • RSC Publishing. (n.d.). Method for the synthesis of N-alkyl-O-alkyl carbamates. Pubs.rsc.org. --INVALID-LINK--

References

Technical Support Center: Purification of Crude Benzyl allyl(2-oxoethyl)carbamate by Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are tasked with the chromatographic purification of Benzyl allyl(2-oxoethyl)carbamate. The unique structural features of this molecule—namely the acid- and base-sensitive carbamate, the reactive aldehyde, and the allyl group—present specific challenges that can lead to low yields and product degradation. This document provides in-depth troubleshooting strategies and validated protocols to navigate these complexities effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent problems encountered during the chromatographic purification of this compound. Each issue is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.

Q1: I'm experiencing very low or no recovery of my product after the column. Where did my compound go?

A1: Low or inconsistent recovery is a primary concern stemming from the compound's potential instability or strong interaction with the stationary phase.

Potential Causes:

  • Irreversible Adsorption: The polar carbamate and aldehyde functional groups can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible binding.[1]

  • On-Column Degradation: Carbamates can be susceptible to hydrolysis under acidic or basic conditions.[2] The acidic nature of standard silica gel can be sufficient to catalyze the degradation of the carbamate moiety or side reactions involving the aldehyde.[3][4]

  • Inappropriate Eluent Polarity: If the solvent system is not polar enough, the compound will not move from the origin. Conversely, if it is too polar, it may co-elute with highly polar impurities in the solvent front.[5]

  • Compound Volatility: While this specific carbamate is not extremely volatile, loss can occur during solvent removal (rotary evaporation) if excessive heat or vacuum is applied.

Recommended Solutions:

  • Assess Stability: Before performing a column, spot the crude material on a TLC plate and let it sit for 30-60 minutes before eluting. If a new spot appears at the baseline or the original spot diminishes, it indicates degradation on silica.[4]

  • Neutralize the Stationary Phase: Add 0.5-1% triethylamine (Et₃N) or pyridine to your mobile phase.[6][7] This neutralizes the acidic sites on the silica gel, preventing degradation and reducing strong adsorption.

  • Optimize the Solvent System: Develop a solvent system where the product has an Rf value between 0.25 and 0.35. This provides the best balance for good separation and efficient elution.[7] A common starting point for carbamates is a gradient of ethyl acetate in hexanes.[6]

  • Consider Alternative Stationary Phases: If the compound proves highly sensitive to silica, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[4]

  • Gentle Concentration: When removing the solvent from collected fractions, use a rotary evaporator with a water bath temperature not exceeding 40°C.

Q2: My TLC analysis shows the main product spot, but after the column, I have multiple new spots and a lower yield of the desired product. What is causing this degradation?

A2: The appearance of new spots post-purification is a classic sign of on-column decomposition.

Potential Causes:

  • Acid-Catalyzed Hydrolysis: The acidic surface of silica gel can catalyze the hydrolysis of the carbamate linkage, cleaving the molecule into benzyl alcohol and allyl(2-oxoethyl)amine fragments.[2]

  • Aldehyde Reactivity: The aldehyde functional group is susceptible to acid-catalyzed reactions, such as acetal formation (if alcohols are present) or self-condensation (aldol reactions), leading to oligomeric impurities.

  • Allyl Group Isomerization: While less common under standard chromatography conditions, acidic sites could potentially promote isomerization of the allyl group.

Recommended Solutions:

  • Deactivate the Silica Gel: This is the most effective solution. Prepare your eluent with 0.5-1% triethylamine. Before loading your compound, flush the packed column with one to two column volumes of this basic eluent to ensure the entire stationary phase is neutralized.[7]

  • Run the Column Quickly: Minimize the residence time of the compound on the column. Flash chromatography, which uses pressure to accelerate solvent flow, is preferable to gravity chromatography for sensitive compounds.[8]

  • Work at a Lower Temperature: If feasible, running the column in a cold room can slow down the rate of degradation.[2]

  • Pre-purification Workup: Use a liquid-liquid extraction to remove acidic or basic impurities before chromatography. A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) can remove acidic contaminants from the crude product that might contribute to degradation on the column.[2]

Q3: My product is co-eluting with an impurity. How can I improve the separation?

A3: Achieving good resolution requires a systematic optimization of chromatographic selectivity.

Potential Causes:

  • Suboptimal Solvent System: The chosen mobile phase may not have the right selectivity to differentiate between your product and the impurity.

  • Column Overloading: Loading too much crude material onto the column will cause bands to broaden and merge, leading to poor separation.

  • Poorly Packed Column: An unevenly packed column contains channels and voids, which leads to a non-uniform solvent front and band broadening.[8]

Recommended Solutions:

  • Solvent System Re-evaluation:

    • Change Polarity: Test a gradient of solvent systems. For example, start with 10% Ethyl Acetate/Hexanes and gradually increase the polarity.

    • Change Solvent Selectivity: If changing polarity doesn't work, switch one of the solvent components. For instance, try a Dichloromethane/Methanol system or add a small percentage of a third solvent like diethyl ether.[6][9] Different solvents interact with the compound and stationary phase differently, altering the relative separation.

  • Adhere to Loading Limits: A general rule of thumb for flash chromatography is to load no more than 1-10% of the mass of the silica gel (e.g., for a 40g silica column, load 400mg to 4g of crude material, depending on separation difficulty). For difficult separations, use a loading ratio closer to 1:100.

  • Proper Packing Technique: Ensure the silica gel is packed into a uniform, homogenous bed without any cracks or air bubbles. A well-packed column is critical for high resolution.[8]

  • Try a Different Stationary Phase: Sometimes, switching to a different stationary phase (e.g., from silica to alumina or a bonded phase like diol) can dramatically alter the elution order and improve separation.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best way to load my oily crude product onto the column? If your crude this compound is an oil, the preferred method is "dry loading." First, dissolve the crude oil in a minimal amount of a volatile solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution. Concentrate this slurry on a rotary evaporator until you have a dry, free-flowing powder. Carefully layer this powder on top of your packed column. This technique results in a much sharper starting band and often improves separation.[4]

  • FAQ 2: How do I choose the right solvent system for my column? Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal system is one that moves your target compound to an Rf (retention factor) of approximately 0.25-0.35 while maximizing the separation (ΔRf) between it and any impurities.[7] Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).

  • FAQ 3: Can I use reversed-phase chromatography for this compound? Yes, reversed-phase chromatography (e.g., with a C18-bonded silica column) is a viable alternative, especially if the compound is unstable on normal-phase media. In reversed-phase, the stationary phase is non-polar, and a polar mobile phase (like water/acetonitrile or water/methanol) is used.[9] Polar compounds elute first. This method is excellent for removing non-polar impurities.

  • FAQ 4: What visualization techniques work best for this compound on TLC? this compound contains a benzyl group, which is a strong chromophore. Therefore, it should be easily visible on a TLC plate under a UV lamp at 254 nm. If you need a secondary method or are trying to visualize impurities without a UV chromophore, you can use a potassium permanganate (KMnO₄) stain, which will react with the allyl group.

Experimental Protocols

Protocol 1: Standard Flash Column Chromatography

This protocol is suitable for purifications where the product shows good stability on silica gel.

  • TLC Analysis: Determine an optimal solvent system (e.g., 20% Ethyl Acetate in Hexanes) that provides a product Rf of 0.25-0.35.

  • Column Packing:

    • Select a column of appropriate size for your sample amount.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed. Add a thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve the crude product (max 1g per 50g of silica) in a minimal volume of the mobile phase or dichloromethane.

    • Carefully apply the solution to the top of the column.

    • Alternatively, perform a dry load as described in FAQ 1 for best results.

  • Elution:

    • Begin eluting with the determined solvent system. Apply positive pressure (air or nitrogen) to achieve a solvent flow rate of approximately 2 inches/minute.

    • If separation is difficult, a gradient elution can be used. Start with a low polarity mobile phase (e.g., 5% EtOAc/Hexanes) and incrementally increase the percentage of the polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure, keeping the bath temperature below 40°C.

Protocol 2: Flash Chromatography with Deactivated Silica Gel

This protocol is mandatory if the compound shows any sign of degradation on silica gel.

  • Solvent Preparation: Prepare your chosen mobile phase (e.g., 20% Ethyl Acetate in Hexanes) and add 0.5-1% (v/v) of triethylamine.

  • Column Packing: Pack the column with silica gel as described in Protocol 1, but use the triethylamine-containing solvent for making the slurry and packing.

  • Column Equilibration: Before loading the sample, flush the packed column with at least two column volumes of the triethylamine-containing eluent. This ensures all acidic sites are neutralized.

  • Sample Loading: Load the sample using the dry loading technique with the triethylamine-containing eluent.

  • Elution and Collection: Proceed with elution and fraction collection as described in Protocol 1, using the triethylamine-containing solvent throughout the entire process.

Data & Visualization

Table 1: Example Solvent Systems for TLC Development
Solvent System (v/v)Typical ApplicationExpected Rf for Product
10% Ethyl Acetate / HexanesInitial screening, good for non-polar impurities< 0.2
25% Ethyl Acetate / HexanesOptimal separation range0.25 - 0.4
50% Ethyl Acetate / HexanesEluting more polar compounds> 0.6
5% Methanol / DichloromethaneFor compounds with poor solubility in hexanesVariable

Diagram 1: Troubleshooting Workflow for Low Product Recovery

G start Problem: Low or No Recovery check_stability Perform TLC Stability Test (Spot & wait 1 hr before eluting) start->check_stability degraded Does spot streak or form baseline material? check_stability->degraded use_deactivated Product is degrading. Use Deactivated Silica Protocol (add 1% Et3N to eluent). degraded->use_deactivated Yes check_elution Analyze all collected fractions and the column's silica plug by TLC. degraded->check_elution No yes_degraded YES no_degraded NO on_column Is product stuck on the silica at the top of the column? check_elution->on_column increase_polarity Elution strength is too low. Increase polarity of mobile phase (e.g., from 20% to 40% EtOAc). on_column->increase_polarity Yes other_issues Consider other issues: - Incomplete reaction - Workup losses - Compound is in solvent front on_column->other_issues No yes_on_column YES no_on_column NO

Caption: A decision tree for troubleshooting low recovery of the target compound.

References

Overcoming instability of the aldehyde in Benzyl allyl(2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Benzyl allyl(2-oxoethyl)carbamate (CAS: 370880-75-4). This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile but challenging synthetic intermediate. The primary focus of this document is to address the inherent instability of the aldehyde functional group within this molecule and to provide robust troubleshooting strategies and protocols to ensure experimental success.

Introduction to the Challenge

This compound is a bifunctional molecule containing two distinct amine-protecting groups (Benzyl and Allyl) and a reactive aldehyde. This structure makes it a valuable building block, particularly in peptide synthesis and the construction of complex nitrogen-containing scaffolds. However, the 2-oxoethyl moiety, a terminal aliphatic aldehyde, is highly susceptible to degradation. Researchers frequently encounter issues with purity, yield, and long-term stability. This guide provides a systematic, causality-driven approach to overcoming these challenges.

Section 1: Understanding the Root Cause of Instability

This section addresses the fundamental chemical pathways that lead to the degradation of this compound.

FAQ: Why is my sample of this compound degrading, and what are the common byproducts?

Answer: The instability is almost exclusively due to the high reactivity of the aldehyde functional group. Aldehydes are prone to several degradation pathways, especially those with α-hydrogens like the one in your molecule. The primary mechanisms of degradation are:

  • Oxidation: The aldehyde is easily oxidized to the corresponding carboxylic acid, Benzyl allyl(carboxymethyl)carbamate. This can occur simply through exposure to atmospheric oxygen, a process that can be accelerated by light or trace metal impurities.

  • Aldol Condensation & Polymerization: In the presence of trace acid or base, the aldehyde can undergo self-condensation. The α-hydrogen is acidic and can be removed to form an enolate, which then acts as a nucleophile, attacking another molecule of the aldehyde.[1] This leads to the formation of β-hydroxy aldehyde dimers ("aldol adducts") and, subsequently, higher-order oligomers or polymers.[2][3] This is often observed as the sample turning into a viscous, intractable gum over time.

  • Hydration: In the presence of water, the aldehyde can exist in equilibrium with its hydrate form, a geminal diol.[4] While this is a reversible process, the presence of water can facilitate other degradation pathways and complicates characterization.

G cluster_degradation Degradation Pathways main This compound (Target Compound) oxidation Carboxylic Acid (Byproduct) main->oxidation [O] Atmospheric O₂ aldol Aldol Adduct / Polymer (Byproduct) main->aldol H⁺ or OH⁻ (catalytic) hydration Gem-Diol Hydrate (Equilibrium Species) main->hydration H₂O (reversible)

Caption: Primary degradation pathways for this compound.

Section 2: Troubleshooting Synthesis, Workup, and Purification

Controlling the chemical environment during the preparation and isolation of the compound is critical for achieving high purity and yield.

FAQ: My synthesis yield is low, and the crude product is a complex mixture. What can I do?

Answer: Low yields are typically due to side reactions during the final step of synthesis or decomposition during the aqueous workup. The published synthesis often involves treating a precursor with formic acid, followed by an extractive workup.[5] Acidic conditions can promote aldol reactions if not carefully controlled.

Recommended Protocol: Synthesis and Workup

This protocol is optimized to minimize degradation during the final stages of a typical synthesis (e.g., deprotection of an acetal precursor).

  • Reaction:

    • Conduct the reaction under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxidation.

    • Maintain the recommended reaction temperature. For acid-catalyzed deprotections, running the reaction at 0°C instead of room temperature can significantly slow aldol side reactions.

  • Quenching & Extraction:

    • After the reaction is complete (monitored by TLC), quench it by pouring it into a pre-chilled, saturated solution of sodium bicarbonate, not just brine or water. This immediately neutralizes the acid catalyst and minimizes exposure of the aldehyde to acidic aqueous conditions.

    • Extract the product swiftly with a suitable organic solvent like Ethyl Acetate or Dichloromethane. Do not let the biphasic mixture stir for extended periods.

    • Wash the combined organic layers with chilled brine to remove residual water-soluble impurities.

  • Drying and Concentration:

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Concentrate the solution in vacuo using a rotary evaporator with a bath temperature below 40°C . Overheating the purified compound can drive polymerization. The final product should be a slightly yellow oil.[5]

FAQ: How can I purify this compound without causing it to decompose on the column?

Answer: Standard silica gel is acidic and can catalyze the aldol condensation, leading to streaking, low recovery, and a polymeric residue on the column.

Recommended Protocol: Flash Chromatography
  • Deactivate the Silica: Prepare a slurry of silica gel in your starting eluent (e.g., 5% Ethyl Acetate in Hexane) and add 1% triethylamine (Et₃N) by volume. The amine base neutralizes the acidic sites on the silica surface. Let the slurry sit for 15-20 minutes before packing the column.

  • Run the Column Quickly: Do not delay between loading the sample and eluting the product. The goal is to minimize the residence time of the aldehyde on the stationary phase.

  • Use a Cold Slurry (Optional): For extremely sensitive batches, you can pack and run the column in a cold room or using a jacketed column to further suppress degradation.

  • Solvent System: A gradient of Ethyl Acetate in Hexane is typically effective. The product is moderately polar.

Section 3: Best Practices for Handling and Storage

Proper storage is non-negotiable for maintaining the integrity of this compound.

FAQ: What is the definitive method for storing this compound to prevent degradation?

Answer: There is no single "magic bullet," but a combination of techniques provides the best long-term stability. The goal is to mitigate all major degradation pathways simultaneously.

Storage ConditionRecommendationRationale
Temperature ≤ -20°C (Freezer) or -80°C (Ultra-low)Reduces the kinetic rate of all degradation reactions (oxidation, polymerization).
Atmosphere Store under Argon or Nitrogen Displaces oxygen, preventing oxidation to the carboxylic acid.
State Store neat (as an oil) or as a solution in an anhydrous, aprotic solvent (e.g., THF, Dichloromethane)Avoids water, which can cause hydration and facilitate other side reactions.
Additives Add a stabilizer (e.g., 10-100 ppm Triethanolamine )Low levels of a non-nucleophilic, hindered base can inhibit acid/base-catalyzed aldol condensation without interfering with most subsequent reactions.[6]

Section 4: Analytical Quality Control

Confirming the purity of your material and identifying potential impurities is essential.

FAQ: How can I reliably check the purity of my material and identify degradation byproducts?

Answer: A combination of NMR, MS, and HPLC is recommended for a complete purity profile.

TechniqueExpected Signal (Pristine Sample)Signature of Degradation
¹H NMR (CDCl₃)Aldehyde (CHO): Singlet or doublet, ~δ 9.5 ppm.[5] Benzyl/Allyl Groups: Characteristic signals in the aromatic (δ 7.4) and vinyl (δ 5.1-5.8) regions.[5]Carboxylic Acid: Broad singlet, δ >10 ppm. Aldol Adduct: Appearance of new alcohol (OH) and complex aliphatic signals. Disappearance of the sharp δ 9.5 ppm signal.
Mass Spec. (DCI/NH₃)[M+H]⁺ = 234 m/z [5]Carboxylic Acid: [M+H]⁺ = 250 m/z. Aldol Dimer: [M+H]⁺ = 467 m/z.
HPLC-UV A single major peak.Appearance of earlier-eluting (more polar) or later-eluting (dimer) peaks.
IR Spectroscopy Strong C=O (aldehyde) stretch near 1700-1725 cm⁻¹ .[1]Broad O-H stretch (~3000 cm⁻¹) and shift in C=O frequency if carboxylic acid is formed.

Pro-Tip: For quantitative analysis by HPLC, derivatization of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) can be employed. This converts the unstable aldehyde into a stable, brightly colored hydrazone that is easily detected by UV-Vis, a standard method for aldehyde quantification.[7][8]

Section 5: Advanced Strategy: The Pro-Nucleophile Approach

FAQ: My multi-step synthesis requires harsh conditions that the aldehyde won't survive. What is the best workaround?

Answer: When the aldehyde functionality is incompatible with subsequent reaction steps, the most robust strategy is to protect it as a more stable functional group and deprotect it only in the final step. The best choice is an acetal.

The Acetal Protection Strategy

An acetal is stable to bases, organometallics, hydrides, and many oxidizing/reducing agents, making it an ideal protecting group for aldehydes.[1][9]

G A Unstable Aldehyde B Stable Acetal Intermediate A->B Protection (e.g., Ethylene Glycol, H⁺) C Perform Multi-Step Synthesis B->C Stable to various reagents (base, Nu⁻, etc.) D Final Product (Acetal-Protected) C->D E Regenerated Aldehyde (Final Step) D->E Deprotection (Aqueous Acid)

Caption: Workflow for using an acetal protecting group strategy.

Protocol: Acetal Protection
  • Dissolve the aldehyde (1 equiv.) in anhydrous toluene.

  • Add ethylene glycol (1.2 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.02 equiv.).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction, wash with saturated NaHCO₃ solution, dry, and concentrate.

  • Purify the resulting stable acetal by standard flash chromatography (no deactivation needed). The acetal can now be carried through multiple synthetic steps.

  • To deprotect, simply stir the acetal with a mild acid (e.g., formic acid[5] or aqueous HCl) in a solvent like THF just before use.

By implementing these evidence-based strategies, you can confidently handle, purify, and utilize this compound, transforming a notoriously unstable reagent into a reliable tool for your research.

References

Optimization of reaction conditions for Benzyl allyl(2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Portal: Benzyl allyl(2-oxoethyl)carbamate Synthesis

Welcome to the technical support center for the synthesis and optimization of this compound (CAS 370880-75-4). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the preparation of this key aldehyde intermediate. We will focus on the most prevalent and effective method: the Swern oxidation of the corresponding primary alcohol, Benzyl allyl(2-hydroxyethyl)carbamate.

Reaction Overview & Core Principles

The synthesis of this compound typically involves the mild oxidation of a primary alcohol. Among various methods, the Swern oxidation is often preferred due to its high efficiency under mild, metal-free conditions, which preserves sensitive functional groups like the carbamate, allyl, and benzyl moieties present in the molecule.[1]

The reaction proceeds by activating dimethyl sulfoxide (DMSO) with an electrophile, most commonly oxalyl chloride, at very low temperatures (-78 °C). This generates the highly reactive chloro(dimethyl)sulfonium chloride intermediate. The precursor alcohol is then added, forming an alkoxysulfonium salt. Finally, the addition of a hindered organic base, such as triethylamine (Et3N), induces an intramolecular elimination reaction to yield the desired aldehyde, along with volatile byproducts: dimethyl sulfide (DMS), carbon monoxide (CO), and carbon dioxide (CO2).[2][3]

Reaction Scheme Visualization

G Overall Swern Oxidation Scheme cluster_start Starting Materials SM1 Benzyl allyl(2-hydroxyethyl)carbamate Product This compound SM1->Product -78 °C to RT DCM SM2 DMSO, (COCl)₂, Et₃N Byproducts DMS, CO, CO₂, Et₃NHCl Product->Byproducts Generates

Caption: General reaction pathway for the synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequently encountered problems during the synthesis.

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

A1: This is a common issue often traced back to reagent quality, stoichiometry, or temperature control.

  • Causality & Explanation: The Swern oxidation relies on the formation of a highly reactive intermediate at extremely low temperatures.[2] If this intermediate, chloro(dimethyl)sulfonium chloride, is not formed correctly or decomposes, the alcohol will not be oxidized.

  • Troubleshooting Steps:

    • Verify Reagent Purity and Anhydrous Conditions: DMSO and the solvent (typically dichloromethane, DCM) must be anhydrous. Water will readily consume the oxalyl chloride and the activated sulfonium salt. Use freshly distilled solvents and reagents from sealed containers.

    • Strict Temperature Control: The reaction to form the activated DMSO species is highly exothermic and the intermediate is unstable above -60 °C.[2] Ensure your reaction vessel is maintained at -78 °C (a dry ice/acetone bath is standard) during the addition of oxalyl chloride, DMSO, and the alcohol. Premature warming is a primary cause of failure.[3]

    • Order and Rate of Addition: Add reagents slowly and in the correct order: First, add oxalyl chloride to the cold DCM. Second, slowly add a solution of DMSO. A vigorous evolution of gas (CO and CO2) should be observed.[4] Allow the activation to proceed for 5-15 minutes before slowly adding the alcohol solution. Finally, after another stir interval, add the triethylamine.[5] Rushing these steps can lead to side reactions and decomposition.

Q2: I've isolated my product, but it's contaminated with a significant byproduct. How can I identify and prevent it?

A2: The most common byproduct under poorly controlled temperature conditions is a mixed thioacetal.[1]

  • Causality & Explanation: If the reaction temperature rises above the optimal -60 to -78 °C range, the key alkoxysulfonium ion intermediate can undergo rearrangement and react with dimethyl sulfide to form byproducts like R-CH(SMe)₂ or R-CH₂-O-CH₂SMe.[1][3]

  • Prevention & Mitigation:

    • Maintain -78 °C: The single most critical factor is rigorous temperature control throughout the additions.

    • Base Addition Timing: Do not add the triethylamine base until the alcohol has had sufficient time to react with the activated DMSO complex (typically 30 minutes).[3][5] Premature addition of the base can promote side reactions.

    • Use a Bulky Base: In cases where epimerization at a carbon alpha to the newly formed carbonyl is a concern (not applicable for this specific molecule, but a general principle), using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine can minimize side reactions.[2][5]

Q3: The purification by column chromatography is difficult and gives poor recovery. What are my options?

A3: Aldehydes can be sensitive, and this compound is no exception. Instability on silica gel can lead to streaking and decomposition.

  • Causality & Explanation: The slightly acidic nature of standard silica gel can catalyze the decomposition or polymerization of aldehydes. The product is also a relatively non-polar oil, which can make separation from non-polar byproducts challenging.[6]

  • Optimized Purification Protocol:

    • Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing 1-2% triethylamine (e.g., elute the packed column with your starting solvent system containing 1.5% Et3N). This neutralizes acidic sites and significantly improves recovery.

    • Rapid Chromatography: Do not let the product sit on the column for an extended period. Run the chromatography efficiently and collect fractions promptly.

    • Alternative Workup: One documented procedure for this molecule involves an extractive workup followed by concentration, yielding the product as a slightly yellow oil with 99% purity, suggesting chromatography may not always be necessary if the reaction is clean.[6]

    • Immediate Use: Aldehydes are often best used immediately in the next synthetic step without prolonged storage.

Q4: The reaction produces an extremely unpleasant odor. How can I manage this safely?

A4: The foul odor is from dimethyl sulfide (DMS), a volatile and pungent byproduct.[2]

  • Causality & Explanation: DMS is a direct byproduct of the reduction of DMSO during the oxidation of the alcohol.[1] Its odor can be detected by humans at parts-per-million concentrations.[2]

  • Safety & Decontamination Protocol:

    • Fume Hood: All steps, including the workup, must be performed in a well-ventilated chemical fume hood.[2]

    • Bleach Quench: The most effective way to neutralize DMS is to oxidize it back to odorless DMSO or dimethyl sulfone. After the reaction is complete, you can quench the reaction mixture with a saturated solution of sodium bicarbonate and then treat the aqueous layers and any glassware with commercial bleach (sodium hypochlorite solution) or an Oxone solution before disposal.[2]

Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for this compound?

    • Given its aldehyde functionality, the product should be stored under an inert atmosphere (nitrogen or argon) in a freezer (-20 °C) to prevent oxidation and degradation.[7] For short-term use, refrigeration may be adequate.

  • Are there viable alternatives to the Swern oxidation?

    • Yes, several other methods can be used, each with its own advantages and disadvantages. The choice depends on substrate tolerance, scale, and available reagents.

Oxidation Method Reagents Pros Cons
Swern Oxidation DMSO, (COCl)₂, Et₃NHigh yield, mild, metal-free, wide functional group tolerance.[2]Requires -78 °C, produces foul-smelling DMS, toxic CO gas.[1]
Parikh-Doering DMSO, SO₃·PyridineOperates at 0 °C to RT, less odorous, no toxic gas.Can be slower, may require a larger excess of reagents.
Dess-Martin Dess-Martin Periodinane (DMP)Operates at RT, fast, high-yielding.DMP is shock-sensitive (explosive), expensive, generates iodine waste.
Ley-Griffith TPAP, NMOCatalytic in TPAP, mild conditions.TPAP is toxic and expensive, requires a co-oxidant (NMO).
  • How can I synthesize the precursor, Benzyl allyl(2-hydroxyethyl)carbamate?

    • The precursor alcohol can be readily synthesized by reacting benzyl chloroformate with N-allylethanolamine in the presence of a non-nucleophilic base (like triethylamine or pyridine) in a suitable solvent such as dichloromethane.

Optimized Experimental Protocols

Protocol 1: Swern Oxidation

This protocol is optimized for a 10 mmol scale. Adjust volumes accordingly.

G Optimized Swern Oxidation Workflow Setup 1. Assemble dry glassware under N₂ atmosphere. Cool 2. Add DCM (50 mL) and cool to -78 °C. Setup->Cool Add_Oxalyl 3. Slowly add Oxalyl Chloride (1.1 mL, 12.5 mmol). Cool->Add_Oxalyl Add_DMSO 4. Slowly add DMSO (2.1 mL, 30 mmol) in DCM (10 mL). Stir 15 min. Add_Oxalyl->Add_DMSO Add_Alcohol 5. Slowly add Alcohol (10 mmol) in DCM (20 mL). Stir 30 min. Add_DMSO->Add_Alcohol Add_Base 6. Add Triethylamine (7.0 mL, 50 mmol). Stir 20 min at -78 °C. Add_Alcohol->Add_Base Warm 7. Remove cooling bath and allow to warm to RT (1 hr). Add_Base->Warm Quench 8. Quench with H₂O (50 mL). Warm->Quench Workup 9. Proceed to Workup & Purification. Quench->Workup

Caption: Step-by-step experimental workflow diagram.

Detailed Steps:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, 50 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.1 mL, 12.5 mmol, 1.25 eq) via syringe.

  • In a separate dry flask, prepare a solution of anhydrous DMSO (2.1 mL, 30 mmol, 3.0 eq) in anhydrous DCM (10 mL). Add this DMSO solution dropwise to the reaction flask, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes.[5]

  • Prepare a solution of Benzyl allyl(2-hydroxyethyl)carbamate (10 mmol, 1.0 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for 30-45 minutes.

  • Slowly add triethylamine (7.0 mL, 50 mmol, 5.0 eq). A thick white precipitate will form.

  • Continue stirring at -78 °C for 20 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.[4]

Protocol 2: Workup and Purification
  • Quench the reaction by adding water (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, typically as a yellow oil.[6]

  • If necessary, purify by flash column chromatography on triethylamine-deactivated silica gel, using a hexane/ethyl acetate gradient.

References

Preventing decomposition of Benzyl allyl(2-oxoethyl)carbamate during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Benzyl allyl(2-oxoethyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup and purification of this valuable synthetic intermediate. Our goal is to provide you with in-depth, field-proven insights and actionable protocols to ensure the stability and purity of your compound.

Introduction: Understanding the Molecule's Sensitivities

This compound is a bifunctional molecule containing both a carbamate and an aldehyde moiety. This unique combination makes it a versatile building block but also introduces specific vulnerabilities during experimental workup. The primary challenges arise from the aldehyde's susceptibility to oxidation and the carbamate's potential for hydrolysis under certain pH conditions. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I'm observing a new impurity with a carboxylic acid peak in my NMR/LC-MS after workup. What is happening and how can I prevent it?

Answer:

This is a classic case of aldehyde oxidation. The aldehyde group (-CHO) in your molecule is highly susceptible to oxidation to a carboxylic acid (-COOH), especially when exposed to air over extended periods or in the presence of certain reagents.

Causality: The hydrogen atom on the carbonyl carbon of an aldehyde is easily abstracted, making aldehydes strong reducing agents and thus easily oxidized[1]. This process can be accelerated by residual oxidizing agents from the reaction, exposure to atmospheric oxygen, or basic conditions during workup.

  • Inert Atmosphere: Whenever possible, conduct the workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.

  • Quenching Oxidizing Agents: If your reaction utilized an oxidizing agent, ensure it is thoroughly quenched before proceeding with the workup. For example, a mild reducing agent like sodium thiosulfate can be used to quench residual oxidants.

  • pH Control During Extraction: Avoid strongly basic aqueous solutions during extraction. If a basic wash is necessary to remove acidic impurities, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution and minimize the contact time.[2][3]

  • Temperature Management: Perform the workup at low temperatures (e.g., in an ice bath) to reduce the rate of oxidation.

Diagram: Aldehyde Oxidation Pathway

Oxidation Molecule This compound Oxidized_Product Corresponding Carboxylic Acid Molecule->Oxidized_Product [O] (Air, residual oxidant)

Caption: Oxidation of the aldehyde to a carboxylic acid.

Question 2: My yield is significantly lower than expected, and I suspect my compound is being lost in the aqueous layer during extraction. Why might this be happening?

Answer:

There are two primary reasons for your compound partitioning into the aqueous layer: hydrolysis of the carbamate or formation of a water-soluble bisulfite adduct with the aldehyde.

Scenario A: Carbamate Hydrolysis

Causality: While carbamates are generally more stable to hydrolysis than esters, they can still be cleaved under strongly acidic or basic conditions.[4][5][6] The benzyl carbamate (Cbz or Z group) is particularly sensitive to strong acids and catalytic hydrogenation.[7] Cleavage of the carbamate would result in the formation of smaller, more polar (and potentially water-soluble) fragments.

  • Maintain Neutral to Mildly Acidic/Basic pH: During extractions, aim to keep the pH of your aqueous washes between 4 and 8. Use dilute solutions of acids (e.g., 0.1 M HCl) or bases (e.g., saturated NaHCO₃) and work quickly.

  • Avoid Strong Acids/Bases: Unless your goal is to deprotect the amine, avoid strong acids like concentrated HCl or H₂SO₄ and strong bases like NaOH or KOH during the workup.

Diagram: Carbamate Hydrolysis Pathways

Hydrolysis cluster_acid Acidic Conditions cluster_base Basic Conditions Carbamate_Acid This compound Products_Acid Allyl(2-oxoethyl)amine + Benzyl alcohol + CO₂ Carbamate_Acid->Products_Acid H₃O⁺ Carbamate_Base This compound Products_Base Allyl(2-oxoethyl)amine + Benzyl alcohol + CO₂ Carbamate_Base->Products_Base OH⁻

Caption: Potential hydrolysis pathways under acidic or basic conditions.

Scenario B: Unintentional Bisulfite Adduct Formation

Causality: Aldehydes react with sodium bisulfite (NaHSO₃) to form water-soluble adducts.[8][9][10] This is a common purification technique but can lead to product loss if bisulfite is present unintentionally (e.g., as a quenching agent for a previous step).

If you suspect bisulfite adduct formation, you can often recover your aldehyde.

  • Isolate the Aqueous Layer: Separate the aqueous layer that you suspect contains the adduct.

  • Basify to Reverse Adduct Formation: Add a base, such as sodium carbonate (Na₂CO₃) or dilute sodium hydroxide (NaOH), to the aqueous layer until it is basic (pH > 8). This will reverse the reaction and regenerate the free aldehyde.[8][11]

  • Re-extract: Extract the now basic aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product.

  • Wash and Dry: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

Question 3: During column chromatography, I'm getting significant streaking and poor separation. What could be the cause?

Answer:

Streaking on a silica gel column is often indicative of interactions between your compound and the stationary phase or on-column decomposition. For this compound, the aldehyde is the most likely culprit.

Causality: Silica gel is weakly acidic and can catalyze aldol-type side reactions or other decomposition pathways of sensitive aldehydes. The polar aldehyde can also interact strongly with the silica, leading to tailing.

  • Deactivate the Silica Gel: Before preparing your column, you can neutralize the silica gel. A common method is to wash the silica with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then re-equilibrate with your mobile phase.

  • Use a Buffered Mobile Phase: Adding a small amount of a modifier to your eluent can improve peak shape. For example, a small percentage of triethylamine can prevent streaking caused by acidic sites on the silica.

  • Rapid Chromatography: Do not let the compound sit on the column for an extended period. Use flash chromatography with sufficient pressure to ensure a quick separation.

  • Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase, such as alumina (neutral or basic) or a bonded-phase silica (like C18 for reverse-phase chromatography).

Data Summary: Troubleshooting Chromatography Issues

IssuePotential CauseRecommended Solution
Streaking/Tailing Acidic silica interacting with the aldehydeDeactivate silica with triethylamine; use a buffered mobile phase.
On-Column Decomposition Aldehyde instability on silicaPerform rapid flash chromatography; use an alternative stationary phase.
Poor Separation Inappropriate solvent systemOptimize TLC; use a gradient elution.

Summary of Best Practices for Workup

  • Temperature Control: Keep the reaction and workup cool (0-5 °C) to minimize side reactions.

  • pH Management: Use mild aqueous washes (saturated NaHCO₃, dilute NH₄Cl) and avoid prolonged exposure to strongly acidic or basic conditions.

  • Inert Atmosphere: Protect the compound from atmospheric oxygen, especially during prolonged steps.

  • Prompt Purification: Purify the crude product as soon as possible after workup to prevent decomposition upon standing.

By understanding the inherent chemical properties of this compound and implementing these targeted strategies, you can significantly improve the yield, purity, and stability of your final product.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving Benzyl allyl(2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Benzyl allyl(2-oxoethyl)carbamate (CAS 370880-75-4). This guide provides in-depth troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format. Our aim is to equip you with the necessary insights to navigate the complexities of your experiments involving this versatile bifunctional molecule, ensuring both scientific integrity and successful outcomes.

Introduction to this compound

This compound is a valuable synthetic intermediate, featuring a reactive aldehyde and an amine protected with both a benzyl (Cbz) and an allyl group. This unique combination of functionalities makes it a powerful building block, particularly in the synthesis of nitrogen-containing heterocycles like piperazinones and other complex amines. However, its bifunctional nature can also present specific challenges during synthesis, purification, and handling. This guide is designed to address these potential issues head-on, providing you with the expertise to overcome them.

Troubleshooting Guide

General Handling and Stability

Question 1: My this compound appears to be degrading upon storage. What are the optimal storage conditions?

Answer: this compound contains a reactive aldehyde group, which can be susceptible to oxidation and polymerization over time. The carbamate functionality is generally stable under neutral conditions but can be sensitive to strong acids and bases.

  • Expert Insight: The aldehyde is the primary point of instability. Oxygen can oxidize the aldehyde to the corresponding carboxylic acid, while trace amounts of acid or base can catalyze aldol condensation or other polymerization pathways.

  • Recommended Storage: For long-term stability, it is recommended to store this compound under an inert atmosphere (nitrogen or argon) at low temperatures, ideally in a freezer at or below -20°C. The material should be a liquid at room temperature.[1]

  • Self-Validation: Before use, especially after prolonged storage, it is advisable to check the purity of the compound by ¹H NMR to ensure the characteristic aldehyde proton signal (around 9.5 ppm) is sharp and other impurity peaks are minimal.[2]

Reductive Amination Reactions

Reductive amination is a cornerstone reaction for this compound, enabling the formation of a new carbon-nitrogen bond at the aldehyde position.

Question 2: I am seeing low yields in my reductive amination reaction with a primary amine. What are the likely causes and how can I improve the outcome?

Answer: Low yields in reductive amination can stem from several factors, including incomplete imine formation, side reactions of the aldehyde, or issues with the reducing agent.

  • Causality: The reaction proceeds via the formation of an imine intermediate, which is then reduced. The equilibrium for imine formation can be unfavorable, and side reactions such as aldol condensation of the starting aldehyde can compete.[3]

  • Troubleshooting Workflow:

    G start Low Yield in Reductive Amination imine Incomplete Imine Formation start->imine Possible Cause reducing Reducing Agent Issues start->reducing Possible Cause side Aldehyde Side Reactions start->side Possible Cause sol1 Optimize pH (mildly acidic) Add dehydrating agent (e.g., MgSO4) imine->sol1 Solution sol2 Choose a chemoselective reducing agent (e.g., NaBH(OAc)3) reducing->sol2 Solution sol3 Use dilute conditions Control temperature side->sol3 Solution product Improved Yield sol1->product sol2->product sol3->product

    Caption: Troubleshooting workflow for low reductive amination yields.

  • Detailed Protocol Steps:

    • Imine Formation: Dissolve this compound and 1.1 equivalents of the primary amine in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid to facilitate imine formation. Stir for 1-2 hours at room temperature. The use of a dehydrating agent like anhydrous MgSO₄ can help drive the equilibrium towards the imine.

    • Reduction: Cool the reaction mixture to 0°C and add a mild, chemoselective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in portions. NaBH(OAc)₃ is particularly effective as it is less likely to reduce the aldehyde before imine formation is complete.[4]

    • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Question 3: I am observing the formation of a di-alkylated byproduct where my primary amine has reacted twice. How can I prevent this?

Answer: Di-alkylation is a common side reaction when the newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde.

  • Expert Insight: This is a classic challenge in reductive amination. The key is to control the stoichiometry and reaction conditions to favor the mono-alkylation product.

  • Mitigation Strategies:

    • Stoichiometry: Use a slight excess of the primary amine (1.1-1.2 equivalents) to outcompete the product amine for the aldehyde.

    • Slow Addition: Add the reducing agent slowly to the pre-formed imine solution. This keeps the concentration of the newly formed secondary amine low.

    • One-Pot, Two-Step: For particularly problematic cases, consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent. This can sometimes provide better control.

Intramolecular Cyclization Reactions

A key application of this compound is in the synthesis of heterocyclic structures, such as piperazinones, through intramolecular reactions.

Question 4: I am attempting an intramolecular cyclization to form a piperazinone derivative, but the reaction is not proceeding. What conditions should I explore?

Answer: Intramolecular cyclization of an acyclic precursor to form a heterocycle often requires careful optimization of catalysts and reaction conditions to overcome the entropic barrier.

  • Mechanistic Considerations: The reaction likely proceeds through the formation of an iminium ion intermediate from the aldehyde, which is then trapped by an internal nucleophile. This process is typically acid-catalyzed.[5]

  • Recommended Approaches:

    • Acid Catalysis: A range of Brønsted and Lewis acids can be screened. Start with milder acids like acetic acid or p-toluenesulfonic acid (p-TsOH). If these are ineffective, stronger Lewis acids such as BF₃·OEt₂ or TiCl₄ can be attempted, but care must be taken to avoid degradation of the carbamate protecting groups.[3]

    • Solvent Effects: The choice of solvent can significantly impact the reaction rate. Aprotic solvents like DCM, DCE, or acetonitrile are good starting points.

    • Temperature: Heating the reaction mixture may be necessary to provide the activation energy for cyclization. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at elevated temperatures.

    G start Acyclic Precursor (this compound derivative) imine Iminium Ion Intermediate start->imine Acid Catalyst (H+) cyclization Intramolecular Nucleophilic Attack imine->cyclization product Cyclized Product (e.g., Piperazinone) cyclization->product

    Caption: General pathway for acid-catalyzed intramolecular cyclization.

Protecting Group Manipulations and Chemoselectivity

The presence of both benzyl and allyl protecting groups on the nitrogen atom offers orthogonal deprotection strategies, but also introduces challenges in chemoselectivity.

Question 5: I need to selectively cleave the allyl group without affecting the Cbz group. What are the best conditions for this transformation?

Answer: The allyl group can be selectively removed under mild conditions using a palladium(0) catalyst, leaving the Cbz group intact.

  • Expert Protocol:

    • Dissolve the substrate in an appropriate solvent like DCM or THF.

    • Add a palladium(0) catalyst, such as Pd(PPh₃)₄, and an allyl scavenger like dimedone or morpholine.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Causality: The palladium(0) catalyst forms a π-allyl complex, which is then attacked by the scavenger, releasing the deprotected amine. The Cbz group is stable under these conditions.

Question 6: Conversely, how can I selectively remove the Cbz group while preserving the allyl group?

Answer: The Cbz group is typically removed by hydrogenolysis, a reaction to which the allyl group is also susceptible. Therefore, careful selection of reaction conditions is crucial.

  • Challenge of Chemoselectivity: Standard hydrogenolysis conditions (H₂, Pd/C) will likely reduce the allyl double bond and cleave the Cbz group.

  • Alternative Strategies:

    • Transfer Hydrogenolysis: Using a hydrogen donor like ammonium formate with Pd/C can sometimes offer better selectivity.

    • Acidic Cleavage: Strong acids like HBr in acetic acid can cleave the Cbz group, but this may also affect other acid-sensitive functionalities. This method is generally less chemoselective.

    • Lewis Acid-Mediated Cleavage: Certain Lewis acids can be used for Cbz deprotection, but this requires careful screening for compatibility with the allyl group.

Purification Challenges

Question 7: I am having difficulty purifying my product, which is an amine derived from this compound. What purification strategies do you recommend?

Answer: Purification of amine products can be challenging due to their basicity and potential for interaction with silica gel.

  • Purification Workflow:

Issue Potential Cause Recommended Solution
Product streaking on silica gel TLC Amine interacting with acidic silicaAdd a small amount of triethylamine (~1%) to the eluent.
Difficulty separating from unreacted starting material Similar polaritiesConsider derivatizing the product amine to alter its polarity for chromatography.
Product is water-soluble Presence of multiple polar functional groupsUse reverse-phase chromatography or perform an acid-base extraction to isolate the product.
  • Acid-Base Extraction Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The amine product will move to the aqueous layer as its ammonium salt.

    • Wash the organic layer to remove any neutral impurities.

    • Basify the aqueous layer with a base like NaOH or NaHCO₃ to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer and concentrate to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic utility of this compound? A1: Its primary utility lies in its role as a bifunctional building block for the synthesis of complex amines and nitrogen-containing heterocycles, such as substituted piperazinones, which are common scaffolds in medicinal chemistry.[6]

Q2: Is this compound stable to basic conditions? A2: Carbamates can be susceptible to hydrolysis under strong basic conditions, especially at elevated temperatures. For reactions requiring a base, it is advisable to use non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine) and moderate temperatures.

Q3: Can I use strong reducing agents like LiAlH₄ with this compound? A3: The use of strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) is not recommended. LiAlH₄ will likely reduce both the aldehyde and the carbamate functionality, leading to a complex mixture of products.

Q4: How can I monitor the progress of reactions involving this compound? A4: Thin-layer chromatography (TLC) is a convenient method. The aldehyde starting material can be visualized with a potassium permanganate stain. Product formation can be monitored by the disappearance of the starting material spot and the appearance of a new spot. For more quantitative analysis, LC-MS is highly recommended.

References

Technical Support Center: Benzyl allyl(2-oxoethyl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Benzyl allyl(2-oxoethyl)carbamate (CAS 370880-75-4). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a specific focus on identifying, mitigating, and troubleshooting process-related impurities.

The Synthetic Pathway: A Foundational Overview

The synthesis of this compound typically involves a multi-step process culminating in the formation of the critical aldehyde functional group. Understanding the chosen pathway is paramount to predicting and controlling the impurity profile. A common and effective route proceeds via the deprotection of a stable acetal precursor. An alternative, though often more challenging, route involves the direct oxidation of a primary alcohol.

Pathway A: Acetal Deprotection (Preferred Route)

This route offers high selectivity and generally cleaner reaction profiles. It starts from an N-allylated, carbamate-protected aminoacetal, which is then hydrolyzed under acidic conditions to reveal the aldehyde.

Synthesis_Pathway_A cluster_0 Step 1: Carbamate Formation & Allylation cluster_1 Step 2: Acetal Hydrolysis Start 2,2-Dimethoxyethan-1-amine Mid1 Benzyl allyl(2,2-dimethoxyethyl)carbamate Start->Mid1 1. Benzyl Chloroformate, Base 2. Allyl Bromide, Base Product This compound Mid1->Product Formic Acid or other aqueous acid

Caption: Preferred synthetic route via acetal deprotection.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, formatted as direct questions from researchers in the field.

Q1: My mass spectrometry data shows a significant peak at M+16. What is this impurity and how do I prevent it?

Answer: This peak almost certainly corresponds to 2-(benzyl(allyl)carbamoyl)acetic acid , the over-oxidation byproduct. This impurity arises when the synthesis proceeds via the oxidation of Benzyl allyl(2-hydroxyethyl)carbamate and the reaction is not adequately controlled.

Causality & Mechanism: Primary alcohols are first oxidized to aldehydes. However, in the presence of water and a sufficiently strong oxidizing agent, the aldehyde exists in equilibrium with its hydrate form (a geminal diol), which can be further oxidized to a carboxylic acid.[1][2]

Prevention Strategies:

  • Choice of Oxidant: Avoid strong, indiscriminate oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).[1][3] Opt for milder, more selective reagents that are known to stop at the aldehyde stage.

  • Recommended Reagents:

    • Dess-Martin Periodinane (DMP): Offers high yields and operates under mild, non-acidic conditions, minimizing side reactions.[1][4]

    • Pyridinium Chlorochromate (PCC): A classic reagent for this transformation, though care must be taken as it is a chromium-based reagent.[4]

    • Swern Oxidation: Uses dimethyl sulfoxide (DMSO) and oxalyl chloride. It is highly effective but generates stoichiometric amounts of dimethyl sulfide, which must be removed.[1]

  • Reaction Conditions: Perform the reaction under strictly anhydrous conditions to prevent the formation of the aldehyde hydrate intermediate.[1] Use an excess of the alcohol relative to the oxidizing agent to ensure the oxidant is the limiting reagent.[2]

Oxidation_Side_Reaction Alcohol Benzyl allyl(2-hydroxyethyl)carbamate Aldehyde Desired Product: This compound Alcohol->Aldehyde Mild Oxidation (DMP, PCC, Swern) Acid Impurity: 2-(benzyl(allyl)carbamoyl)acetic acid Aldehyde->Acid Over-oxidation (Strong Oxidant + H₂O)

Caption: Oxidation pathway and common over-oxidation side reaction.

Q2: My reaction is sluggish, and the NMR spectrum of the crude product shows a large amount of unreacted starting material (the alcohol precursor). How can I drive the reaction to completion?

Answer: Incomplete conversion during the oxidation step is a common issue. This typically points to problems with reagent stoichiometry, reagent quality, or reaction temperature.

Troubleshooting Steps:

  • Reagent Quality: Oxidizing agents like DMP and PCC can degrade upon storage. Ensure you are using a fresh, high-quality batch of the reagent. For Swern oxidation, ensure the DMSO is anhydrous and the oxalyl chloride has not hydrolyzed.

  • Stoichiometry: While an excess of the alcohol is sometimes used to prevent over-oxidation, a slight excess of the oxidizing agent (e.g., 1.1 to 1.5 equivalents) is often necessary to achieve full conversion. Perform small-scale trials to find the optimal balance.

  • Temperature: While many modern oxidations run at room temperature, some sterically hindered or less reactive alcohols may require gentle heating.[1] Conversely, for highly exothermic reactions, ensure adequate cooling is in place to prevent reagent decomposition.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or a rapid LC-MS analysis to monitor the disappearance of the starting material before quenching the reaction.

Q3: I am observing impurities related to the allyl group. What are the likely side reactions?

Answer: Allylation reactions can sometimes lead to undesired byproducts, particularly if not performed under optimal conditions.

Potential Side Reactions:

  • Isomerization: The allyl group can potentially isomerize to the more thermodynamically stable prop-1-enyl group under certain basic or acidic conditions, or in the presence of transition metal catalysts.

  • 1,4-Conjugate Addition: If your substrate contains an α,β-unsaturated carbonyl moiety elsewhere in the molecule, the allyl nucleophile could potentially add in a 1,4-fashion instead of the desired 1,2-addition.[5]

  • Byproducts from Allylating Agent: Traditional allylation often uses allylmetal reagents (e.g., allylmagnesium bromide), which can generate insoluble metal salts and significant heat, potentially leading to degradation.[5] Ensure proper workup procedures are in place to remove these inorganic byproducts.

Q4: My final, purified product seems to degrade over time, showing a lower purity in subsequent analyses. What is causing this instability?

Answer: The aldehyde functional group in your target molecule is inherently reactive and can be prone to degradation, especially upon storage or during workup.

Degradation Pathways:

  • Oxidation: As discussed in Q1, aldehydes can air-oxidize to carboxylic acids over time. Store the final product under an inert atmosphere (Nitrogen or Argon) and at low temperatures.

  • Polymerization/Oligomerization: Aldehydes can undergo self-condensation (aldol-type reactions) or polymerization, especially if trace amounts of acid or base are present. Ensure the final product is purified to remove all catalytic residues and has a neutral pH.

  • Hydrolysis of Carbamate: While generally stable, the benzyl carbamate (Cbz) group can be cleaved under strongly acidic or basic conditions, or via hydrogenolysis. This is less likely to be a storage issue but can occur during workup if conditions are not carefully controlled.

Analytical & Purification Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

A reliable reverse-phase HPLC method is essential for separating the target compound from its closely related impurities.

ParameterRecommended Condition
Column C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, re-equilibrate.
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Detection UV at 214 nm & 254 nm; Mass Spectrometry (ESI+) for peak identification.
Expected Elution The carboxylic acid impurity will elute earlier than the product; the alcohol precursor will elute very close to the product.

This method is a general guideline and should be optimized for your specific instrumentation and impurity profile. Ultra-high performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) can provide even greater sensitivity and resolution.[6]

Protocol 2: Flash Chromatography Purification

Effective purification requires careful selection of the stationary and mobile phases to maximize the resolution between the product and key impurities.

  • Adsorbent: Use high-quality silica gel (230-400 mesh).

  • Solvent System (Eluent): A gradient of ethyl acetate in hexanes is typically effective.

    • Start with a low polarity mixture (e.g., 10% Ethyl Acetate / 90% Hexanes) to elute non-polar byproducts.

    • Gradually increase the polarity to elute your target product, this compound. The product is moderately polar.

    • The unreacted alcohol precursor will elute shortly after the aldehyde product. A shallow gradient is crucial for separation.

    • The over-oxidized carboxylic acid impurity will have very high retention on silica gel and may require a much more polar solvent system (e.g., with methanol) to elute.

  • Monitoring: Collect fractions and analyze them by TLC (staining with potassium permanganate can help visualize the alcohol and aldehyde) or rapid LC-MS to identify the pure fractions.

  • Post-Purification: Combine pure fractions and remove the solvent under reduced pressure at a low temperature (<40 °C) to prevent degradation.

Common Impurity Reference Table

Impurity NameStructureMolecular Weight ( g/mol )Formation MechanismKey Analytical Signature
Benzyl allyl(2-hydroxyethyl)carbamate C₁₃H₁₇NO₃235.28Incomplete oxidation of the alcohol precursor.M+2 peak in MS. Absence of aldehyde proton (~9.5 ppm) and presence of alcohol proton and -CH₂OH signals in ¹H NMR.
2-(benzyl(allyl)carbamoyl)acetic acid C₁₃H₁₅NO₄249.26Over-oxidation of the aldehyde product.[1][2][4]M+16 peak in MS. Presence of a broad carboxylic acid proton (>10 ppm) in ¹H NMR.
Benzyl allyl(2,2-dimethoxyethyl)carbamate C₁₅H₂₁NO₄279.33Incomplete hydrolysis of the acetal precursor.M+46 peak in MS. Presence of two methoxy singlets (~3.3-3.4 ppm) in ¹H NMR. Absence of aldehyde proton.
Benzyl carbamate C₈H₉NO₂151.16Incomplete allylation or degradation byproduct.[7]Lower mass fragment in MS. Absence of allyl and 2-oxoethyl signals in ¹H NMR.
Dimethyl sulfide (DMS) C₂H₆S62.13Stoichiometric byproduct of Swern oxidation.[1]Volatile, strong odor. Distinct singlet at ~2.1 ppm in ¹H NMR if present in high concentration. Usually removed in vacuo.
Iodane byproducts (Vary)(Vary)Stoichiometric byproduct from Dess-Martin Periodinane (DMP) oxidation.[1]Can often be removed by filtration or an aqueous sodium thiosulfate wash.

References

Technical Support Center: Monitoring Reactions of Benzyl allyl(2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for monitoring reactions involving Benzyl allyl(2-oxoethyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of tracking transformations of this versatile, yet sensitive, molecule. The following FAQs and troubleshooting guides are structured to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about selecting the right analytical method for your specific experimental needs.

Q1: What are the key structural features of this compound that influence reaction monitoring?

A1: Understanding the molecule's structure is critical for selecting an appropriate analytical technique. This compound possesses three key functional groups:

  • Benzyl Carbamate (Cbz-group): This group contains a benzene ring, which is an excellent chromophore for UV detection in techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). The Cbz group is generally stable but can be cleaved under specific conditions like hydrogenolysis[1].

  • Allyl Group: The double bond in the allyl group can be visualized on a TLC plate using specific stains (e.g., potassium permanganate) and provides unique signals in NMR spectroscopy.

  • Aldehyde (2-oxoethyl moiety): This is a highly reactive functional group. Its carbonyl group can be tracked by IR spectroscopy, and its unique proton signal (~9-10 ppm) is easily identifiable in ¹H NMR spectra.

The combination of these groups, particularly the carbamate and aldehyde functionalities, contributes to the molecule's thermal lability, which can pose challenges for high-temperature methods like Gas Chromatography (GC)[2][3].

Q2: Which analytical technique should I choose to monitor my reaction?

A2: The optimal technique depends on your specific needs, such as whether you require qualitative or quantitative data, the complexity of your reaction mixture, and the available equipment. The following decision tree provides a general guide.

G Decision Tree for Selecting an Analytical Technique start Start: Monitor Reaction Progress qual_quant Qualitative or Quantitative Analysis? start->qual_quant thermal Is the compound thermally stable? qual_quant->thermal Quantitative tlc TLC (Fast, Qualitative Screening) qual_quant->tlc Qualitative gcms GC-MS (High Sensitivity, requires thermal stability or derivatization) thermal->gcms Yes hplc HPLC (Excellent for Quantification & Separation) thermal->hplc No / Unsure struct Need real-time structural information? struct->hplc No (Primary goal is quantification) nmr NMR (Quantitative, Structural Detail, Non-destructive) struct->nmr Yes hplc->struct

Caption: A guide to selecting the appropriate analytical method.

Part 2: Troubleshooting and Protocols by Technique

This section provides detailed, technique-specific guidance in a question-and-answer format.

A. Thin Layer Chromatography (TLC)

TLC is the fastest method for qualitatively assessing reaction progress by observing the disappearance of starting material and the appearance of product spots[4].

  • Q: My spots are streaking or "tailing" down the plate. What's wrong?

    • A: This is often caused by overloading the sample on the plate, leading to saturation of the silica gel stationary phase. Try diluting your sample significantly before spotting. Streaking can also occur if the compound is highly polar and interacts too strongly with the acidic silica gel or if the chosen solvent system is not optimal[5]. Adding a small amount of a slightly more polar solvent or a modifier like acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this[4][5].

  • Q: My starting material and product have the same Rf value. How can I resolve them?

    • A: This indicates that both compounds have very similar polarities in the chosen solvent system. You should experiment with different eluent mixtures. Try changing the ratio of your solvents or substituting one of the solvents entirely (e.g., trying dichloromethane/methanol instead of hexane/ethyl acetate). If the compounds are still inseparable, they may be too similar for standard TLC. In this case, switching to a more powerful separation technique like HPLC is recommended[6].

  • Q: I can't see any spots under the UV lamp. Does this mean the reaction failed?

    • A: Not necessarily. While the benzyl group in your starting material is UV-active, the product of your reaction may not be. Furthermore, if the concentration is very low, it may not be visible. Always use a secondary visualization method. For this compound, a potassium permanganate (KMnO₄) stain is excellent, as it will react with the allyl double bond, appearing as a yellow spot on a purple background. Other general stains like p-anisaldehyde can react with the aldehyde or other functional groups that may be present in your product[4].

  • Prepare the Eluent: Based on the polarity of your expected product, prepare a solvent system. A good starting point for carbamates is a mixture of hexanes and ethyl acetate[4]. Begin with a ratio of 4:1 (Hex:EtOAc) and adjust as needed to achieve an Rf of 0.3-0.4 for the starting material[7].

  • Prepare the TLC Plate: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel plate. Mark three lanes: "SM" (Starting Material), "Co" (Co-spot), and "RM" (Reaction Mixture)[7].

  • Spot the Plate:

    • Dilute a small sample of your pure starting material. Using a capillary tube, apply a small spot to the "SM" and "Co" lanes.

    • Withdraw a small aliquot from your reaction vessel. Spot it onto the "RM" and directly on top of the starting material spot in the "Co" lane. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture[5][7].

  • Develop the Plate: Place the TLC plate in a chamber containing your eluent, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top[5].

  • Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil. Examine the plate under a 254 nm UV lamp and circle any visible spots. Subsequently, dip the plate in a visualizing stain (e.g., potassium permanganate) and gently heat it to develop the spots. A complete reaction will show the disappearance of the starting material spot in the "RM" lane and the appearance of a new product spot.

G cluster_prep Sample Preparation cluster_analysis Analysis A Aliquot from Reaction Vial B Dilute Sample A->B C Spot on TLC Plate (SM, Co, RM) B->C D Develop in Eluent Chamber C->D E Visualize (UV & Stain) D->E F Interpret Results E->F

Caption: Standard workflow for monitoring a reaction by TLC.

B. High-Performance Liquid Chromatography (HPLC)

HPLC is a superior method for quantitative analysis and for separating complex mixtures. Given the potential thermal instability of carbamates, HPLC is often the method of choice over GC[8][9].

  • Q: My peaks are broad and not well-resolved. How can I improve my separation?

    • A: Poor peak shape and resolution can stem from several factors. First, ensure your column is not overloaded by injecting a more dilute sample. Second, optimize your mobile phase. For reverse-phase HPLC (the most common mode for carbamates), if peaks are eluting too quickly and are poorly resolved, increase the polarity of the mobile phase (i.e., increase the water content in a water/acetonitrile system). If they are eluting too slowly and are broad, decrease the polarity (increase the acetonitrile content). A gradient elution (where the mobile phase composition changes over time) is highly effective for separating components with different polarities[8][10].

  • Q: I suspect my compound is degrading on the HPLC system. How can I confirm and prevent this?

    • A: Carbamates can be sensitive to pH. If your mobile phase is too acidic or basic, it could be causing on-column degradation. Try adjusting the pH of your aqueous mobile phase to be closer to neutral (pH 6-7), ensuring it is compatible with your column's specifications. Also, analyze your sample immediately after preparation and keep the autosampler tray cool to prevent degradation before injection.

This protocol is a starting point based on general methods for carbamate analysis and should be optimized for your specific reaction[8][9][11].

ParameterRecommended Starting Condition
Instrument HPLC System with UV Detector
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 1. Start at 60% A / 40% B. 2. Linearly increase to 10% A / 90% B over 20 minutes. 3. Hold for 5 minutes. 4. Return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 254 nm
Injection Vol. 10 µL

Procedure:

  • Prepare a stock solution of your starting material at a known concentration (e.g., 1 mg/mL) to determine its retention time.

  • At each time point for your reaction, withdraw an aliquot (e.g., 50 µL), quench the reaction if necessary, and dilute it in the initial mobile phase (e.g., to 1 mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Inject the sample and monitor the chromatogram. The reaction progress can be quantified by observing the decrease in the peak area of the starting material and the increase in the peak area of the product.

C. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique that provides both quantitative data and detailed structural information, allowing you to confirm that the desired product is forming[12][13].

  • Q: How do I calculate the percent conversion of my reaction using the ¹H NMR spectrum?

    • A: To calculate conversion, you need to identify a peak from your starting material that is well-resolved and does not overlap with any product or solvent peaks. The aldehyde proton of this compound at ~9-10 ppm is an excellent choice. You also need to identify a non-overlapping peak for your product.

    • Integrate the chosen starting material peak (ISM) and the product peak (IP).

    • Normalize the integrals by the number of protons they represent (nSM and nP). For the aldehyde proton, nSM = 1.

    • The percent conversion can be calculated as: % Conversion = [ (IP / nP) / ( (IP / nP) + (ISM / nSM) ) ] * 100

  • Q: My baseline is distorted and my peaks are broad. What can I do?

    • A: This is often a sample preparation or shimming issue. Ensure your sample is free of any solid particles by filtering it through a small plug of cotton or glass wool into the NMR tube. If the reaction mixture contains paramagnetic metals (e.g., from a catalyst), this can cause significant peak broadening. If possible, remove the metal before analysis. Finally, ensure the spectrometer is properly shimmed on your sample to optimize the magnetic field homogeneity.

  • Set up the reaction directly in an NMR tube using a deuterated solvent.

  • Acquire an initial spectrum (t=0) before initiating the reaction (e.g., before adding a catalyst or heating).

  • Initiate the reaction.

  • Acquire spectra at regular time intervals without removing the sample from the spectrometer[14].

  • Process the spectra (phasing, baseline correction) and integrate the relevant peaks to determine the conversion over time.

D. Gas Chromatography-Mass Spectrometry (GC-MS)

While a powerful technique, GC-MS should be used with caution for carbamates.

  • Q: My compound is not appearing in the chromatogram, or I see multiple unexpected peaks. Why?

    • A: This is the most common issue with carbamate analysis by GC. Carbamates are often thermally labile and can decompose in the hot GC injector port[2][15]. The multiple peaks you see are likely degradation products. This compound may fragment or rearrange at high temperatures. It is crucial to use a lower injector temperature or a programmable temperature injector to minimize this decomposition[2]. For routine analysis, HPLC is generally a more robust method for this class of compounds[9]. If GC-MS must be used, derivatization to a more stable compound may be necessary[16].

References

Validation & Comparative

A Comparative Guide to Benzyl Allyl(2-oxoethyl)carbamate and Other N-Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex organic synthesis, particularly in the construction of peptides and other nitrogen-containing molecules, the strategic use of N-protecting groups is fundamental to achieving high yields and purity. While the Boc, Cbz, and Fmoc groups have long been the workhorses of the field, the emergence of more specialized protecting groups offers researchers a finer degree of control over their synthetic strategies. This guide provides an in-depth comparison of Benzyl allyl(2-oxoethyl)carbamate with the classical N-protecting groups: tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Core Principles of N-Protection: A Strategic Overview

The ideal N-protecting group should be readily introduced in high yield, stable to a range of reaction conditions, and selectively removable without affecting other functional groups in the molecule.[1] This principle of "orthogonality" is a cornerstone of modern synthetic strategy, allowing for the sequential manipulation of different parts of a complex molecule.[2] The choice of a protecting group dictates the overall synthetic plan, including the selection of coupling reagents and conditions for the deprotection of other functional groups.

The protecting groups discussed in this guide fall into distinct classes based on their lability:

  • Acid-labile: Boc is the archetypal example, readily cleaved by strong acids like trifluoroacetic acid (TFA).[3][4]

  • Base-labile: Fmoc is the standard for solid-phase peptide synthesis (SPPS), removed by mild bases such as piperidine.[1][5]

  • Hydrogenolysis-labile: Cbz is classically removed by catalytic hydrogenation.[6][7]

  • Palladium-catalyzed cleavage: Allyl-containing groups, such as the allyl moiety in this compound, are cleaved under neutral conditions using a palladium catalyst.[8][9]

This diversity in deprotection mechanisms allows for the design of intricate synthetic routes where multiple amine functionalities can be selectively unmasked.

Unveiling this compound: A Multifaceted Protecting Group

This compound incorporates both a benzyl and an allyl functionality, offering unique synthetic possibilities. The carbamate structure effectively protects the nitrogen atom, rendering it non-nucleophilic. The key to its utility lies in the selective cleavage of the allyl group under mild, palladium-catalyzed conditions, which are orthogonal to the deprotection methods for Boc, Cbz, and Fmoc.

Synthesis of this compound

A reported synthesis of this compound involves the treatment of its precursor with formic acid, affording the final product in high yield (99%).[5]

Comparative Performance Analysis

The selection of an N-protecting group is a critical decision that impacts the overall efficiency and success of a synthetic endeavor. The following sections provide a comparative analysis of this compound and the classical protecting groups, supported by experimental data where available.

Stability Under Various Conditions

The stability of a protecting group across a range of chemical environments is paramount. An ideal protecting group should remain intact during various reaction steps and only be removed under its specific deprotection conditions.

Protecting GroupAcid Stability (e.g., TFA)Base Stability (e.g., Piperidine)Hydrogenolysis Stability (H₂/Pd)
Boc Labile[3][4]Stable[10]Stable
Cbz Stable to mild acid, labile to strong acid[6][7]Stable[7][11]Labile[6][12]
Fmoc Stable[1][5]Labile[1][5]Labile
Allyl (from this compound) StableStablePotentially labile

Data for the allyl group is inferred from the general behavior of allyl carbamates.

The orthogonality of the allyl group to both acidic and basic conditions makes it an attractive option when Boc or Fmoc strategies are employed for the protection of other functionalities.

Protection and Deprotection Efficiency

High yields in both the protection and deprotection steps are crucial for the overall efficiency of a multi-step synthesis.[13]

Protecting GroupTypical Protection ReagentTypical Protection YieldTypical Deprotection ConditionsTypical Deprotection Yield
Boc Boc₂O>90%[3]TFA in DCM[14]High
Cbz Cbz-Cl>90%[15]H₂/Pd/C in MeOH[15]High
Fmoc Fmoc-OSu>90%[10]20% Piperidine in DMF[16]High
This compound (Precursor) + Formic Acid99%[5]Pd(PPh₃)₄, scavenger[8][9]High (reported for allyl carbamates)

Yields are highly substrate-dependent and the provided values are representative.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for success in the laboratory.

Protocol 1: N-Boc Protection of an Amine

Materials:

  • Amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine in the chosen solvent.

  • Add TEA or a catalytic amount of DMAP.

  • Add Boc₂O (1.1 equivalents) portion-wise to the solution.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Protocol 2: N-Boc Deprotection using TFA

Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.[14]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a base.

Protocol 3: N-Cbz Protection of an Amine

Materials:

  • Amine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

Procedure:

  • Dissolve the amine in a mixture of dioxane and water.

  • Add NaHCO₃ to the solution.

  • Cool the mixture to 0 °C and add Cbz-Cl dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous work-up and extract the product.

  • Purify the product by crystallization or column chromatography.

Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz protected amine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the N-Cbz protected amine in MeOH.

  • Add 10% Pd/C to the solution.

  • Stir the mixture under an atmosphere of H₂ (balloon or hydrogenation apparatus).[15]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine.

Protocol 5: N-Fmoc Protection of an Amine

Materials:

  • Amine

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

Procedure:

  • Dissolve the amine in a mixture of dioxane and water.

  • Add NaHCO₃ to the solution.

  • Add Fmoc-OSu to the mixture and stir at room temperature until completion.

  • Perform an aqueous work-up and extract the product.

  • Purify the product as needed.

Protocol 6: N-Fmoc Deprotection using Piperidine

Materials:

  • N-Fmoc protected amine (resin-bound or in solution)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Treat the N-Fmoc protected substrate with a 20% solution of piperidine in DMF.[16]

  • Agitate the mixture at room temperature for a specified time (typically 5-20 minutes for SPPS).

  • Monitor the deprotection by UV absorbance of the dibenzofulvene-piperidine adduct.[16]

  • Wash the substrate thoroughly with DMF to remove the deprotection reagents.

Protocol 7: Deprotection of Allyl Carbamates using Palladium Catalysis

Materials:

  • Allyl carbamate-protected amine

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Allyl scavenger (e.g., morpholine, dimedone, or phenylsilane)

  • Solvent (e.g., THF, DCM)

Procedure:

  • Dissolve the allyl carbamate-protected amine in the chosen solvent.

  • Add the palladium catalyst and the allyl scavenger.[8][9]

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an appropriate work-up to remove the catalyst and byproducts.

  • Purify the deprotected amine.

Orthogonality and Strategic Application

The true power of this compound lies in its orthogonality to the more common protecting groups. This allows for complex synthetic designs where different amino groups can be selectively deprotected at various stages of the synthesis.

G cluster_PG1 Protecting Group 1 (e.g., Boc) cluster_PG2 Protecting Group 2 (e.g., Allyl) start Protected Di-amine deprotect1 Selective Deprotection 1 start->deprotect1 modify1 Modification 1 deprotect1->modify1 reagent1 Reagent 1 (e.g., TFA) deprotect1->reagent1 deprotect2 Selective Deprotection 2 modify1->deprotect2 modify2 Modification 2 deprotect2->modify2 reagent2 Reagent 2 (e.g., Pd(0)) deprotect2->reagent2 end Final Product modify2->end

Conclusion

The choice of an N-protecting group is a strategic decision with far-reaching implications for the success of a chemical synthesis. While Boc, Cbz, and Fmoc remain the foundational pillars of amine protection, this compound emerges as a valuable tool for syntheses requiring an additional layer of orthogonality. Its stability to both acidic and basic conditions, coupled with its selective removal under mild, palladium-catalyzed conditions, allows for its seamless integration into complex synthetic strategies. For researchers pushing the boundaries of molecular design, a thorough understanding of the comparative performance of these protecting groups is indispensable for the rational design and efficient execution of their synthetic endeavors.

References

A Comparative Guide to Amine Protection: The Established Boc Group versus the Multifunctional Benzyl Allyl(2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and drug development, the selection of an appropriate amine protecting group is a critical decision that profoundly influences the efficiency and success of a synthetic route.[1] The ideal protecting group should be easily introduced, stable under a variety of reaction conditions, and readily cleaved under mild and specific conditions that do not affect other functional groups within the molecule.[2] This guide provides an in-depth comparison of the widely utilized tert-butyloxycarbonyl (Boc) protecting group with the less conventional, multifunctional Benzyl allyl(2-oxoethyl)carbamate.

The Gold Standard: The tert-Butyloxycarbonyl (Boc) Protecting Group

The tert-butyloxycarbonyl (Boc) group is arguably one of the most common amine protecting groups in non-peptide chemistry and has been a cornerstone of solid-phase peptide synthesis (SPPS).[3][4] Its popularity stems from a predictable stability profile and facile removal under acidic conditions.

Chemical Principles of the Boc Group

The Boc group is introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The resulting carbamate renders the amine nitrogen significantly less nucleophilic.[5]

Deprotection of the Boc group is efficiently achieved with moderate to strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (DCM). The mechanism proceeds through the formation of a stable tert-butyl cation, which is then scavenged, and the resulting unstable carbamic acid spontaneously decarboxylates to liberate the free amine.[3]

Stability and Orthogonality

A key feature of the Boc group is its stability in basic and nucleophilic environments, as well as during catalytic hydrogenation. This stability profile makes it "orthogonal" to other common protecting groups like the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[3][6] This orthogonality is fundamental to modern synthetic strategies, allowing for the selective deprotection of different functional groups within the same molecule.[1]

A Multifunctional Alternative: this compound

This compound is a more complex carbamate-based protecting group that, in principle, offers multiple deprotection pathways due to its unique trifunctional structure: a benzyl ester, an allyl group, and a 2-oxoethyl group. While not as extensively documented as the Boc group, its components suggest a versatile and potentially orthogonal protecting group strategy.

Inferred Chemical Principles and Deprotection Pathways

Based on the chemistry of its constituent parts, we can infer the following deprotection strategies for this compound:

  • Palladium-Catalyzed Deallylation: The allyl group can be selectively removed under mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of an allyl scavenger.[7][8] This method is orthogonal to most acid- and base-labile protecting groups, including Boc and Fmoc.

  • Hydrogenolysis of the Benzyl Group: The benzyl portion of the carbamate can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C).[3] This method is also orthogonal to the acid-labile Boc group and the base-labile Fmoc group.

Head-to-Head Comparison: Boc vs. This compound

Featuretert-Butyloxycarbonyl (Boc) GroupThis compound
Structure A simple tert-butyl carbamateA multifunctional carbamate with benzyl, allyl, and 2-oxoethyl groups
Protection Well-established protocols using Boc₂OSynthetically accessible, but less common for routine protection
Primary Deprotection Acidolysis (e.g., TFA)Palladium-catalyzed deallylation
Alternative Deprotection N/AHydrogenolysis (removes benzyl), Potential base-catalyzed elimination (removes 2-oxoethyl)
Orthogonality Orthogonal to base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groupsPotentially orthogonal to acid-labile (Boc) and other protecting groups depending on the chosen deprotection method
Stability Stable to base, nucleophiles, and hydrogenationAllyl and benzyl groups are stable to a range of conditions; the 2-oxoethyl group may be base-sensitive

Experimental Protocols

Boc Protection of a Primary Amine

Objective: To protect a primary amine with a Boc group.

Materials:

  • Primary amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (TEA, 1.2 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine in DCM.

  • Add TEA to the solution.

  • Slowly add a solution of Boc₂O in DCM at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Boc Deprotection

Objective: To deprotect a Boc-protected amine.

Materials:

  • Boc-protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA, 10 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Slowly add TFA to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the deprotected amine.

Inferred Deprotection of this compound via Deallylation

Objective: To selectively remove the allyl group from a this compound-protected amine.

Materials:

  • This compound-protected amine (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)

  • A scavenger such as morpholine, dimedone, or phenylsilane (2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF or DCM)

Procedure:

  • Dissolve the protected amine in the anhydrous, degassed solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Add the scavenger to the solution.

  • Add the Pd(PPh₃)₄ catalyst.

  • Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to remove palladium residues and other impurities.

Visualizing the Chemical Logic

Boc Protection and Deprotection Workflow

Boc_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine Primary/Secondary Amine (R-NH₂) Boc_Amine Boc-Protected Amine (R-NHBoc) Amine->Boc_Amine  Nucleophilic Acyl  Substitution Boc2O Boc₂O, Base (e.g., TEA, NaOH) Boc2O->Boc_Amine Boc_Amine_dep Boc-Protected Amine (R-NHBoc) Free_Amine Free Amine (R-NH₂) Boc_Amine_dep->Free_Amine  Acid-Catalyzed  Cleavage Acid Strong Acid (e.g., TFA, HCl) Acid->Free_Amine caption Workflow for Boc protection and deprotection of amines.

Caption: Workflow for Boc protection and deprotection of amines.

Inferred Orthogonal Deprotection of this compound

Orthogonal_Deprotection cluster_deallylation Pathway 1: Deallylation cluster_hydrogenolysis Pathway 2: Hydrogenolysis cluster_base_cleavage Pathway 3: Base-Mediated Elimination (Hypothetical) Start This compound Protected Amine Deallylation Pd(0) catalyst, Scavenger Start->Deallylation Hydrogenolysis H₂, Pd/C Start->Hydrogenolysis Base Base (e.g., DBU, K₂CO₃) Start->Base Product1 Benzyl (2-oxoethyl)carbamate Protected Amine Deallylation->Product1 Product2 Allyl (2-oxoethyl)carbamate Protected Amine Hydrogenolysis->Product2 Product3 Benzyl allylcarbamate Base->Product3 caption Potential orthogonal deprotection pathways for this compound.

Caption: Potential orthogonal deprotection pathways for this compound.

Conclusion

The Boc protecting group remains an indispensable tool in organic synthesis due to its well-understood chemistry, predictable stability, and straightforward removal. It serves as a reliable choice for a wide range of applications, particularly when acid-lability is desired.

This compound, on the other hand, represents a more specialized protecting group with the potential for multiple, orthogonal deprotection strategies. The ability to selectively cleave the allyl, benzyl, or potentially the 2-oxoethyl group under different conditions could offer significant advantages in the synthesis of complex molecules requiring sequential functionalization. However, the lack of extensive literature and experimental data on its performance necessitates further research to fully validate its utility and establish optimized protocols for its use. For researchers venturing into complex synthetic challenges that could benefit from a multi-faceted protecting group, exploring the capabilities of this compound may prove to be a rewarding endeavor.

References

Spectroscopic comparison of Benzyl allyl(2-oxoethyl)carbamate and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Spectroscopic Comparison of Benzyl Allyl(2-oxoethyl)carbamate and its Alcohol Derivative

Introduction

This compound is a multifunctional organic compound featuring a carbamate core substituted with benzyl, allyl, and 2-oxoethyl (aldehyde) groups. The unique combination of these moieties—a UV-active aromatic ring, a reactive alkene, a versatile carbamate linker, and a highly reactive aldehyde—makes it and its potential derivatives compelling subjects for research in synthetic chemistry, materials science, and drug development. Accurate structural confirmation and purity assessment are paramount, and this is achieved primarily through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide provides a comprehensive, in-depth comparison of the spectroscopic characteristics of this compound and a key derivative, Benzyl allyl(2-hydroxyethyl)carbamate. The latter is formed by the selective reduction of the aldehyde group to a primary alcohol, a common and synthetically important transformation. By analyzing the predicted and experimentally observed spectral changes that accompany this reduction, we aim to provide researchers, scientists, and drug development professionals with a clear framework for identifying and differentiating these and similar structures. This guide emphasizes the causality behind spectral features, grounding its analysis in the fundamental principles of spectroscopy and referencing established data.

Methodologies: The Foundation of Reliable Data

The acquisition of high-quality, reproducible spectroscopic data is contingent upon rigorous and well-defined experimental protocols. The following sections detail the standardized procedures for NMR, IR, and MS analysis, explaining the rationale behind key instrumental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is based on its excellent solubilizing power for moderately polar organic compounds and its well-separated residual solvent peak.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for superior signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

    • Spectral Width: Set to a range of -2 to 12 ppm to ensure all relevant proton signals are captured.

    • Reference: Calibrate the chemical shift scale to the residual solvent peak of CDCl₃ (δ ~7.26 ppm) or to an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

    • Relaxation Delay: A delay of 1-2 seconds is generally adequate.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., 'zgpg30') to produce a spectrum of singlets, simplifying interpretation.

    • Spectral Width: A wide spectral width of 0-220 ppm is necessary to observe all carbon environments, from aliphatic to carbonyl carbons.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

    • Reference: Calibrate the spectrum to the CDCl₃ solvent peak at δ ~77.16 ppm.[1]

Infrared (IR) Spectroscopy Protocol

IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies, particularly the strong absorptions from carbonyl (C=O) groups.

Step-by-Step Protocol:

  • Sample Preparation:

    • Neat Liquid: If the sample is an oil, a thin film can be prepared by placing a single drop between two salt plates (e.g., KBr or NaCl).

    • Solid: If the sample is a solid, a KBr pellet is prepared by grinding a small amount of the analyte with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for its high sensitivity and speed.

  • Data Acquisition:

    • Spectral Range: Scan the mid-infrared range from 4000 cm⁻¹ to 400 cm⁻¹.

    • Background Correction: Record a background spectrum of the empty sample holder (or pure KBr pellet) and have the instrument software automatically subtract it from the sample spectrum. This removes atmospheric (CO₂, H₂O) and accessory-related absorptions.

    • Resolution: A resolution of 4 cm⁻¹ is standard for routine analysis.

Mass Spectrometry (MS) Protocol

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI) or Chemical Ionization (CI), is preferred to minimize premature fragmentation and clearly observe the molecular ion.

  • Data Acquisition:

    • Ionization Mode: Positive ion mode is typically used for carbamates to observe the protonated molecule [M+H]⁺.

    • Mass Range: Scan a mass-to-charge (m/z) range that comfortably includes the expected molecular weight (e.g., m/z 50-500).

    • Analysis: Identify the molecular ion peak to confirm the molecular weight. For more detailed structural analysis, tandem MS (MS/MS) can be performed to induce and analyze fragmentation.

Spectroscopic Analysis of this compound

The structure of this compound (C₁₃H₁₅NO₃, MW: 233.26 g/mol ) contains several distinct functional groups whose spectroscopic signatures can be predicted and assigned. Experimental data from a synthetic procedure confirms a molecular ion consistent with this structure.[2]

Caption: Structure of this compound with proton labels.

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)

The ¹H NMR spectrum is characterized by distinct signals for the aldehyde, aromatic, vinyl, and methylene protons.

LabelProtonsIntegrationPredicted δ (ppm)Predicted MultiplicityRationale & Notes
g-CH O1H9.5 - 9.7Singlet (s) or Triplet (t)The aldehyde proton is highly deshielded and appears far downfield.[3][4] It may show a small coupling to the adjacent CH₂ group (f), appearing as a triplet (J ≈ 1-3 Hz). An experimental value was reported as a doublet at 9.50 ppm, suggesting a possible conformational restriction or an error in the reported multiplicity.[2]
ePhenyl5H7.3 - 7.4Multiplet (m)Protons on the monosubstituted benzene ring typically appear as a complex multiplet due to overlapping signals.[5][6]
bAllyl =CH -1H5.7 - 5.9DdtThis vinyl proton is coupled to the cis- (a), trans- (a), and adjacent methylene (c) protons, resulting in a complex doublet of doublets of triplets.
aAllyl =CH2H5.1 - 5.3Multiplet (m)The two terminal vinyl protons are diastereotopic and show distinct signals, both coupled to the adjacent vinyl proton (b).
dBenzyl -CH ₂-2H5.1 - 5.2Singlet (s)The benzyl methylene protons are adjacent to an oxygen but not to any protons, thus appearing as a sharp singlet.
cAllyl N-CH ₂-2H3.9 - 4.1Doublet (d)These protons are adjacent to the nitrogen and are coupled to the vinyl proton (b).
fOxoethyl N-CH ₂-2H3.8 - 4.0Doublet (d)These protons are adjacent to the nitrogen and deshielded by the aldehyde. They are coupled to the aldehyde proton (g).
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)

The ¹³C NMR spectrum will show distinct signals for the two carbonyl carbons, as well as carbons in the aromatic, alkene, and aliphatic regions.

Carbon TypePredicted δ (ppm)Rationale & Notes
Aldehyde C =O195 - 205Aldehyde carbonyl carbons are highly deshielded and appear in a characteristic downfield region.[3][7][8]
Carbamate C =O155 - 157The carbamate carbonyl carbon is less deshielded than an aldehyde or ketone due to resonance with two heteroatoms (N, O).[9][10]
Phenyl (ipso)135 - 137The aromatic carbon directly attached to the -CH₂O- group.
Allyl =C H-132 - 134The internal sp² carbon of the allyl group.
Phenyl (o, m, p)127 - 129The remaining aromatic carbons typically appear as a cluster of signals.[11]
Allyl =C H₂117 - 119The terminal sp² carbon of the allyl group.[12][13]
Benzyl -C H₂-67 - 69The sp³ carbon of the benzyl group, shifted downfield by the adjacent oxygen.
Allyl N-C H₂-50 - 55The sp³ carbon adjacent to the carbamate nitrogen.
Oxoethyl N-C H₂-48 - 53The sp³ carbon adjacent to both the nitrogen and the aldehyde carbonyl.
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is dominated by two strong carbonyl stretching vibrations.

Functional GroupPredicted Frequency (cm⁻¹)IntensityRationale & Notes
Aldehyde C-H Stretch2830-2850 & 2720-2750MediumThe presence of a band around 2720 cm⁻¹ is highly diagnostic for an aldehyde.[7][14][15]
Aldehyde C=O Stretch1720 - 1740StrongThe characteristic carbonyl stretch for a saturated aliphatic aldehyde.[8][14]
Carbamate C=O Stretch1690 - 1710StrongThe carbamate carbonyl absorbs at a slightly lower frequency than the aldehyde due to resonance effects.[16][17]
Alkene C=C Stretch1640 - 1650MediumThe stretching vibration of the allyl group's double bond.
Aromatic C=C Stretch~1600 & ~1450Medium-WeakBending vibrations characteristic of the phenyl ring.
C-O Stretch1200 - 1250StrongThe stretching vibration of the carbamate C-O bond.
Mass Spectrometry (MS) (Predicted, ESI+)
m/z ValueIonRationale & Notes
234.1[M+H]⁺The protonated molecular ion. An experimental value of m/z 234 for [M+H]⁺ has been confirmed.[2]
205.1[M-CHO]⁺Loss of the formyl radical, a common fragmentation for aldehydes.
142.1[M-C₇H₇]⁺Cleavage of the benzyl group (tropylium ion fragment at m/z 91).
91.1[C₇H₇]⁺The stable tropylium cation, a hallmark fragmentation pattern for benzyl-containing compounds.

Comparative Analysis: Benzyl allyl(2-hydroxyethyl)carbamate

Reducing the aldehyde in the parent compound to a primary alcohol yields Benzyl allyl(2-hydroxyethyl)carbamate (C₁₃H₁₇NO₃, MW: 235.28 g/mol ). This transformation induces significant and easily identifiable changes across all spectroscopic methods.

Caption: Transformation from aldehyde to alcohol derivative.

Summary of Key Spectroscopic Differences

The following table summarizes the critical changes observed when comparing the aldehyde (parent) with the alcohol (derivative).

Spectroscopic MethodThis compound (Parent)Benzyl allyl(2-hydroxyethyl)carbamate (Derivative)Key Change & Rationale
¹H NMR Aldehyde proton (CHO) at δ 9.5-9.7 ppm .Signal disappears . New broad signal for alcohol proton (OH) at δ 1.5-3.5 ppm . Methylene protons (-CH₂-OH) shift upfield to δ 3.6-3.8 ppm .Reduction of the aldehyde removes the highly deshielded proton and introduces new alcohol and adjacent methylene proton environments.
¹³C NMR Aldehyde carbon (C=O) at δ 195-205 ppm .Signal disappears . New signal for alcohol carbon (-CH₂-OH) appears at δ 60-65 ppm .The sp² carbonyl carbon is converted to a more shielded sp³ carbon, resulting in a dramatic upfield shift.
IR Two strong C=O bands: Aldehyde (~1730 cm⁻¹ ) and Carbamate (~1700 cm⁻¹). Diagnostic aldehyde C-H stretch at ~2720 cm⁻¹ .Only one C=O band (Carbamate, ~1700 cm⁻¹). New broad O-H stretch appears at 3200-3500 cm⁻¹ .Loss of the aldehyde carbonyl and C-H vibrations and gain of the characteristic broad alcohol O-H stretch.
MS [M+H]⁺ at m/z 234 .[M+H]⁺ at m/z 236 .The molecular weight increases by 2 Da, corresponding to the addition of two hydrogen atoms during the reduction.

Conclusion

The spectroscopic analysis of this compound and its reduced alcohol derivative, Benzyl allyl(2-hydroxyethyl)carbamate, demonstrates the power of modern analytical techniques to confirm chemical structures and monitor reactions. The transformation of the aldehyde to an alcohol provides a set of clear and unambiguous spectroscopic changes:

  • In ¹H NMR: The disappearance of the characteristic downfield aldehyde proton signal is the most definitive evidence of reaction completion.

  • In ¹³C NMR: The loss of the aldehyde carbonyl signal from the ~200 ppm region and the appearance of a new aliphatic carbon signal around 60 ppm confirms the change in hybridization and functional group.

  • In IR Spectroscopy: The replacement of the sharp aldehyde C=O stretch with a broad O-H stretch provides rapid and unequivocal confirmation of the functional group conversion.

  • In Mass Spectrometry: An increase in the molecular ion mass by 2 Da validates that a reduction has occurred.

This guide provides a foundational framework for interpreting the spectra of these specific molecules and serves as a model for the comparative analysis of other multifunctional organic compounds. By understanding the causal links between chemical structure and spectroscopic output, researchers can confidently characterize novel materials and intermediates in their scientific endeavors.

References

Guide to Protecting Group Efficiency in Solid-Phase Synthesis: A Comparative Analysis of Allyloxycarbonyl (Alloc) and Carboxybenzyl (Cbz) Groups

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity. The efficiency of a synthesis often hinges on the orthogonality of these groups—their ability to be removed under specific conditions without affecting others. This guide provides a detailed benchmark of two fundamental protecting groups, Allyloxycarbonyl (Alloc) and Carboxybenzyl (Cbz), offering experimental insights into their performance, applications, and comparative advantages.

While the specific entity "Benzyl allyl(2-oxoethyl)carbamate" does not correspond to a standard reagent in the SPPS lexicon, its name suggests a hybrid of the chemical principles embodied by the Cbz and Alloc protecting groups. Therefore, this analysis will focus on these two widely used and well-characterized groups, providing a robust framework for researchers to make informed decisions in their synthetic strategies.

The Principle of Orthogonal Protection in Solid-Phase Synthesis

Successful solid-phase synthesis relies on a set of protecting groups for the N-terminal alpha-amino group, the C-terminal carboxylic acid, and the various reactive amino acid side chains. An ideal protecting group strategy involves "orthogonal" groups, where each type of group can be selectively removed in the presence of the others. The two most common strategies are Boc-SPPS (acid-labile Nα-protection) and Fmoc-SPPS (base-labile Nα-protection). The choice of side-chain protecting groups must be compatible with the main strategy.

This is where groups like Alloc and Cbz become critical. They offer an additional layer of orthogonality, allowing for selective deprotection of side chains to enable specific modifications like cyclization, branching, or conjugation.

The Allyloxycarbonyl (Alloc) Protecting Group: A Palladium-Catalyzed Approach

The Alloc group is a cornerstone of advanced peptide chemistry due to its unique cleavage mechanism, which is orthogonal to both acid- and base-labile protecting groups.

Mechanism and Application: The Alloc group is introduced by reacting an amino group with allyloxycarbonyl chloride (Alloc-Cl) or diallyl dicarbonate ((Alloc)₂O). It is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.

Its key feature is its cleavage under exceptionally mild, neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger like phenylsilane (PhSiH₃) or dimedone. The palladium catalyst coordinates to the double bond of the allyl group, facilitating a nucleophilic attack by the scavenger, which ultimately liberates the free amine.

dot

Caption: Alloc group cleavage via palladium(0)-catalyzed allylic transfer.

The Carboxybenzyl (Cbz or Z) Protecting Group: A Classic Hydrogenolysis-Based Method

The Cbz group is one of the original and most reliable amine protecting groups. Its removal conditions, however, offer a different set of compatibilities and constraints compared to the Alloc group.

Mechanism and Application: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl). It is highly stable to a wide range of non-reductive conditions, including the basic conditions for Fmoc removal.

Cleavage is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon, Pd/C). This process reductively cleaves the benzyl C-O bond, releasing the free amine, carbon dioxide, and toluene. Alternatively, strong acidic conditions, such as hydrobromic acid (HBr) in acetic acid, can also be used for cleavage, although this method is less mild and can affect other acid-labile groups.

dot

A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of Novel Small Molecule Inhibitors: A Case Study with Benzyl allyl(2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. Off-target effects, born from unintended interactions with other biomolecules, can lead to toxicity and a host of adverse effects, ultimately derailing a development program.[1][2] This guide provides an in-depth, experience-driven framework for conducting robust cross-reactivity studies, using the hypothetical case of a novel carbamate compound, Benzyl allyl(2-oxoethyl)carbamate, as our subject.

The carbamate structural motif is a cornerstone in medicinal chemistry, valued for its stability and ability to modulate interactions with biological targets.[3][4] Carbamates are present in numerous approved drugs and are often designed to interact with the active sites of enzymes.[3][5][6] For the purpose of this guide, we will hypothesize that This compound has been identified as a potent inhibitor of Caspase-3 , a key executioner enzyme in the apoptotic pathway.[7][8] Dysregulation of apoptosis is implicated in a range of diseases, from cancer to neurodegenerative disorders, making specific modulators of this pathway highly sought after.

This guide will not merely list protocols but will delve into the causality behind experimental choices, empowering you to design and execute self-validating studies that generate trustworthy and actionable data.

The Criticality of Cross-Reactivity Profiling in Drug Discovery

The path to a successful therapeutic is paved with specificity. Cross-reactivity, the interaction of a compound with unintended targets, can lead to a cascade of undesirable outcomes, including:

  • False positives in initial screens: An apparently potent compound might owe its activity to off-target effects, leading to wasted resources.[9]

  • Unforeseen toxicity: Interaction with essential cellular machinery can cause significant adverse effects in preclinical and clinical studies.[1][2]

  • Reduced efficacy: Binding to other proteins can lower the effective concentration of the drug at its intended target.

Therefore, a comprehensive understanding of a compound's interaction profile is not just a regulatory requirement but a fundamental aspect of robust drug discovery.[10][11][12]

Experimental Framework for Assessing Cross-Reactivity

Our investigation into the cross-reactivity of this compound will be multi-pronged, employing a suite of biochemical and cell-based assays. This approach provides a holistic view, from direct target engagement to cellular consequences.

Biochemical Assays: Quantifying Target Engagement and Specificity

Biochemical assays are the first line of inquiry, offering a clean, controlled environment to measure the direct interaction between our compound and its intended target, as well as a panel of related proteins.

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful and cost-effective method for assessing the specificity of small molecule inhibitors.[13][14][15] This format is particularly well-suited for small molecules that are challenging to directly detect.[13][16][17]

Experimental Rationale: We will immobilize recombinant human Caspase-3 on the microplate. The assay will then measure the ability of this compound to compete with a known, labeled Caspase-3 substrate for binding to the enzyme. A decrease in signal indicates successful inhibition. To assess cross-reactivity, we will run parallel assays with other closely related caspases (e.g., Caspase-7, -8, and -9) and a structurally unrelated protease.

Detailed Protocol: Competitive ELISA for Caspase-3 Inhibition

  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of 1 µg/mL recombinant human Caspase-3 in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA) and incubating for 2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Competition Reaction: Prepare a serial dilution of this compound and competitor compounds in assay buffer (PBS). In each well, add 50 µL of the compound dilution and 50 µL of a fixed concentration of biotinylated Caspase-3 substrate (e.g., Ac-DEVD-pNA). Include wells with no inhibitor (maximum signal) and wells with a known potent inhibitor as a positive control.

  • Incubation: Incubate for 1 hour at 37°C.

  • Washing: Repeat the wash step.

  • Detection: Add 100 µL/well of streptavidin-HRP conjugate diluted in assay buffer. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add 100 µL/well of TMB substrate solution.

  • Reaction Termination: Stop the reaction by adding 50 µL/well of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.

Diagram: Competitive ELISA Workflow

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay coat Coat with Caspase-3 wash1 Wash coat->wash1 block Block wash1->block wash2 Wash block->wash2 add_compound Add Compound & Biotinylated Substrate wash2->add_compound incubate1 Incubate add_compound->incubate1 wash3 Wash incubate1->wash3 add_strep Add Streptavidin-HRP wash3->add_strep incubate2 Incubate add_strep->incubate2 wash4 Wash incubate2->wash4 add_tmb Add TMB Substrate wash4->add_tmb stop Stop Reaction add_tmb->stop read Read Absorbance stop->read

Caption: Workflow for the competitive ELISA to assess Caspase-3 inhibition.

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of binding kinetics, offering a deeper understanding of the interaction between our compound and its target.[18][19][20] We can determine the association (on-rate) and dissociation (off-rate) constants, providing valuable insights into the binding mechanism.

Experimental Rationale: We will immobilize recombinant Caspase-3 on an SPR sensor chip. This compound and other test compounds will be flowed over the chip at various concentrations. The change in the refractive index at the chip surface, proportional to the mass bound, is measured.

Detailed Protocol: SPR Analysis of Compound-Caspase-3 Interaction

  • Chip Preparation: Activate a CM5 sensor chip with a mixture of EDC and NHS.

  • Protein Immobilization: Inject recombinant human Caspase-3 over the activated surface until the desired immobilization level is reached. Deactivate remaining active groups with ethanolamine.

  • System Priming: Prime the system with running buffer (e.g., HBS-EP+).

  • Analyte Injection: Inject a series of concentrations of this compound over the immobilized Caspase-3 surface. Each injection is followed by a dissociation phase where only running buffer flows over the surface.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

  • Cross-Reactivity Assessment: Repeat the process with other caspases immobilized on separate flow cells to determine the binding kinetics for off-target interactions.

Diagram: SPR Experimental Workflow

SPR_Workflow cluster_chip_prep Sensor Chip Preparation cluster_binding_analysis Binding Analysis activate Activate Chip immobilize Immobilize Caspase-3 activate->immobilize deactivate Deactivate immobilize->deactivate inject Inject Compound (Analyte) deactivate->inject dissociate Dissociation inject->dissociate regenerate Regenerate dissociate->regenerate analyze Analyze Sensorgram (ka, kd, KD) regenerate->analyze

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of Benzyl Allyl(2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end upon its synthesis or use in an experiment. Responsible stewardship extends to its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of benzyl allyl(2-oxoethyl)carbamate (CAS No. 370880-75-4), ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on procedure, but on the scientific rationale that underpins these critical safety measures.

Chemical Profile and Hazard Assessment

This compound is a liquid organic compound with a molecular weight of 233.26 g/mol .[1][2] While comprehensive toxicological data is not widely available, the Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4] As with many carbamate derivatives, it is prudent to handle this compound with care, assuming it may have toxic properties.[5] Carbamates as a class can act as acetylcholinesterase inhibitors, though the specific activity of this compound is not well-documented.[5]

Given its characteristics, this compound must be treated as a hazardous chemical waste.[6] Improper disposal, such as pouring it down the drain or discarding it with regular trash, is not only a violation of environmental regulations but also poses a significant risk to public health and ecosystems.[7][8]

Table 1: Hazard Identification for this compound

Hazard StatementGHS PictogramPrecautionary Measures
H302: Harmful if swallowedGHS07: Harmful/IrritantP270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[3]
H315: Causes skin irritationGHS07: Harmful/IrritantP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]
H319: Causes serious eye irritationGHS07: Harmful/IrritantP280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]
H335: May cause respiratory irritationGHS07: Harmful/IrritantP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.[9][10]

  • Eye Protection: Chemical splash goggles are mandatory to protect against potential splashes.[11]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or perforation before use.[10]

  • Body Protection: A standard laboratory coat must be worn to protect against skin contact.[9]

  • Respiratory Protection: All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][12]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the Resource Conservation and Recovery Act (RCRA) guidelines established by the U.S. Environmental Protection Agency (EPA), as well as any applicable state and local regulations.[13][14] The following protocol outlines a safe and compliant disposal workflow.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Based on its known hazards, this compound is classified as a hazardous waste.

  • Segregation: Do not mix this waste with non-hazardous waste. It should be collected in a dedicated hazardous waste container.[15] Avoid mixing it with other incompatible chemical wastes that could cause a dangerous reaction.[15]

2. Containerization:

  • Select an Appropriate Container: Use a clean, leak-proof container that is compatible with the chemical. A glass bottle with a screw cap is a suitable option.[13] Do not use food-grade containers like milk jugs.[13]

  • Container Integrity: Ensure the container is in good condition, free from cracks or defects.

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[13] This is a common EPA violation and is crucial for preventing spills and vapor release.[13]

3. Labeling:

  • Proper Labeling is Crucial: Clearly label the waste container with the words "Hazardous Waste."[15]

  • Identify Contents: The label must include the full chemical name: "this compound" and its CAS number: "370880-75-4."

  • Indicate Hazards: The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").

4. Storage:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Safe Location: The storage area should be away from sources of ignition, heat, and incompatible materials.[15]

5. Final Disposal:

  • Arrange for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[16][17]

  • Do Not Attempt On-site Treatment: Unless your facility is a permitted treatment, storage, and disposal facility (TSDF), do not attempt to treat the chemical waste yourself.[14][18] Final disposal methods for chemical waste may include incineration, solidification, or other specialized treatments performed by qualified professionals.[15]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood.

  • Containment: Use an appropriate absorbent material, such as a chemical spill kit, to contain the spill.[7]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.

  • Dispose as Hazardous Waste: Place all contaminated materials into a designated hazardous waste container and dispose of it following the protocol outlined above.[7]

  • Decontaminate: Thoroughly clean the spill area with soap and water.[11]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

Figure 1: Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Chemical Fume Hood PPE->FumeHood Always Identify Identify as Hazardous Waste FumeHood->Identify Segregate Segregate from other waste streams Identify->Segregate Container Use a compatible, sealed container Segregate->Container Label Label with 'Hazardous Waste', chemical name, CAS#, and hazards Container->Label Store Store in a designated satellite accumulation area with secondary containment Label->Store ContactEHS Contact EHS or a licensed waste disposal contractor Store->ContactEHS Pickup Arrange for professional pickup and disposal ContactEHS->Pickup

Caption: A flowchart illustrating the key steps for the safe disposal of this compound.

By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility within the scientific community.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl allyl(2-oxoethyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the sanctity of the laboratory is maintained through a steadfast commitment to safety. When handling novel or reactive compounds like Benzyl allyl(2-oxoethyl)carbamate (CAS: 370880-75-4), a proactive and informed approach to personal protection is not just a regulatory requirement, but the very foundation of sound scientific practice. This guide synthesizes critical safety information and field-proven insights to provide a comprehensive operational plan for the safe handling of this compound.

Understanding the Hazard Profile of this compound

This compound is a liquid organic compound that requires careful handling due to its potential health hazards.[1] Understanding the specific risks is paramount to selecting the appropriate Personal Protective Equipment (PPE). The Globally Harmonized System (GHS) classification for this compound indicates multiple hazard statements.[1][2]

GHS Hazard Classification:

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07: Harmful/Irritant[1]
H315Causes skin irritationGHS07: Harmful/Irritant[1]
H319Causes serious eye irritationGHS07: Harmful/Irritant[1]
H335May cause respiratory irritationGHS07: Harmful/Irritant[1]

The causality behind these classifications lies in the chemical reactivity of the carbamate functional group and the overall molecular structure. Carbamates can interact with biological macromolecules, leading to irritation and toxicity. The volatility of the compound, although not fully characterized, may contribute to the risk of respiratory irritation.

Core Directive: A Multi-layered Approach to Personal Protection

A self-validating system of protection relies on the integration of engineering controls, administrative controls, and personal protective equipment. The following PPE recommendations are based on a risk assessment for handling this compound in a laboratory setting.

Recommended Personal Protective Equipment

The selection of PPE is dictated by the potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.

PPE CategorySpecificationRationale and Field Insights
Eye and Face Protection Chemical safety goggles or a full-face shield.[3]Standard safety glasses are insufficient. The "serious eye irritation" classification (H319) necessitates a complete seal around the eyes to protect from splashes. A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Always inspect gloves for tears or punctures before use. Given the "skin irritation" classification (H315), prolonged or repeated contact must be avoided. Nitrile gloves offer good resistance to a range of organic compounds. For extended operations, consider changing gloves periodically to prevent permeation.
Body Protection A standard laboratory coat. For larger quantities, consider a chemical-resistant apron.A lab coat protects personal clothing and underlying skin from minor spills and splashes. When handling quantities greater than a few milliliters, a chemical-resistant apron provides an additional layer of protection.
Respiratory Protection Typically not required when handled in a certified chemical fume hood.A properly functioning chemical fume hood is the primary engineering control to mitigate inhalation risks (H335). If work must be performed outside of a fume hood, or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: From Preparation to Disposal

A safe workflow is a continuous process that begins before the chemical is handled and ends with its proper disposal.

Pre-Handling Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood has a current certification and is functioning correctly.

  • Assemble PPE: Gather all necessary and properly fitting PPE as outlined in the table above.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

Step-by-Step Handling Protocol
  • Don PPE: Put on your lab coat, followed by safety goggles and gloves.

  • Work in a Fume Hood: Conduct all manipulations of this compound within the sash of a chemical fume hood.

  • Avoid Inhalation and Contact: Handle the liquid carefully to avoid creating aerosols or splashing.[3]

  • Clean Up: After handling, wipe down the work area with an appropriate solvent and decontaminating solution.

  • Doff PPE: Remove gloves first, followed by your lab coat and safety goggles.

  • Wash Hands: Wash your hands thoroughly with soap and water after removing PPE.[3]

Emergency Procedures: Spills and First Aid

Spill Response:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or ventilation is inadequate.

  • Don Additional PPE: If not already wearing it, don respiratory protection.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand) to dike the spill.

  • Absorb and Collect: Carefully absorb the spilled liquid and place the absorbent material into a sealed, labeled container for hazardous waste disposal.[3]

  • Decontaminate the Area: Clean the spill area with a suitable decontaminating solution.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste.[1] Do not pour down the drain. Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Diagram of Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Verify Fume Hood & Locate Emergency Equipment GetPPE Assemble Correct PPE DonPPE Don PPE GetPPE->DonPPE Handle Handle Chemical in Fume Hood DonPPE->Handle DoffPPE Doff PPE Handle->DoffPPE Spill Spill or Exposure Handle->Spill Clean Clean Work Area DoffPPE->Clean Wash Wash Hands Clean->Wash Dispose Dispose of Waste Wash->Dispose EmergencyResponse Follow Emergency Procedures Spill->EmergencyResponse

Caption: A logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl allyl(2-oxoethyl)carbamate
Reactant of Route 2
Benzyl allyl(2-oxoethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.